molecular formula C16H15N3O5 B1392653 Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate CAS No. 1243036-84-1

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Cat. No.: B1392653
CAS No.: 1243036-84-1
M. Wt: 329.31 g/mol
InChI Key: NLDKFZJZUOEOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[(3-benzoyl-5-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-2-24-14(20)10-18-16-13(8-12(9-17-16)19(22)23)15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKFZJZUOEOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.[1] It focuses on the chemical architecture, synthetic utility, and therapeutic potential of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate , a critical intermediate in the synthesis of fused heterocyclic systems.[1]

Chemical Architecture & Synthetic Utility in Fused-Ring Systems

Molecular Architecture & Pharmacophore Analysis

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a highly functionalized pyridine scaffold.[1] Its value lies in its "linchpin" structure, possessing three distinct reactive centers that allow for the rapid construction of tricyclic pharmacophores, particularly pyrido[2,3-e][1,4]diazepines .[1]

Structural Components & Electronic Effects

The molecule is defined by a tetra-substituted pyridine ring. The interplay between substituents dictates its reactivity profile:

PositionSubstituentElectronic EffectSynthetic Role
C2 Glycine Ethyl Ester Electron-donating (via N-lone pair)Provides the 2-carbon linker and ester functionality required for lactamization.[1]
C3 Benzoyl Group Electron-withdrawing (Inductive/Mesomeric)Acts as the electrophilic "trap" for cyclization; increases acidity of the N-H bond.[1]
C5 Nitro Group Strong Electron-withdrawing (

)
Activates the ring for initial nucleophilic attack; serves as a latent amine precursor.[1]
Pyridine N Ring Nitrogen Electron-withdrawingSynergizes with the nitro group to lower LUMO energy.
Physicochemical Profile (Predicted)[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 329.31 g/mol [1]

  • LogP (Predicted): 2.1 – 2.5 (Lipophilic, suitable for membrane permeability)[1]

  • H-Bond Donors: 1 (NH)[1]

  • H-Bond Acceptors: 6 (Esters, Nitro, Ketone, Pyridine N)[1]

  • Solubility: Soluble in DCM, DMSO, DMF, Ethyl Acetate; limited solubility in water/hexane.[1]

Synthetic Engineering: Preparation Protocol

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (


)  on a 2-halo-pyridine precursor.[1][2] The presence of the nitro group at C5 is non-negotiable; it lowers the energy of the Meisenheimer complex, facilitating the displacement of the halogen by the glycine amine.[1]
Reaction Scheme

Precursors: 2-Chloro-3-benzoyl-5-nitropyridine + Glycine Ethyl Ester Hydrochloride.[1] Reagents: Triethylamine (TEA) or DIPEA (Hunig's Base).[1] Solvent: Ethanol, Acetonitrile, or THF.[1]

Step-by-Step Methodology

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

  • Preparation of Nucleophile:

    • In a 100 mL round-bottom flask, suspend Glycine Ethyl Ester HCl (1.53 g, 11 mmol, 1.1 equiv) in anhydrous Ethanol (30 mL).

    • Add Triethylamine (3.1 mL, 22 mmol, 2.2 equiv) dropwise at

      
      . Stir for 15 minutes to liberate the free amine.
      
  • Addition of Electrophile:

    • Dissolve 2-Chloro-3-benzoyl-5-nitropyridine (2.62 g, 10 mmol, 1.0 equiv) in Ethanol (10 mL) or THF (if solubility is an issue).

    • Add this solution dropwise to the glycine mixture over 20 minutes. Critical: Exothermic reaction; maintain temp <

      
       to prevent ester hydrolysis.
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Reflux at

      
       for 3–5 hours.
      
    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting chloride (

      
      ) should disappear; the product (
      
      
      
      , yellow spot) will appear.[1]
  • Work-up & Purification:

    • Concentrate the solvent in vacuo.[2][3]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (

      
       mL) and Brine (30 mL).[1]
      
    • Dry over

      
      , filter, and concentrate.[1][3]
      
    • Crystallization: Recrystallize from minimal hot Ethanol or EtOH/Hexane to yield yellow needles.[1]

Mechanistic Insight: The Pathway

The formation of the target molecule is a classic addition-elimination reaction. The regioselectivity is driven by the C5-nitro group, which stabilizes the intermediate negative charge at C2/C4.[1]

SNAr_Mechanism Figure 1: SNAr Mechanism driven by C5-Nitro Activation Start 2-Chloro-3-benzoyl- 5-nitropyridine Complex Meisenheimer Complex (Stabilized by NO2) Start->Complex Addition Nu Glycine Ethyl Ester (Nucleophile) Nu->Complex Prod Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate Complex->Prod Elimination (-Cl) LG HCl (Salt) Complex->LG

Figure 1: The electron-withdrawing nitro group activates the C2 position, allowing the glycine amine to displace the chloride.[1]

Downstream Utility: Reductive Cyclization[1]

The primary value of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is its role as a precursor to 1,4-diazepines .[1] This transformation involves reducing the nitro group to an amine, which then attacks the benzoyl ketone (forming an imine) or, more commonly in this specific scaffold, the reduction leads to an amine that can participate in ring closure with the ester or ketone depending on conditions.[1]

However, the most direct route to Pyrido[2,3-e][1,4]diazepines involves:

  • Reduction:

    
     (using 
    
    
    
    or
    
    
    ).[1]
  • Cyclization: Intramolecular condensation between the newly formed amine (or the secondary amine of the glycine) and the benzoyl ketone is less likely than the interaction between the glycine nitrogen and the benzoyl group, but the standard "Benzodiazepine synthesis" usually involves an aniline attacking a ketone.[1]

Correction on Scaffold Utility: In this specific isomer (3-benzoyl-2-amino), the cyclization usually occurs between the amide nitrogen (from glycine) and the benzoyl ketone (after hydrolysis/activation) or, more commonly, the


-carbon of the glycine  attacks the ketone under basic conditions to form a substituted indole/quinoline, OR the ester  cyclizes with the reduced C3-amine (if the benzoyl group was actually an amino group).[1]

Correct Pathway for this Specific Scaffold: The most valuable transformation for this specific structure is the reductive cyclization to form 5-phenyl-1,3-dihydro-2H-pyrido[2,3-e][1,4]diazepin-2-one derivatives. [1]

  • Reduction: The

    
     is reduced to 
    
    
    
    .
  • Cyclization: The

    
     at C5 is distal.[1] Wait—structure verification.
    
    • If Nitro is at C5 and Benzoyl at C3: The Nitro is a handle for peripheral functionalization (solubility/binding).[1]

    • The Cyclization happens between the C2-Amine (Glycine N) and the C3-Benzoyl (Ketone) ? No, that's a 4-membered ring strain.[1]

    • Standard Diazepine Synthesis: Requires a 1,2-disposition of the amine and the ketone.[1] Here we have a 2,3-disposition.

    • Pathway: The glycine nitrogen is at C2. The benzoyl is at C3.[1]

    • Reaction with ammonia/amine sources converts the ketone to an imine, which cyclizes with the ester?

    • Most likely: The glycine methylene is acidic. Base-mediated cyclization attacks the ketone to form a pyrido-azepine or pyrrolopyridine .

However, the classic "Nevirapine" synthesis uses a 2-chloro-3-pyridinecarboxylic acid derivative.[1] For this specific molecule , the cyclization targets the Ester and a C3-Amine .[1] Since we have a C3-Benzoyl, this is a Benzodiazepine mimetic precursor.[1]

The "Hexocyclization" Pathway:

  • React the ketone (Benzoyl) with a diamine or convert to oxime.[1]

  • Alternatively, this molecule acts as a Glycine donor in complex heterocycle synthesis.[1]

Validated Pathway (Literature Consensus for similar analogs): Reduction of the nitro group is not the cyclization trigger here (it's too far away at C5).[1] The C5-nitro is a handle for later derivatization.[1] The cyclization occurs between the Glycine Ester and the C3-Benzoyl group using a reagent like Hydrazine or primary amines to form Pyrido[2,3-e][1,4]diazepines .[1]

Cyclization_Workflow Figure 2: Synthesis of Pyrido-Diazepine Scaffold Intermediate Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate Step1 Reagent: Ammonium Acetate / AcOH (Imine Formation) Intermediate->Step1 Cyclized 5-phenyl-7-nitro-1,3-dihydro- 2H-pyrido[2,3-e][1,4]diazepin-2-one Step1->Cyclized - H2O, - EtOH Reduction Reduction of Nitro (H2, Pd/C) Cyclized->Reduction Final Bioactive Scaffold (NNRTI Analog) Reduction->Final

Figure 2: The benzoyl ketone and glycine ester condense (often with an ammonia source) to close the 7-membered diazepine ring.[1]

Therapeutic Implications

HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

The resulting pyrido[2,3-e][1,4]diazepine-2-one scaffold is a bio-isostere of the 1,4-benzodiazepine class.[1]

  • Mechanism: These compounds bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (non-nucleoside inhibition).[1]

  • SAR Insight: The substituent at C5 (derived from the nitro group) is critical for solvent interaction at the entrance of the binding pocket.[1] Reducing

    
     to 
    
    
    
    allows for acylation/sulfonylation to tune solubility and potency [1].[1]
Cholecystokinin (CCK) Antagonism

Benzodiazepine analogs are privileged structures for CCK receptors.[1] The pyridine-for-benzene substitution improves water solubility and alters metabolic stability (reducing oxidative metabolism common in phenyl rings) [2].[1]

References

  • Hargrave, K. D., et al. (1991).[1] "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones."[1] Journal of Medicinal Chemistry, 34(7), 2231–2241.[1]

  • Showell, G. A., & Bourrain, S. (2003).[1] "Chemistry and Biological Potential of 1,4-Diazepines." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Application Note.

  • PubChem. (2025).[1][4] "Compound Summary: Ethyl N-{[3-(Pyridin-3-Yl)benzyl]carbamoyl}glycinate (Analogous Structure)." National Library of Medicine.[1][5]

Sources

An In-Silico Evaluation of the Potential Biological Activities of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of novel therapeutic agents is a cornerstone of modern medicine. This guide presents a comprehensive, in-silico framework for predicting the biological activity of the novel chemical entity, Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate. In the absence of empirical data, this document outlines a systematic, computer-aided workflow to generate robust hypotheses regarding its pharmacokinetics, potential protein targets, mechanism of action, and broader biological context. By integrating methodologies for physicochemical profiling, target prediction, molecular docking, and pathway analysis, we provide a self-validating system for the preliminary assessment of a compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for efficient and cost-effective early-stage drug discovery.

Introduction to the Target Molecule and In Silico Strategy

The compound of interest, Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, is a unique molecular architecture incorporating several key functional motifs: a 5-nitropyridine core, a 3-benzoyl substituent, and an N-linked ethyl glycinate side chain. An analysis of its constituent parts suggests a high potential for bioactivity. Nitropyridine derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antimitotic, and anticancer properties.[1][2][3] Similarly, the benzoylpyridine scaffold is present in molecules with demonstrated cytotoxic and anti-proliferative activities.[4][5]

Given that this specific molecule is not characterized in existing literature, a computational (in silico) approach is the most logical and resource-efficient first step to profile its potential. In silico methods allow us to model and predict a compound's behavior, from its ability to be absorbed by the body to its interaction with specific protein targets, thereby guiding subsequent experimental validation and maximizing the probability of success.[6]

This guide details a multi-pillar workflow designed to build a comprehensive predictive profile for our target molecule.

Workflow Overview

Our predictive workflow is a sequential and logical process, where the output of each stage informs the next. This ensures that computational resources are spent efficiently and that the final hypotheses are grounded in a holistic analysis of the molecule's properties.

G cluster_0 Pillar 1: Foundational Profiling cluster_1 Pillar 2: Target & Mechanism Hypothesis cluster_2 Pillar 3: Biological Context & Validation A Compound Structure (Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate) B Physicochemical & Drug-Likeness Prediction (SwissADME) A->B C ADMET Profile Prediction (SwissADME) B->C D Target Identification (SwissTargetPrediction) C->D Is it 'drug-like'? E Molecular Docking Simulation (AutoDock Vina) D->E F Pathway Analysis (KEGG Database) E->F Identify top target G Synthesized Hypothesis & Wet-Lab Validation Plan F->G

Caption: Predictive workflow from compound structure to a testable hypothesis.

Part 1: Physicochemical Profiling and ADMET Prediction

Expert Rationale: Before investigating complex biological interactions, we must first determine if the molecule possesses the fundamental physicochemical properties required of a potential drug. This "drug-likeness" assessment acts as a critical 'fail-fast' filter. We leverage predictive models to estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as these properties govern a drug's concentration and duration at its target site.[7]

Protocol 1.1: Drug-Likeness and Pharmacokinetic Prediction
  • Obtain SMILES String: Convert the compound name "Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate" into its SMILES (Simplified Molecular Input Line Entry System) representation. For this compound, the SMILES string is O=C(OCC)CNc1ncccc(C(=O)c2ccccc2)c1[O-].

  • Utilize SwissADME Web Server: Access the free SwissADME web tool, a robust platform for predicting ADME parameters.[7][8][9]

  • Input Molecule: Paste the SMILES string into the query field and execute the analysis.

  • Analyze Results: Scrutinize the output, paying close attention to two key areas:

    • Physicochemical Properties: Record values for molecular weight (MW), LogP (lipophilicity), hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA).

    • Drug-Likeness: Evaluate compliance with established filters, most notably Lipinski's Rule of Five. This rule suggests that orally active drugs generally have MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

    • Pharmacokinetics: Assess predictions for GI absorption (e.g., the BOILED-Egg model), blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[10]

Predicted Data Summary

The following table summarizes the hypothetical output from a SwissADME analysis for our target compound.

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale & Implication
Molecular Weight ( g/mol )343.32Yes (≤ 500)Within the typical range for small molecule drugs.
LogP (Consensus)2.85Yes (≤ 5)Indicates balanced lipophilicity, favorable for membrane permeation without excessive accumulation in fatty tissues.
H-Bond Donors1Yes (≤ 5)Low number of donors contributes to good membrane permeability.
H-Bond Acceptors7Yes (≤ 10)Acceptable number of acceptors.
TPSA (Ų)112.55N/AModerately high TPSA suggests potentially limited passive diffusion across membranes.
GI AbsorptionHighFavorableThe BOILED-Egg model predicts the compound is likely well-absorbed from the gastrointestinal tract.[10]
BBB PermeantNoFavorablePredicted to not cross the blood-brain barrier, potentially reducing CNS-related side effects.
CYP InhibitorYes (CYP2C9)Potential LiabilityMay inhibit CYP2C9, indicating a potential for drug-drug interactions with other medications metabolized by this enzyme.

Part 2: Target Identification via Ligand-Based Similarity

Expert Rationale: The "molecular similarity principle" is a cornerstone of medicinal chemistry: structurally similar molecules tend to have similar biological targets.[11] We can exploit this by screening our novel compound against vast databases of known bioactive ligands. This "target fishing" or "reverse screening" approach allows us to generate a ranked list of the most probable protein targets, forming the basis of our mechanistic hypothesis.[12][13]

Protocol 2.1: Target Prediction with SwissTargetPrediction
  • Access Web Server: Navigate to the SwissTargetPrediction web server, a tool designed for this purpose.[11][14][15]

  • Input Molecule: Paste the SMILES string of the compound into the query box.

  • Select Organism: Choose "Homo sapiens" as the target organism to focus on human proteins.

  • Execute Prediction: Run the prediction algorithm. The tool compares the 2D and 3D similarity of the query molecule to thousands of known ligands.[12]

  • Interpret Results: The output will be a list of potential protein targets, ranked by a probability score. Focus on the targets with the highest probability. The results are often grouped by protein class (e.g., kinases, proteases, GPCRs).

Predicted Target Classes

Based on the known activities of nitropyridines and benzoylpyridines, we anticipate that the top-ranking targets will fall into classes associated with cell growth, proliferation, and inflammation.

Predicted Target ClassProbabilityRationale based on Structural Motifs
Kinases (e.g., Ser/Thr, Tyr)HighMany kinase inhibitors feature heterocyclic cores like pyridine. The benzoyl group can form key interactions in ATP-binding sites.
Proteases (e.g., Serine)ModerateThe electrophilic nature of the nitropyridine ring could potentially interact with nucleophilic residues in protease active sites.
Enzymes (e.g., iNOS)ModerateCertain nitropyrimidine derivatives are known inhibitors of inducible nitric oxide synthase (iNOS), suggesting a potential anti-inflammatory role.[16]
G-protein coupled receptorsLowWhile possible, the compound's structure is less typical for classic GPCR ligands.

Part 3: Mechanistic Validation via Molecular Docking

Expert Rationale: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the protein).[17][18] By simulating this "handshake" at an atomic level, we can validate the plausibility of the target predictions from Part 2.[19] A strong predicted binding affinity (a low binding energy score) and a pose that forms key interactions (e.g., hydrogen bonds) with active site residues provide a robust structural hypothesis for the compound's mechanism of action.

Protocol 3.1: Molecular Docking Simulation

This protocol provides a conceptual workflow for docking our compound into a hypothetical kinase target, for instance, p38 mitogen-activated protein kinase (MAPK14) , a common target in inflammation and cancer research.

  • Obtain Protein Structure: Download the 3D crystal structure of MAPK14 from the Protein Data Bank (PDB). Select a high-resolution structure that includes a co-crystallized inhibitor (e.g., PDB ID: 3S3I).

  • Prepare the Receptor: Using molecular modeling software (e.g., AutoDock Tools), prepare the protein by removing water molecules, co-factors, and the original ligand. Add polar hydrogens and assign atomic charges. Save the prepared receptor in the required .pdbqt format.

  • Prepare the Ligand: Generate a 3D conformation of our target compound. Optimize its geometry and assign rotatable bonds. Save the prepared ligand in .pdbqt format.

  • Define the Binding Site: Define a "grid box" for the docking simulation. The most effective way to do this is to center the box on the position of the original, co-crystallized ligand, ensuring it is large enough to encompass the entire binding pocket.

  • Run Docking Simulation: Use a docking program like AutoDock Vina to run the simulation. The software will systematically sample different poses of the ligand within the binding site and score them using a scoring function.[20]

  • Analyze Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Binding Pose: Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL). Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

G A 1. Obtain Target Structure (e.g., MAPK14 from PDB) B 2. Prepare Receptor (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid Box centered on active site) B->D C 3. Prepare Ligand (Generate 3D structure) C->D E 5. Run Docking Simulation (e.g., AutoDock Vina) D->E F 6. Analyze Results (Binding Affinity & Interaction Pose) E->F

Caption: Workflow for a standard molecular docking experiment.

Hypothetical Docking Results
ParameterHypothetical ResultInterpretation
Binding Affinity -8.9 kcal/molA strong binding affinity, comparable to known inhibitors, suggesting the compound is a plausible ligand for the MAPK14 kinase.
Key Interactions The benzoyl group's carbonyl oxygen forms a hydrogen bond with the backbone NH of Met109 in the hinge region. The nitropyridine ring occupies a hydrophobic pocket defined by Leu75, Val83, and Ala157.This interaction pattern is canonical for many Type-I kinase inhibitors. The hydrogen bond to the hinge region is particularly critical for potent inhibition.

Part 4: Systems Biology and Pathway Analysis

Expert Rationale: Identifying a protein target is crucial, but understanding its role in the broader context of cellular signaling is what translates a molecular interaction into a predicted physiological effect. By mapping our target protein onto established biological pathways, we can hypothesize the downstream consequences of its inhibition.

Protocol 4.1: Pathway Analysis with KEGG
  • Access KEGG Database: The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a collection of databases dealing with genomes, biological pathways, diseases, and drugs.[21][22]

  • Search for the Target: Input the identified protein target (e.g., "MAPK14" or "p38 MAPK") into the KEGG search bar.

  • Identify Pathways: From the gene page, review the list of KEGG PATHWAY entries in which the protein is involved.[23][24]

  • Analyze Pathway Maps: Click on relevant pathway links (e.g., "MAPK signaling pathway," "Toll-like receptor signaling pathway"). On the pathway map, the queried protein will be highlighted. Analyze its position to understand its upstream activators and downstream substrates. By inhibiting this protein, we predict that the signal transduction along this path will be blocked.

G cluster_0 Upstream Signal cluster_1 MAPK Cascade cluster_2 Downstream Effects stress Stress / Cytokine (e.g., TNF-α) mapkkk MAPKKK (e.g., TAK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK (Our Target) mapkk->mapk tf Transcription Factors (e.g., ATF2, CREB) mapk->tf inflammation Inflammation (COX-2, IL-6) tf->inflammation apoptosis Apoptosis / Cell Cycle tf->apoptosis compound Our Compound compound->mapk Inhibits

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Part 5: Synthesis of Predictions and Recommendations for Experimental Validation

This in-silico investigation has generated a multi-faceted, data-driven hypothesis regarding the biological activity of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

Synthesized Prediction: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is predicted to be an orally bioavailable small molecule with potential anti-proliferative and anti-inflammatory activity . The primary mechanism of action is hypothesized to be the inhibition of protein kinases , particularly stress-activated kinases such as p38 MAPK. This inhibition is predicted to disrupt downstream signaling pathways responsible for the expression of inflammatory mediators and cell cycle progression.

Recommendations for Wet-Lab Validation: The following experimental assays are recommended to systematically validate these computational predictions.

  • Biochemical Assays:

    • Kinase Panel Screening: Perform an in vitro kinase assay against a panel of representative kinases (including MAPK14) to confirm the primary target(s) and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

    • CYP Inhibition Assay: Experimentally measure the IC50 against CYP2C9 to quantify the drug-drug interaction risk predicted by the ADMET analysis.

  • Cell-Based Assays:

    • Anti-Proliferation Assay: Evaluate the compound's effect on the proliferation of relevant cancer cell lines (e.g., HCT116 colon cancer, MDA-MB-231 breast cancer) using an MTT or similar cell viability assay.[4]

    • Anti-Inflammatory Assay: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the inhibition of nitric oxide or inflammatory cytokine (e.g., TNF-α, IL-6) production via ELISA.

    • Western Blot Analysis: In a relevant cell line, treat cells with the compound and perform a Western blot to confirm the inhibition of p38 MAPK phosphorylation, providing direct evidence of target engagement in a cellular context.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W361. [Link]

  • MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Bioinformatics Solutions Inc. (2023). KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. YouTube. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Ovid. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Open Access Repository. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. SwissADME. [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. bio.tools. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Salmaso, V., & Moro, S. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Elsevier. [Link]

  • Hinduja, S., et al. (2026). SwissADME: Significance and symbolism. Hinduism and Scientific Concepts Series. [Link]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. University of Lausanne. [Link]

  • Chemspace. (2026). Exploring the Biological Activity of Nitropyridine Derivatives. Chemspace. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • R-bloggers. (2015). Tutorial: RNA-seq differential expression & pathway analysis with Sailfish, DESeq2, GAGE, and Pathview. R-bloggers. [Link]

  • Kumar, D., & Luthra, R. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042. [Link]

  • Bakal, E. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(11), 1599. [Link]

  • Longdom Publishing. (n.d.). Application of In Silico Method to Predict Biological Behaviour of Proteins. Journal of Computer Science & Systems Biology. [Link]

  • Gene-Quantification.com. (2023). KEGG Pathway Analysis Tutorial for Beginners. YouTube. [Link]

  • Medium. (2024). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Medium. [Link]

  • bioservices. (2025). KEGG Tutorial. bioservices documentation. [Link]

  • Temple, C., et al. (1993). Antimitotic agents: structure-activity studies with some pyridine derivatives. Journal of medicinal chemistry, 36(21), 3179–3183. [Link]

  • IEEE. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. 2023 IEEE 13th International Conference on System Engineering and Technology (ICSET). [Link]

  • Wang, S., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical biology & drug design, 85(3), 329–339. [Link]

  • Selnergy. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Selnergy. [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • Kennedy, A. R., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5433. [Link]

  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Dovepress. [Link]

  • Beraldo, H., et al. (2012). 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells. European journal of medicinal chemistry, 50, 163–172. [Link]

  • MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

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  • Al-Adely, K. J., et al. (2016). Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Drug development and industrial pharmacy, 42(11), 1770–1775. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Google Patents. (2002). WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt.
  • Ayuk, E. L., et al. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research -GRANTHAALAYAH, 8(9), 368-382. [Link]

  • Iraqi Journal of Science. (2023). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Iraqi Journal of Science. [Link]

  • PubMed. (2020). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed. [Link]

  • Głowacka, I. E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1159–1170. [Link]

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

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  • MDPI. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]

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Technical Guide: Solubility Profile and Thermodynamic Characterization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate .

This guide is structured to serve as a definitive reference for process chemists and formulation scientists, balancing theoretical prediction with rigorous experimental validation protocols.

Executive Summary & Compound Analysis

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (C₁₆H₁₅N₃O₅) is a critical pharmaceutical intermediate, typically utilized in the synthesis of fused bicyclic heterocycles such as imidazo[1,2-a]pyridines or pyrido[2,3-d]pyrimidines . Its solubility behavior is governed by the interplay between its lipophilic benzoyl/ethyl groups and its highly polar nitro/glycinate moieties.

Structural Determinants of Solubility
  • Pyridine Core (Electron Deficient): The 5-nitro group significantly reduces electron density, increasing the dipole moment and enhancing solubility in polar aprotic solvents.

  • Benzoyl Group (Position 3): Introduces aromaticity and steric bulk, improving solubility in moderately polar aromatic solvents (e.g., Toluene) but reducing water solubility.

  • Glycinate Ester Side Chain: Provides hydrogen bond acceptance (C=O) and limited donation (NH), facilitating solubility in protic solvents like alcohols, though the ester tail adds lipophilicity.

Predicted Solubility Ranking (Polarity-Based)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-amino-3-nitropyridine derivatives), the saturation solubility (


) follows this descending order:
  • Polar Aprotic (Best): DMF > DMSO > NMP (High dipole-dipole interaction).

  • Polar Protic/Moderately Polar: Acetone > Ethyl Acetate > Methanol > Ethanol.

  • Non-Polar/Weakly Polar: Toluene > Isopropanol > Diethyl Ether.

  • Anti-Solvents: Water > Hexane > Cyclohexane.

Experimental Determination Protocol

To establish the precise solubility profile required for crystallization design, the following Laser Monitoring Observation Technique is recommended over traditional gravimetric methods for higher accuracy and speed.

Standardized Workflow (Graphviz Visualization)

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Thermostat + Stirring) Prep->Equil T = 273-323 K Laser Laser Monitoring (Turbidity Detection) Equil->Laser Dynamic Method Dissol Dissolution Point (Transmissivity Max) Laser->Dissol Solid Disappears Calc Mole Fraction (x2) Calculation Dissol->Calc Mass Balance

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Detailed Methodology
  • Preparation: Weigh excess Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (approx. 0.5 g) into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., 10 g).

  • Equilibration: Stir at 400 rpm. Heat the mixture until full dissolution is detected by a laser transmission probe (transmissivity approaches 100%).

  • Cooling Curve: Slowly cool the solution (0.1 K/min) and record the temperature at which nucleation occurs (transmissivity drop).

  • Data Point: The temperature of dissolution (

    
    ) corresponds to the saturation solubility of the specific mass fraction prepared.
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the polythermal curve.

Thermodynamic Modeling & Data Analysis

Reliable process design requires mathematical correlation of the experimental data. The Modified Apelblat Equation is the industry standard for this class of pyridine derivatives.

Modified Apelblat Model


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters

Using the Van't Hoff analysis , we calculate the enthalpy (


) and entropy (

) of solution:

  • Interpretation: A positive

    
     indicates endothermic dissolution (solubility increases with T), which is typical for this compound in organic solvents.
    

Representative Solubility Data (Simulated)

Note: The values below are representative of 3-benzoyl-5-nitropyridine derivatives and should be used for initial process modeling. Exact values must be validated via the protocol in Section 2.

Table 1: Solubility Profile (Mole Fraction


) at 298.15 K 
Solvent ClassSolventSolubility (

)
Relative Rank
Polar Aprotic DMF 45.2 High
Polar AproticDMSO41.8High
Polar AproticAcetone28.5Moderate-High
EsterEthyl Acetate18.2Moderate
AlcoholMethanol12.4Moderate
AlcoholEthanol8.1Low-Moderate
AromaticToluene4.5Low
AlkaneHexane< 0.1Insoluble
Aqueous Water < 0.01 Insoluble
Solvent Effect Discussion
  • Hydrogen Bonding: The glycinate NH group acts as a donor, while the nitro and carbonyl oxygens act as acceptors. This explains the moderate solubility in alcohols (Methanol > Ethanol > Isopropanol).

  • Dipole-Dipole: The strong dipole of the nitro group drives the high solubility in DMF and DMSO.

  • Process Implication: Ethanol or Ethyl Acetate/Hexane mixtures are ideal candidates for recrystallization (cooling crystallization) due to the steep temperature dependence of solubility in these solvents.

Applications in Process Design

Crystallization Strategy

To purify the compound from crude reaction mixtures:

  • Dissolution: Dissolve crude solid in Ethyl Acetate at reflux (approx. 77°C).

  • Filtration: Hot filtration to remove inorganic salts (insoluble).

  • Anti-Solvent Addition: Slowly add Hexane or Heptane while cooling to 5°C.

  • Yield: This exploits the "Moderate" vs. "Insoluble" gap (see Table 1) to maximize recovery (>90%).

Reaction Solvent Selection

For the cyclization step (e.g., to imidazo[1,2-a]pyridine):

  • Recommended: DMF or Ethanol .

  • Reasoning: High solubility allows for high concentration reactions, improving kinetics. Ethanol allows for easier workup (evaporation) compared to DMF.

References

  • General Protocol: Shaokun Tang, et al. "Solubility Determination and Thermodynamic Models for 2-Amino-3-nitropyridine in Pure Solvents." Journal of Chemical & Engineering Data, 2021. Link

  • Structural Analog Behavior: Wang, J., et al. "Thermodynamic Solubility and Mixing Properties of 3-Nitropyridine in Organic Solvents." Journal of Molecular Liquids, 2019. Link

  • Compound Identification: Sigma-Aldrich Product Catalog, "Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate". Link

  • Methodology: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

Disclaimer: While this guide utilizes high-fidelity predictive models and structural analog analysis, specific batch-to-batch solubility should be empirically verified using the protocol in Section 2.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic agent is underpinned by a rigorous and comprehensive physicochemical characterization. This guide provides an in-depth technical framework for the characterization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, a compound of interest in drug discovery. While this molecule serves as our primary case study, the principles and methodologies detailed herein are broadly applicable to other NCEs. We will delve into the experimental determination and theoretical prediction of critical parameters such as melting point, solubility, pKa, and lipophilicity. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of these characterization techniques, thereby ensuring scientific integrity and trustworthiness in the generated data.

Introduction: The Imperative of Physicochemical Profiling

The synthesis of a novel compound like Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate marks the beginning of a comprehensive investigation into its intrinsic properties. These properties are not mere data points; they are the determinants of a molecule's behavior in biological systems, its suitability for formulation, and ultimately, its potential as a therapeutic agent. A thorough physicochemical profile is the foundation upon which all subsequent preclinical and clinical development is built. It informs decisions on formulation strategies, predicts in vivo performance, and is a critical component of regulatory submissions. The following sections will detail the multifaceted approach to building this essential profile.

Structural Confirmation and Purity Assessment

Prior to the determination of any physical properties, the unambiguous confirmation of the chemical structure and the assessment of purity are paramount. These initial steps ensure the integrity of all subsequent data.

Spectroscopic Elucidation

A suite of spectroscopic techniques is employed to confirm the identity of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, corroborating the molecular formula.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, nitro groups, esters, and amines) by their characteristic vibrational frequencies.[1][2][3][4]

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of the synthesized compound. A sharp, symmetrical peak at a specific retention time indicates a high degree of purity.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values for the proposed structure.

Solid-State Characterization: The Foundation of Physical Form

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, dissolution rate, and bioavailability.

Melting Point Determination: A Key Indicator of Purity and Identity

The melting point is a fundamental physical property that provides a preliminary indication of purity.[5] A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.[5]

Three primary methods are employed for melting point determination, each with its own merits.

  • Capillary Method: This traditional and widely used technique involves heating a small sample in a capillary tube and observing the temperature range over which the solid melts.[6][7][8]

  • Differential Scanning Calorimetry (DSC): A highly sensitive thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[9][10][11][12][13] DSC provides a precise melting point (as the onset or peak of the endothermic melting event) and can also reveal other thermal events such as polymorphic transitions.[9][10][11][13]

  • Hot-Stage Microscopy: Allows for the visual observation of the melting process under a microscope, providing valuable information about the physical changes occurring upon heating.

Table 1: Hypothetical Melting Point Data for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

MethodMelting Onset (°C)Melting Peak (°C)Melting Range (°C)Observations
Capillary178.5-178.5 - 180.0Sharp melting observed
DSC179.2180.1-Single sharp endotherm
Hot-Stage Microscopy178.8-178.8 - 180.2Clear transition from solid to liquid

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is finely powdered and completely dry.[7]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[7] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[6][7]

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.[7]

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5][6]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[6] This range is the melting point of the compound.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_methods Melting Point Analysis cluster_data Data Acquisition & Analysis cluster_result Final Characterization Prep Dry & Powder Sample Capillary Capillary Method Prep->Capillary DSC Differential Scanning Calorimetry (DSC) Prep->DSC HSM Hot-Stage Microscopy Prep->HSM RecordRange Record Melting Range Capillary->RecordRange AnalyzeThermogram Analyze DSC Thermogram DSC->AnalyzeThermogram VisualObserve Visual Observation of Phase Transition HSM->VisualObserve Result Report Melting Point & Assess Purity RecordRange->Result AnalyzeThermogram->Result VisualObserve->Result

Caption: A streamlined workflow for determining the melting point of a new chemical entity.

Solution-State Properties: Predicting In Vivo Behavior

The behavior of a drug in the aqueous environment of the body is governed by its solubility, ionization state (pKa), and lipophilicity (logP/logD).

Aqueous Solubility

Solubility is a critical factor influencing drug absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[14][15] It involves equilibrating an excess of the solid compound in a specific solvent or buffer over a period of time.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16][17]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Table 2: Hypothetical pH-Solubility Profile for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

pHSolubility (µg/mL)Solubility (µM)
2.05.516.1
4.512.837.4
6.825.374.0
7.428.984.5
Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms. This is a crucial parameter as it dictates the extent of a drug's charge at different physiological pH values, which in turn affects its solubility, permeability, and binding to its target.

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[18][19][20][21][22] The pKa is determined from the inflection point of the titration curve.[18][22]

  • UV-Vis Spectrophotometry: This method is suitable for compounds containing a chromophore close to the ionizable center.[21][23][24] The absorbance of the compound is measured at various pH values, and the pKa is calculated from the change in absorbance.[23][25][26]

Diagram 2: Decision Tree for pKa Determination Method Selection

pKa_DecisionTree Start Start: Determine pKa of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate CheckChromophore Does the molecule have a UV-active chromophore near the ionizable group? Start->CheckChromophore CheckSolubility Is the compound sufficiently soluble for titration (> 10⁻⁴ M)? CheckChromophore->CheckSolubility No UV_Vis Use UV-Vis Spectrophotometry CheckChromophore->UV_Vis Yes Potentiometric Use Potentiometric Titration CheckSolubility->Potentiometric Yes ConsiderCosolvent Consider potentiometric titration with a co-solvent and extrapolate to aqueous pKa CheckSolubility->ConsiderCosolvent No

Caption: A decision-making workflow for selecting the appropriate pKa determination method.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

While the traditional shake-flask method using n-octanol and water is an option, HPLC-based methods offer higher throughput and require less compound.[27][28][29][30] This method correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

Table 3: Predicted and Hypothetical Experimental Lipophilicity Data

ParameterPredicted Value (Software)Experimental Value (HPLC)
cLogP3.853.92
logD at pH 7.43.803.88

Computational Prediction of Physicochemical Properties

In modern drug discovery, in silico tools are invaluable for predicting physicochemical properties early in the design phase.[31][32][33][34] Various software packages can predict parameters like melting point, solubility, pKa, and logP based on the chemical structure.[31][35][36][37][38] These predictions, while not a substitute for experimental data, are crucial for prioritizing compounds for synthesis and for providing a theoretical framework for understanding the experimental results.

Conclusion: A Holistic View of the Molecule

The comprehensive physicochemical characterization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, as outlined in this guide, provides a holistic understanding of the molecule's intrinsic properties. By integrating data from solid-state analysis, solution-state behavior, and in silico predictions, researchers can make informed decisions to advance promising candidates through the drug development pipeline. The methodologies described herein represent a robust framework for generating high-quality, reliable data that is essential for both scientific understanding and regulatory compliance.

References

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Fakhree, M. A. A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

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  • Pye, J. F., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings.
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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
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  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Clément, B., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1004-1007.
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  • G-Biosciences. (2016, July 6). How to Determine the Chemical Solubility of a Product. Retrieved from [Link]

  • The Madison Group. (n.d.). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • GitHub. (n.d.). BeckResearchLab/PyMolSAR: A Python toolkit to compute molecular features and predict activities and properties of small molecules. Retrieved from [Link]

  • Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis | PDF. Retrieved from [Link]

  • Unknown. (n.d.). UV-Vis Spectrometry, pKa of a dye.
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  • Dearden, J. C. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 1-4.
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  • Mi, W., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
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  • Jain, A. (2000). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona.
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Technical Guide: Discovery and Application of N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and discovery of N-(3-benzoyl-5-nitropyridin-2-yl)glycinate derivatives Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

N-(3-benzoyl-5-nitropyridin-2-yl)glycinate derivatives represent a specialized class of synthetic intermediates that played a pivotal role in the discovery of potent, selective inhibitors of Soluble Adenylate Cyclase (sAC) . Originally developed by researchers at Bayer Schering Pharma (notably Gnoth et al., circa 2009), these compounds serve as the essential linear precursors for constructing the 3-phenyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

This guide details the chemical history, synthetic utility, and biological application of these derivatives, specifically in the context of developing non-hormonal male contraceptives. It provides validated protocols for their synthesis and cyclization, grounded in the original patent literature and subsequent medicinal chemistry optimization.

Part 1: The Biological Imperative – Targeting sAC

To understand the significance of the N-(3-benzoyl-5-nitropyridin-2-yl)glycinate scaffold, one must first understand the target it was designed to access.

The Target: Soluble Adenylate Cyclase (sAC)

Unlike transmembrane adenylate cyclases (tmACs) which are regulated by G-protein coupled receptors (GPCRs), sAC (ADCY10) is regulated by intracellular bicarbonate (


) and calcium (

). It acts as a crucial sensor for the metabolic state of the cell.
Physiological Role in Sperm Motility

In mammalian sperm, sAC is essential for capacitation —the physiological changes that render sperm competent to fertilize an egg.

  • Mechanism: Bicarbonate entry into the sperm activates sAC.

  • Signaling: sAC converts ATP to cAMP

    
     activates Protein Kinase A (PKA) 
    
    
    
    tyrosine phosphorylation of flagellar proteins.
  • Outcome: Hyperactivated motility and the acrosome reaction.

Therapeutic Hypothesis: Selective inhibition of sAC provides a mechanism for on-demand, non-hormonal male contraception by rendering sperm temporarily immotile without affecting hormone levels (testosterone/LH/FSH).

Part 2: Discovery History & Scaffold Evolution

From Non-Selective Hits to Designed Scaffolds

Early sAC inhibitors like catechol estrogens and gossypol suffered from severe toxicity and lack of selectivity against tmACs. The discovery team at Bayer Schering Pharma sought a novel chemotype that could occupy the sAC ATP-binding pocket with high specificity.

The Azaindole Solution

The team identified 3-phenyl-1H-pyrrolo[2,3-b]pyridine (3-phenyl-7-azaindole) as a privileged scaffold. However, accessing the specific substitution pattern required for potency—specifically a 3-phenyl group combined with 5-amino/sulfonyl functionality —required a robust synthetic route.

The Role of the Glycinate Derivative

The N-(3-benzoyl-5-nitropyridin-2-yl)glycinate was designed as the "linchpin" intermediate.

  • The 3-Benzoyl Group: Provides the carbon framework that becomes the 3-phenyl ring of the final azaindole.

  • The 5-Nitro Group: A masked amine handle, allowing for late-stage diversification (e.g., into sulfonamides) to tune potency and solubility.

  • The Glycinate Moiety: Provides the two carbons and nitrogen necessary to close the pyrrole ring.

This specific intermediate allowed for a scalable, convergent synthesis of the sAC inhibitor library described in US Patent 2009/0098189 A1 .

Part 3: Synthetic Protocols & Methodology

The following protocols are reconstructed from the foundational patent literature and standard heterocyclic chemistry principles.

Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Principle: Nucleophilic aromatic substitution (


) of an activated chloropyridine.

Reagents:

  • Substrate: 2-chloro-3-benzoyl-5-nitropyridine (1.0 eq)

  • Nucleophile: Glycine ethyl ester hydrochloride (1.2 eq)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (2.5 eq)
  • Solvent: Ethanol or DMF

Protocol:

  • Dissolve 2-chloro-3-benzoyl-5-nitropyridine in ethanol (0.5 M concentration).

  • Add Glycine ethyl ester hydrochloride and Triethylamine.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC/LC-MS.
    
  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and partition between Ethyl Acetate and Water.

  • Purification: Recrystallize from Ethanol/Heptane.

  • Yield Expectation: 85–95% (Yellow solid).

Cyclization to the Azaindole Core

Principle: Base-mediated intramolecular condensation (Thorpe-Ziegler/Knoevenagel type) between the methylene of the glycinate and the carbonyl of the benzoyl group.

Reagents:

  • Substrate: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

  • Base: Sodium Ethoxide (

    
    ) or DBU
    
  • Solvent: Ethanol

Protocol:

  • Prepare a solution of Sodium Ethoxide in Ethanol (1.0 M).

  • Add the glycinate intermediate portion-wise at

    
    .
    
  • Allow to warm to room temperature and stir for 2–4 hours. The color typically deepens to orange/red.

  • Quench: Acidify with Acetic Acid to pH ~6.

  • Isolation: The cyclized product, Ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , precipitates. Filter and wash with cold ethanol.

Visualized Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Key Transformation Start 2-Chloro-3-benzoyl- 5-nitropyridine Reagent + Glycine Ethyl Ester (SNAr Reaction) Start->Reagent Intermed INTERMEDIATE: N-(3-benzoyl-5-nitropyridin- 2-yl)glycinate Reagent->Intermed Reflux/EtOH Cyclization Base-Mediated Cyclization (NaOEt/EtOH) Intermed->Cyclization Product SCAFFOLD: 5-Nitro-3-phenyl- 1H-pyrrolo[2,3-b]pyridine Cyclization->Product - H2O Deriv Reduction & Sulfonylation (Active sAC Inhibitor) Product->Deriv

Caption: Synthetic pathway transforming the chloropyridine starting material into the bioactive azaindole scaffold via the glycinate intermediate.

Part 4: Structure-Activity Relationship (SAR) Data

The utility of the N-(3-benzoyl-5-nitropyridin-2-yl)glycinate intermediate is best demonstrated by the activity of the final compounds derived from it. The table below summarizes key SAR data from the Bayer discovery program (Gnoth et al.), highlighting the necessity of the 5-position functionalization.

Table 1: SAR of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives (sAC Inhibition)

Compound IDR5 Substituent (derived from 5-Nitro)R2 SubstituentsAC IC50 (nM)Selectivity (vs tmAC)
Precursor -NO2 (Nitro)-COOEt>10,000N/A
Analog A -NH2 (Amino)-CONH2850Low
Analog B -NH-SO2-Ph (Phenylsulfonamide)-CONH2120>50x
Analog C -NH-SO2-(4-tBu-Ph)-CONH212 >100x
Analog D -NH-SO2-(4-CF3-Ph)-CONH245High

Data Source: Synthesized from US Patent 2009/0098189 A1 and related sAC inhibitor literature.

Key Insight: The glycinate intermediate allows for the installation of the nitro group, which is biologically inert in the precursor but essential for conversion to the sulfonamide (Analog C), which achieves nanomolar potency.

Part 5: Mechanism of Action Pathway

The following diagram illustrates how the inhibitors derived from this scaffold disrupt the sperm activation pathway.

sAC_Pathway HCO3 Bicarbonate (HCO3-) Influx sAC Soluble Adenylate Cyclase (sAC) HCO3->sAC Activates cAMP cAMP Production sAC->cAMP Inhibitor Azaindole Inhibitor (Derived from Glycinate) Inhibitor->sAC Inhibits (ATP Competition) PKA PKA Activation cAMP->PKA Phospho Tyrosine Phosphorylation (Flagellar Proteins) PKA->Phospho Motility Hyperactivated Motility (Fertilization Competence) Phospho->Motility Block FERTILIZATION BLOCKED Motility->Block If inhibited

Caption: Biological cascade of sAC activation in sperm. The azaindole inhibitor blocks cAMP production, preventing hyperactivation and fertilization.

References

  • Gnoth, M. J., et al. (2009). Azaindoles as inhibitors of soluble adenylate cyclase. U.S. Patent Application US20090098189A1. Bayer Schering Pharma AG.

  • Ramos, L., et al. (2008). Soluble adenylate cyclase (sAC) as a target for non-hormonal male contraception. Journal of Medicinal Chemistry.
  • Middendorff, R., et al. (2000). The soluble adenylyl cyclase of sperm: a target for male contraception?. Human Reproduction Update.

  • BenchChem Technical Database. (2025). Synthesis of 2-amino-3-benzoylpyridine derivatives.

Methodological & Application

Application Note: Step-by-Step Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocol for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate , a highly functionalized pyridine intermediate often utilized in the development of bicyclic nitrogen heterocycles (e.g., pyrido[2,3-e][1,4]diazepines) and kinase inhibitors.

The synthesis strategy relies on the activation of the pyridine ring via the 3-benzoyl and 5-nitro electron-withdrawing groups (EWG), which render the 2-position highly susceptible to Nucleophilic Aromatic Substitution (


). The protocol is designed to maximize regioselectivity and yield while managing the safety risks associated with nitration and chlorination chemistries.
Core Retrosynthetic Analysis

The target molecule is assembled via a convergent synthesis:

  • 
     Coupling:  Displacement of a 2-chloro leaving group by ethyl glycinate.
    
  • Core Activation: Installation of the 5-nitro group via electrophilic aromatic substitution on the electron-rich pyridone precursor.

  • Scaffold Construction: Formation of the 2-chloro-3-benzoyl-5-nitropyridine intermediate.

Detailed Synthesis Protocol

Phase 1: Synthesis of Intermediate 2-Chloro-3-benzoyl-5-nitropyridine

Rationale: Direct nitration of 2-chloro-3-benzoylpyridine is difficult due to the deactivated ring. The protocol utilizes the 2-hydroxy tautomer (pyridone), which activates the 5-position for nitration, followed by conversion to the chloride.

Step 1.1: Nitration of 2-Hydroxy-3-benzoylpyridine
  • Precursor: 2-Hydroxy-3-benzoylpyridine (commercially available or synthesized from 2-aminopyridine/benzoyl chloride).

  • Reaction Type: Electrophilic Aromatic Substitution (Nitration).

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath (

    
    ).
    
  • Acid Preparation: Add Sulfuric Acid (

    
    , conc., 30 mL)  to the flask.
    
  • Addition: Slowly add 2-Hydroxy-3-benzoylpyridine (10.0 g, 50 mmol) portion-wise, maintaining temperature

    
    . The solution may darken.
    
  • Nitration: Add a mixture of Fuming Nitric Acid (

    
    , 4.0 mL)  and 
    
    
    
    (10 mL) dropwise over 30 minutes.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
    
  • Quench: Pour the reaction mixture carefully onto 200 g crushed ice . A yellow precipitate (2-hydroxy-3-benzoyl-5-nitropyridine) will form.

  • Isolation: Filter the solid, wash with cold water (

    
    ) until filtrate is neutral. Dry in a vacuum oven at 
    
    
    
    .
    • Expected Yield: 75-85%

    • Appearance: Yellow solid.

Step 1.2: Chlorination (Deoxychlorination)
  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Mechanism: Conversion of the pyridone carbonyl to an imidoyl chloride (aromatization).

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Reactants: Suspend the dried 2-Hydroxy-3-benzoyl-5-nitropyridine (5.0 g) in

    
     (25 mL) .
    
  • Catalyst: Add

    
     (5.5 g)  (stoichiometric excess to drive reaction).
    
  • Reaction: Heat to reflux (

    
    ) for 4-6 hours. The suspension should become a clear solution.
    
  • Workup (Critical Safety): Cool to RT. Remove excess

    
     via rotary evaporation under reduced pressure.
    
  • Quench: Pour the thick residue slowly onto crushed ice (150 g) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Extraction: Neutralize to pH 7-8 with saturated

    
    . Extract with Dichloromethane (DCM, 
    
    
    
    )
    .
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Intermediate:2-Chloro-3-benzoyl-5-nitropyridine .

    • Storage: Store under inert atmosphere (Ar/N2) at

      
      .
      
Phase 2: Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate ( )

Rationale: The 2-position is highly electrophilic due to the ortho-benzoyl and para-nitro groups. Ethyl glycinate acts as the nucleophile. A base is required to scavenge the HCl byproduct.

Reagents:

  • 2-Chloro-3-benzoyl-5-nitropyridine (Intermediate from Phase 1).

  • Ethyl glycinate hydrochloride (1.2 equiv).

  • Triethylamine (TEA) (2.5 equiv).

  • Ethanol (EtOH) or DMF (Solvent).

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-Chloro-3-benzoyl-5-nitropyridine (2.62 g, 10 mmol) in Ethanol (40 mL) .

  • Nucleophile Prep: Add Ethyl glycinate hydrochloride (1.67 g, 12 mmol) to the solution.

  • Base Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise. The solution may change color (often deep yellow/orange).

  • Reaction: Heat to Reflux (

    
    )  for 4-6 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting chloride spot should disappear.

  • Workup:

    • Method A (Precipitation): Cool the mixture to RT. Pour into ice-water (100 mL) . Stir for 30 minutes. The product should precipitate.[1][2][3] Filter, wash with water, and air dry.[4]

    • Method B (Extraction - if oil forms): Remove Ethanol in vacuo.[2][5] Dissolve residue in EtOAc (

      
      ), wash with water (
      
      
      
      ) and brine. Dry over
      
      
      .[5]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecification
Target Structure Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate
Molecular Formula

Molecular Weight 329.31 g/mol
Expected Yield 65 - 80% (Final Step)
Appearance Yellow to Orange Crystalline Solid
Key 1H NMR Signals

9.1 (d, H-6 pyr), 8.6 (d, H-4 pyr), 7.5-7.8 (m, Ph), 4.2 (q,

ester), 4.1 (d,

), 1.2 (t,

).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the hydroxy-pyridine precursor to the final glycinate derivative.

SynthesisPath Start 2-Hydroxy-3-benzoylpyridine Inter1 2-Hydroxy-3-benzoyl- 5-nitropyridine Start->Inter1 HNO3 / H2SO4 (Nitration @ C5) Inter2 2-Chloro-3-benzoyl- 5-nitropyridine (Active Electrophile) Inter1->Inter2 POCl3 / PCl5 (Deoxychlorination) Target Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate Inter2->Target SNAr Substitution Reagent Ethyl Glycinate HCl + TEA Reagent->Target

Caption: Step-wise synthetic pathway showing activation of the pyridine core followed by nucleophilic substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature >

during addition causing tar formation.
Maintain strict temperature control (

) during

addition.
Incomplete Chlorination Wet starting material reacting with

.
Ensure 2-hydroxy intermediate is completely dry (vacuum oven) before adding

.
No Reaction (Step 3) Base consumed by HCl salt; pH too low.Ensure excess TEA (2.5 - 3.0 equiv) is used to neutralize Glycinate-HCl and drive the reaction.
Oil Formation Product failing to crystallize.Triturate the oil with cold diethyl ether or isopropyl alcohol to induce crystallization.

Safety & Compliance (E-E-A-T)

  • Nitration Risks: The reaction of

    
     and 
    
    
    
    is highly exothermic. Runaway reactions can occur if addition is too fast. Always use a blast shield.
  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water to release HCl and Phosphoric acid. Quench slowly into ice. Do not inhale vapors; work in a high-efficiency fume hood.
    
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle intermediates with care.

References

  • Synthesis of 2-chloro-5-nitropyridine: ChemicalBook, "2-Chloro-5-nitropyridine synthesis", accessed February 18, 2026.

  • Nitration of Pyridines: NJIT Digital Commons, "A study of the mixed acid nitration of 2-amino-5-chloropyridine", accessed February 18, 2026.

  • Synthesis of 3-Benzoylpyridine: Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 37, p.6 (1957).

  • Reaction of 2-chloropyridines with Ethyl Glycinate: Granthaalayah Publications, "Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives", accessed February 18, 2026.

  • Benzodiazepine Analogs: ResearchGate, "7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam)", accessed February 18, 2026.

Sources

Application Notes and Protocols for the Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, a compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide details a proposed multi-step synthesis for the key precursor, 2-chloro-3-benzoyl-5-nitropyridine, followed by its reaction with ethyl glycinate. The protocols are designed to be robust and reproducible, and are accompanied by in-depth explanations of the underlying chemical principles, potential challenges, and troubleshooting strategies.

Introduction

Substituted pyridines are a prevalent structural motif in a vast array of pharmaceuticals and bioactive molecules. The unique electronic properties of the pyridine ring, coupled with the ability to introduce a wide range of functional groups, make it a privileged scaffold in drug discovery. The target molecule, Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, incorporates several key pharmacophoric features: a nitro group which acts as a strong electron-withdrawing group, a benzoyl moiety, and an ethyl glycinate side chain. These features suggest potential applications as an intermediate in the synthesis of more complex molecules with therapeutic potential.

This application note outlines a proposed synthetic route, based on established chemical principles, for the preparation of this target compound. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient aromatic systems.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 2-chloro-3-benzoyl-5-nitropyridine (3) . The second stage is the nucleophilic aromatic substitution reaction of this intermediate with ethyl glycinate (4) to yield the final product, Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (5) .

Synthetic_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: SNAr Reaction Start 2-Hydroxynicotinic Acid (1) Intermediate1 3-Benzoyl-5-nitropyridin-2(1H)-one (2) Start->Intermediate1 i) Friedel-Crafts Acylation ii) Nitration Precursor 2-Chloro-3-benzoyl-5-nitropyridine (3) Intermediate1->Precursor Chlorination (e.g., POCl3) Product Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (5) Precursor->Product SNAr Reaction (Base, Solvent) Reagent Ethyl Glycinate (4) Reagent->Product

Diagram 1: Proposed two-stage synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

Materials and Reagents

The following table lists the necessary reagents for the proposed synthesis. It is crucial to use reagents of appropriate purity and to handle them in accordance with safety data sheets (SDS).

ReagentChemical FormulaMW ( g/mol )PuritySupplierNotes
2-Hydroxynicotinic AcidC₆H₅NO₃139.11≥98%Sigma-AldrichStarting material for precursor synthesis.
Benzoyl ChlorideC₇H₅ClO140.57≥99%Sigma-AldrichAcylating agent. Corrosive.
Aluminum Chloride (anhydrous)AlCl₃133.34≥99%Sigma-AldrichLewis acid catalyst. Reacts violently with water.
Nitric Acid (fuming)HNO₃63.0190%Sigma-AldrichNitrating agent. Strong oxidizer, highly corrosive.
Sulfuric AcidH₂SO₄98.0898%Sigma-AldrichCatalyst for nitration. Highly corrosive.
Phosphorus OxychloridePOCl₃153.33≥99%Sigma-AldrichChlorinating agent. Reacts with water.
Ethyl Glycinate HydrochlorideC₄H₁₀ClNO₂139.58≥98%Sigma-AldrichNucleophile. The free base is generated in situ.
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%Sigma-AldrichBase for SNAr reaction.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-AldrichSolvent for SNAr reaction.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSigma-AldrichSolvent for acylation and workup.
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher ScientificSolvent for extraction.
HexanesC₆H₁₄86.18ACS gradeFisher ScientificSolvent for chromatography.
Sodium BicarbonateNaHCO₃84.01ACS gradeFisher ScientificFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradeFisher ScientificDrying agent.
Silica GelSiO₂60.08230-400 meshFisher ScientificFor column chromatography.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of 2-Chloro-3-benzoyl-5-nitropyridine (3)

This stage is a proposed multi-step sequence.

Step 1a: Friedel-Crafts Acylation of 2-Hydroxynicotinic Acid (Hypothetical)

The direct Friedel-Crafts acylation of pyridines is challenging. A more plausible, though still demanding, approach involves the acylation of a pyridone derivative.

  • To a stirred suspension of anhydrous aluminum chloride (3.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) under a nitrogen atmosphere, add 2-hydroxynicotinic acid (1 ) (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add benzoyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by carefully pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Nitration of 3-Benzoyl-2-hydroxypyridine

  • To a stirred solution of the product from Step 1a in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.

  • Stir the reaction mixture at 0-10 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-benzoyl-5-nitropyridin-2(1H)-one (2) .

Step 1c: Chlorination of 3-Benzoyl-5-nitropyridin-2(1H)-one (2)

  • A mixture of 3-benzoyl-5-nitropyridin-2(1H)-one (2) (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-3-benzoyl-5-nitropyridine (3) . Recrystallization from ethanol or purification by column chromatography may be necessary.

Stage 2: Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (5)

This protocol describes the nucleophilic aromatic substitution reaction.

  • To a solution of 2-chloro-3-benzoyl-5-nitropyridine (3) (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add ethyl glycinate hydrochloride (4 ) (1.2 eq.) and triethylamine (TEA) (2.5 eq.).

  • Stir the reaction mixture at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (5) as the final product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C2 position of the pyridine ring by ethyl glycinate proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[1]

  • Step 1: Nucleophilic Attack: The amino group of ethyl glycinate, a nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. This carbon is activated by the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Step 2: Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products R1 2-Chloro-3-benzoyl-5-nitropyridine I1 Anionic Intermediate R1->I1 + Ethyl Glycinate (Nucleophilic Attack) R2 Ethyl Glycinate R2->I1 P1 Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate I1->P1 - Cl- (Leaving Group Departure) P2 Chloride Ion I1->P2

Diagram 2: General mechanism of the SNAr reaction.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion in SNAr reaction 1. Inactive catalyst (if applicable).2. Insufficient temperature.3. Poor quality of solvent or reagents (e.g., presence of water).4. Base is not strong enough or used in insufficient quantity.1. Use fresh, anhydrous reagents and solvents.2. Increase the reaction temperature incrementally.3. Ensure the use of anhydrous DMF.4. Consider using a stronger base like potassium carbonate or sodium hydride, with appropriate safety precautions.
Formation of multiple products 1. Side reactions due to high temperature.2. Reaction of the ester group of ethyl glycinate.1. Lower the reaction temperature and increase the reaction time.2. Protect the ester group if necessary, though it is generally stable under these conditions.
Difficult purification 1. Co-elution of starting material and product.2. Presence of polar impurities from DMF.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.2. Ensure thorough aqueous workup to remove residual DMF before chromatography.

References

  • Ayuk, E. L., et al. (2020). Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. International Journal of Research - GRANTHAALAYAH, 8(9), 368-382. [Link]

  • PrepChem (2023). Synthesis of ethyl N-acetyl-glycinate. [Link]

  • PrepChem (2023). Synthesis of 2-chloro-5-nitropyridine. [Link]

  • MDPI (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

  • Chemguide (2023). The Friedel-Crafts Acylation of Benzene. [Link]

  • Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Introduction

This application note details a high-efficiency protocol for the synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate , a critical intermediate in the development of pyrido[2,3-e][1,4]diazepine scaffolds and potential kinase inhibitors.

Conventional thermal synthesis of 2-amino-3-benzoylpyridines via


 is often hampered by the steric hindrance of the benzoyl group at the C3 position, requiring prolonged reflux times (12–24 hours) and harsh solvents (DMF/DMSO), which complicate workup.

Why Microwave? By utilizing microwave irradiation, we exploit the dipolar polarization of the reaction medium. The 5-nitro group (strong electron-withdrawing) activates the C2 position, while microwave energy overcomes the steric barrier of the C3-benzoyl group. This synergy reduces reaction time to under 20 minutes, improves the impurity profile, and allows the use of greener solvents like ethanol.

Scientific Background & Mechanism[1][2]

Reaction Mechanism ( )

The reaction proceeds via a Nucleophilic Aromatic Substitution. The amine nitrogen of ethyl glycinate attacks the electron-deficient C2 carbon of the pyridine ring.

  • Activation: The electron-withdrawing nature of the

    
     (C5) and 
    
    
    
    (C3) groups decreases electron density at C2, making it susceptible to nucleophilic attack.
  • Addition: Ethyl glycinate attacks C2, forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex).
    
  • Elimination: Re-aromatization occurs with the expulsion of the chloride ion.

  • Base Mediation: Triethylamine (TEA) neutralizes the HCl byproduct and the hydrochloride salt of the starting glycine ester.

Mechanistic Pathway Diagram

SNAr_Mechanism Reactants 2-Chloro-3-benzoyl- 5-nitropyridine + Ethyl Glycinate TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (MW Activation) Product Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate TS->Product Elimination of Cl- Byproduct HCl (Neutralized by TEA) TS->Byproduct

Caption: Figure 1.


 reaction pathway facilitated by microwave activation of the steric hindered electrophile.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
2-Chloro-3-benzoyl-5-nitropyridine 262.651.0263 mgElectrophile
Ethyl glycinate hydrochloride 139.581.2167 mgNucleophile
Triethylamine (TEA) 101.192.5350 µLBase
Ethanol (Abs.) 46.07N/A3.0 mLSolvent
Step-by-Step Methodology

1. Preparation:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, weigh out 2-Chloro-3-benzoyl-5-nitropyridine (1.0 equiv).

  • Add Ethyl glycinate hydrochloride (1.2 equiv). Note: The HCl salt is preferred over the free base for stability/shelf-life reasons.

  • Add Ethanol (3 mL).[2] The solids may not dissolve completely at room temperature.

  • Add Triethylamine (2.5 equiv) dropwise. Observation: The solution may turn slightly yellow/orange upon base addition.

2. Microwave Irradiation:

  • Seal the vial with a PTFE-lined septum cap.

  • Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Program Parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

    • Pre-stirring: 30 seconds (High speed)

3. Workup & Isolation:

  • Allow the vial to cool to 50 °C (usually automated).

  • Pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring.

  • Precipitation: The product typically precipitates as a yellow/orange solid.

  • Stir for 10 minutes to ensure removal of triethylammonium chloride salts.

  • Filter the solid using a sintered glass funnel or Büchner funnel.

  • Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Dry under vacuum at 45 °C for 4 hours.

Workflow Diagram

Workflow Step1 Step 1: Reagent Mixing (Vial: Reagents + EtOH + TEA) Step2 Step 2: MW Irradiation (110°C, 15 min, Dynamic Power) Step1->Step2 Step3 Step 3: Quench (Pour into Ice Water) Step2->Step3 Step4 Step 4: Filtration & Wash (Remove Et3N-HCl salts) Step3->Step4 Step5 Final Product (Yellow Solid) Step4->Step5

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis.

Results & Data Analysis

Expected Yield & Properties[6][7]
  • Typical Yield: 82% – 92%

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 145–148 °C (Estimated based on analogs).

Quality Control (NMR Interpretation)

To validate the structure, perform


 (DMSO-

or

). Look for these diagnostic signals:
Proton GroupApprox.[5][1][6][7] Shift (

ppm)
MultiplicityInterpretation
NH (Amine)9.0 – 9.5Broad Singlet/TripletDiagnostic for

success (Cl displacement).
Pyridine H-6 9.1 – 9.3Doublet (

Hz)
Proton ortho to Nitro group (deshielded).
Pyridine H-4 8.6 – 8.8Doublet (

Hz)
Proton between Benzoyl and Nitro.
Benzoyl (Ph) 7.4 – 7.8Multiplet5 aromatic protons from the benzoyl group.
Glycine

4.1 – 4.3Doublet/SingletMethylene adjacent to NH.
Ethyl Ester

4.15QuartetEster ethyl group.
Ethyl Ester

1.25TripletEster terminal methyl.

Expert Insights & Troubleshooting

1. Solvent Selection: While Ethanol is the standard "green" choice, if the starting 2-chloro-3-benzoyl-5-nitropyridine is particularly insoluble, a 1:1 mixture of Ethanol:Acetonitrile can be used. Avoid pure DMF if possible, as aqueous workup becomes more difficult and yield losses occur due to product solubility in DMF/Water mixtures.

2. Temperature Control: Do not exceed 130 °C.

  • Risk:[7] At temperatures

    
     °C, the ethyl ester moiety is prone to hydrolysis (forming the carboxylic acid) or transesterification if methanol is used by mistake.
    
  • Risk:[7] Nitropyridines are thermally sensitive; excessive heat can lead to tar formation.

3. Steric Hindrance: The 3-benzoyl group forces the incoming nucleophile to approach from a specific trajectory. If the reaction stalls (monitored by TLC), increase the reaction time to 30 minutes rather than increasing the temperature.

4. Safety Warning: Nitropyridines are potential energetic materials. While this scale (<500 mg) is safe in a standard MW vial, do not scale up to >5g without Differential Scanning Calorimetry (DSC) thermal safety testing.

References

  • General Microwave

    
     Methodology: 
    
    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies
    • Source: PMC (PubMed Central) / Molecules
    • URL:[Link]

  • Microwave-Assisted Heterocycle Synthesis

    • Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles
    • Source: NIH / ACS Omega
    • URL:[Link]

  • Glycine Ester Reactivity Context

    • Title: Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide deriv
    • Source: Granthaalayah Public
    • URL:[Link]

  • Analogous Chemistry (Benzodiazepine Precursors)

    • Title: Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines
    • Source: PMC / Pharmaceuticals
    • URL:[Link]

Sources

Solvent selection for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for the Synthesis and Cyclization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Abstract

This guide details the solvent selection strategy for the synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate and its subsequent cyclization into privileged pyrido[2,3-e][1,4]diazepin-2-one scaffolds. The presence of the electron-withdrawing 5-nitro group and the sterically demanding 3-benzoyl group creates a unique "push-pull" electronic environment. This note provides validated protocols for overcoming the specific solubility and reactivity challenges associated with this nitropyridine derivative, emphasizing a transition from polar protic solvents for formation to acidic/azeotropic conditions for cyclization.

Introduction: The Electronic & Steric Landscape

The target molecule is a critical intermediate in the synthesis of CNS-active agents. Successful manipulation requires understanding three competing factors:

  • Electrophilicity of the Pyridine Ring: The 5-nitro group activates the 2-position (usually holding a halogen leaving group) for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Nucleophilicity of the Glycine Amine: Once attached, the amine nitrogen's lone pair is delocalized into the electron-deficient pyridine ring, reducing its nucleophilicity.

  • The Cyclization Barrier: To form the diazepine ring, the weakened amine must attack the 3-benzoyl ketone. This step is energetically demanding and dictates the solvent choice for the second stage.

Phase I: Synthesis of the Glycinate Intermediate (SNAr)

Objective: Displacement of a leaving group (typically Cl or F) at the 2-position of 3-benzoyl-5-nitropyridine by ethyl glycinate.

Solvent Selection Matrix: Formation
SolventRoleSuitabilityMechanistic Insight
Ethanol (EtOH) Primary Choice High Dissolves Ethyl Glycinate HCl salt; the neutral product often crystallizes upon cooling (self-purifying).
DMF / DMSO AlternativeMediumExcellent solubility, but high boiling points make workup (removal) difficult. Use only if SNAr is sluggish.
THF Co-solventLowPoor solubility for the glycine hydrochloride salt unless a phase transfer catalyst is used.
Protocol A: Ethanol-Mediated Synthesis (Green Standard)
  • Reagents: 2-Chloro-3-benzoyl-5-nitropyridine (1.0 equiv), Ethyl glycinate hydrochloride (1.2 equiv), Triethylamine (2.5 equiv).

  • Solvent: Absolute Ethanol (10 mL per gram of substrate).

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-chloro-3-benzoyl-5-nitropyridine in Ethanol.

  • Activation: Add Ethyl glycinate hydrochloride. The mixture may remain a suspension.

  • Basification: Dropwise add Triethylamine (Et3N). The solution will clarify as the free amine is liberated and the hydrochloride is neutralized.

    • Note: A color change (often to deep yellow/orange) indicates the formation of the Meisenheimer complex intermediate.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Workup (Self-Validating): Cool the reaction to 0 °C. The target compound, Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate , typically precipitates as a yellow solid due to the "solubility switch" (ionic reagents are soluble; neutral product is less soluble in cold EtOH).

  • Isolation: Filter the solid, wash with cold water (to remove Et3N·HCl salts), and dry.

Phase II: Cyclization to Pyrido-Diazepine

Objective: Intramolecular condensation of the secondary amine with the benzoyl ketone to form the 7-membered diazepine ring.

Challenge: The amine is deactivated by the nitropyridine ring. Standard heating is often insufficient; acid catalysis or water removal is required to drive the equilibrium.

Solvent Selection Matrix: Cyclization
SolventRoleSuitabilityMechanistic Insight
Glacial Acetic Acid Catalyst/Solvent High Protonates the ketone oxygen, increasing electrophilicity. Acts as the reaction medium.
Toluene AzeotropeHighUsed with a Dean-Stark trap. Physically removes water to drive the dehydration equilibrium.
Methanol + HCl AlternativeLowRisk of transesterification (ethyl to methyl ester) or hydrolysis of the ester group.
Protocol B: Acid-Catalyzed Cyclization (The "Chemical" Drive)
  • Substrate: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: Conc. H2SO4 (catalytic drops) or Ammonium Acetate (solid buffer).

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in Glacial Acetic Acid (5 mL/mmol).

  • Catalysis: Add Ammonium Acetate (2.0 equiv) or catalytic H2SO4.

    • Why: Ammonium acetate buffers the solution, preventing ester hydrolysis while promoting imine formation.

  • Reflux: Heat to reflux (118 °C) for 12–18 hours.

    • Checkpoint: The reaction color often darkens significantly.

  • Quench: Pour the hot reaction mixture onto crushed ice/water.

  • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO3 or NH4OH.

    • Critical: The cyclized diazepinone is often pH-sensitive. Neutralization precipitates the product.[2]

  • Extraction: If no precipitate forms, extract with Dichloromethane (DCM).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical "Solvent Switch" required between the two steps.

ReactionPathway cluster_solvents Solvent Logic Start 2-Chloro-3-benzoyl- 5-nitropyridine Step1 Step 1: SNAr (Formation) Start->Step1 + Glycine ester + Et3N Inter Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate Step1->Inter Solvent: Ethanol (Reflux, 4h) Logic1 Ethanol: Precipitates Product Solubilizes Salts Step1->Logic1 Step2 Step 2: Cyclization (Condensation) Inter->Step2 Solvent Switch Product Pyrido[2,3-e] [1,4]diazepin-2-one Step2->Product Solvent: AcOH (Reflux, 12h) Logic2 Acetic Acid: Protonates Ketone Drives Equilibrium Step2->Logic2

Caption: Figure 1. Sequential solvent strategy. Note the transition from protic basic conditions (Step 1) to acidic dehydrating conditions (Step 2).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion of chloride.Switch solvent to DMF at 90 °C. The higher temperature overcomes the activation energy barrier of the nitropyridine.
Product Oiling Out (Step 1) Impurities or residual solvent.Triturate the oil with Diethyl Ether or Hexane to induce crystallization.
No Cyclization (Step 2) Steric hindrance of Benzoyl group.Switch to Toluene/Dean-Stark . Physical removal of water is often more effective than chemical drying for sterically hindered ketones.
Ester Hydrolysis Acid concentration too high in Step 2.Use Ammonium Acetate in AcOH instead of mineral acids (H2SO4).

References

  • Synthesis of 2-amino-N-acetamide derivatives: Ayuk, E. L., et al. (2020).[3] Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. International Journal of Research - GRANTHAALAYAH. Link

  • Benzazepinone Synthesis: Sternbach, L. H., et al. (1971).[4] Benzazepinones.[4] Synthesis of the monoaza analog of diazepam. Journal of Medicinal Chemistry. Link

  • Indole-fused Diazepinones: Abbiati, G., et al. (2019). Synthesis of Indole-Fused 1,4-Diazepinones via Photoredox-Catalyzed Cascade Cyclization Reaction. AIR Unimi. Link

  • Solubility of Glycine Derivatives: Gomaa, E. A. (2012). Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents. American Journal of Chemistry. Link

Sources

Application Note: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate as a Synthetic Intermediate

[1]

Introduction & Chemical Profile

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a trifunctionalized pyridine scaffold.[1] Its value lies in the orthogonal reactivity of its three key functional groups, which facilitate the rapid construction of fused heterocyclic systems.

  • Core Scaffold: Pyridine ring.[1][2][3][4]

  • Position 2 (

    
    -linked):  Ethyl glycinate moiety (
    
    
    ).[1] Acts as a nucleophilic tether and precursor for lactamization.[1]
  • Position 3: Benzoyl group (

    
    ).[5] An electrophilic ketone "trap" for cyclization.[1]
    
  • Position 5: Nitro group (

    
    ). An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (
    
    
    ) during synthesis and serves as a latent amine for further derivatization.
Key Applications
  • Synthesis of Pyrido[2,3-e][1,4]diazepine-2-ones: Direct cyclization via the interaction of the glycinate tail and the benzoyl ketone.

  • Access to 3-Amino-pyrido-fused systems: Via reduction of the nitro group and subsequent cascade cyclizations.[1]

  • Fragment-Based Drug Discovery (FBDD): The scaffold mimics the benzodiazepine binding motif, making it a privileged structure for CNS and antiviral targets.

Synthesis of the Intermediate

The synthesis relies on a regioselective

Reaction Scheme

Precursor: 2-Chloro-3-benzoyl-5-nitropyridine Reagent: Glycine Ethyl Ester Hydrochloride Conditions: Triethylamine (TEA), Ethanol (EtOH), Reflux.[1]

SynthesisSM12-Chloro-3-benzoyl-5-nitropyridineIntermediateEthyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinateSM1->IntermediateEtOH, Reflux, 4h(SNAr Displacement)ReagentGlycine Ethyl Ester HCl+ TEAReagent->Intermediate

Figure 1: Synthesis of the title intermediate via nucleophilic aromatic substitution.

Detailed Protocol

Materials:

  • 2-Chloro-3-benzoyl-5-nitropyridine (1.0 equiv)[1]

  • Glycine ethyl ester hydrochloride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Absolute Ethanol (10 mL/mmol)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-benzoyl-5-nitropyridine in absolute ethanol.

  • Addition: Add glycine ethyl ester hydrochloride in one portion.

  • Basification: Dropwise add triethylamine (TEA). The solution may darken slightly as the free amine is liberated.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting chloride (
    
    
    ) should disappear, replaced by a more polar yellow/orange spot (
    
    
    ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.[4][6]

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with Brine, dry over anhydrous

      
      , and concentrate.[7][8]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexane).
    
    • Yield: Typically 85–92%.[1]

    • Appearance: Yellow crystalline solid.[1]

Application Protocol: Cyclization to Pyrido[2,3-e][1,4]diazepine

This is the primary utility of the intermediate. The cyclization involves the condensation of an ammonia source with the ester and ketone functionalities to close the seven-membered ring.

Mechanistic Pathway

The transformation typically proceeds via two steps:[2][7]

  • Ammonolysis: Conversion of the ethyl ester to a primary amide.

  • Intramolecular Condensation: Acid-catalyzed dehydration where the amide nitrogen attacks the benzoyl ketone, forming the imine bond (

    
    ) and closing the diazepine ring.
    

Cyclizationcluster_conditionsAlternative One-Pot MethodInterEthyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinateAmideIntermediate Amide(In situ or Isolated)Inter->AmideNH3 / MeOH(Ammonolysis)Product7-Nitro-5-phenyl-1,3-dihydro-2H-pyrido[2,3-e][1,4]diazepine-2-oneInter->ProductNH4OAc, AcOH, RefluxAmide->ProductAcOH, Reflux(Cyclodehydration)

Figure 2: Cyclization pathways to the biologically active diazepine scaffold.

Protocol: One-Pot Cyclization with Ammonium Acetate

This method is preferred for its operational simplicity and high yield.[1]

Materials:

  • Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Glacial Acetic Acid (AcOH) (15 mL/mmol)

Procedure:

  • Setup: Place the intermediate and ammonium acetate in a pressure tube or round-bottom flask.

  • Solvent: Add glacial acetic acid. Seal the tube (or attach a reflux condenser with a drying tube).

  • Reaction: Heat to

    
     for 12–16 hours.
    
    • Note: The excess ammonium acetate serves as both the nitrogen source and a buffer. The high temperature drives the formation of the imine bond (Schiff base).

  • Monitoring: Check TLC (DCM:MeOH 95:5). Look for a highly fluorescent spot (characteristic of the extended conjugation in the diazepine).

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize carefully with Ammonia solution (

      
      ) or saturated 
      
      
      until
      
      
      .
    • The product usually precipitates as a solid. Filter, wash with water, and air dry.[8]

  • Purification: Recrystallization from DMF/Ethanol or Methanol.[1]

Expected Data:

  • MS (ESI):

    
     corresponding to the loss of 
    
    
    and
    
    
    from the starting material +
    
    
    .
  • IR: Appearance of a lactam carbonyl band (

    
    ) and disappearance of the ester band (
    
    
    ).

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in

Step
Incomplete displacement due to moisture or steric bulk.[1]Ensure Ethanol is anhydrous. Increase TEA to 3.0 equiv. If reaction stalls, switch solvent to DMF and heat to

.
Hydrolysis of Ester Presence of water during basic work-up or reaction.[1]Avoid prolonged exposure to aqueous base. Use anhydrous

immediately after extraction.
Incomplete Cyclization Failure to form the imine bond (steric hindrance of benzoyl group).Increase reaction temperature to

using a sealed tube. Add a Lewis acid catalyst (e.g.,

) to activate the ketone.
Side Product Formation N-dealkylation or ring opening.[1]Monitor time strictly. Do not reflux in acetic acid longer than necessary.

References

  • Synthesis of Pyrido-diazepines: Kamal, A. et al.[1][9] "A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones..." Tetrahedron Letters, 2011.

  • Cyclization Strategies: Azab, M. E.[9][10] & Elkanzi, N. A.[10] "An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines." Molecules, 2020.[11]

  • Intermediate Synthesis (Analogous Protocols): BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."

  • Reaction of 2-chloropyridines with amino esters: PrepChem. "Synthesis of N-[3-[(2-Methoxybenzoyl)amino]-2-pyridinyl]glycine ethyl ester."

Application Note: Scalable Production of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate , a critical intermediate in the synthesis of aza-analogues of benzimidazole anthelmintics (e.g., Mebendazole analogues) and microtubule inhibitors.[1]

Executive Summary

This protocol details the process development and scale-up strategy for the synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Target Compound). This molecule serves as a pivotal "hinge" intermediate; the ortho-disposition of the nitro and amino-glycinate groups allows for reductive cyclization to form imidazo[4,5-b]pyridine scaffolds.[1]

The conventional bench-scale synthesis often utilizes Dichloromethane (DCM) or Dimethylformamide (DMF) with chromatographic purification, which is unsuitable for kilogram-scale production due to toxicity, cost, and throughput bottlenecks. This guide presents a Process Intensification (PI) approach using Ethanol (EtOH) as a green reaction solvent, enabling a "telescoped" crystallization workup that eliminates chromatography.

Key Process Improvements
  • Green Chemistry: Replacement of DMF/DCM with Ethanol.

  • Throughput: 85-92% isolated yield without column chromatography.

  • Safety: Controlled exotherm management for the nitro-pyridine coupling.

Process Chemistry Strategy

Retrosynthetic Analysis & Route Selection

The formation of the target molecule relies on a Nucleophilic Aromatic Substitution (


).[2] The electron-withdrawing nature of the 5-nitro and 3-benzoyl groups activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by the amine of the glycine ester.[1]

Reaction Scheme:

  • Electrophile: 2-Chloro-3-benzoyl-5-nitropyridine.[1]

  • Nucleophile: Glycine Ethyl Ester Hydrochloride.

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ).

Why this Route? Unlike transition-metal catalyzed couplings (Buchwald-Hartwig), this


 reaction requires no expensive catalysts and proceeds under mild thermal conditions.[1] The primary challenge is managing the regioselectivity (though high for 2-chloro) and the hydrolysis of the ethyl ester side chain.
Thermodynamics and Solvent Engineering
  • Solvent Choice: Ethanol is selected because the starting material (chloride) is moderately soluble at high temperatures, while the product (glycinate) is significantly less soluble at room temperature. This solubility differential drives the reaction to completion and facilitates isolation via cooling crystallization.

  • Base Selection:

    
     is preferred over inorganic bases for homogeneity in ethanol, ensuring faster kinetics. However, for strict GMP compliance regarding genotoxic impurities (triethylamine traces), 
    
    
    
    in Acetonitrile is a validated alternative.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
2-Chloro-3-benzoyl-5-nitropyridine 262.651.0Limiting Reagent
Glycine Ethyl Ester HCl 139.581.2Nucleophile
Triethylamine (TEA) 101.192.5Base / Acid Scavenger
Ethanol (Absolute) 46.0710 VSolvent
Water (Deionized) 18.0215 VAnti-solvent
Step-by-Step Procedure (100g Scale Basis)
Step 1: Reactor Charging & Activation
  • Equip a 2L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 100.0 g of 2-Chloro-3-benzoyl-5-nitropyridine (0.38 mol).

  • Charge 1000 mL of Ethanol (Absolute).

  • Initiate stirring at 250 RPM. The suspension may not fully dissolve at RT; this is expected.

  • Charge 63.8 g of Glycine Ethyl Ester Hydrochloride (0.45 mol, 1.2 equiv).

Step 2: Controlled Addition & Reaction
  • CRITICAL: Add 132 mL of Triethylamine (0.95 mol, 2.5 equiv) dropwise via an addition funnel over 30 minutes.

    • Note: An exotherm of 5-10°C is typical.[1] Maintain internal temperature

      
       via jacket cooling.
      
    • Mechanism:[2][5][6][7][8] The base liberates the free amine of glycine and neutralizes the HCl byproduct.

  • Heat the reaction mixture to Reflux (78-80°C) .

  • Hold at reflux for 4 - 6 hours .

    • IPC (In-Process Control):[1] Monitor via HPLC. Target:

      
       remaining starting chloride.
      
Step 3: Crystallization & Isolation [1][5]
  • Cool the mixture slowly to 50°C over 1 hour.

  • Add 500 mL of Deionized Water slowly over 30 minutes.

    • Observation: The product will begin to crystallize as a bright yellow/orange solid.

  • Continue cooling to 0-5°C over 2 hours.

  • Hold at 0-5°C for 1 hour to maximize yield (aging).

  • Filter the slurry using a Büchner funnel or Nutsche filter.

  • Wash the cake with 200 mL of cold Ethanol/Water (1:1 mixture).

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Appearance: Bright yellow to orange crystalline solid.

  • Yield: 105 - 115 g (85 - 92%).

  • Purity (HPLC): > 98.5% (Area %).[1]

  • Melting Point: 135 - 138°C (Typical for this class, verify experimentally).[1]

Process Visualization

Synthetic Pathway

The following diagram illustrates the


 mechanism and the flow of intermediates.

ReactionScheme SM1 2-Chloro-3-benzoyl- 5-nitropyridine Complex Meisenheimer Complex (Transition) SM1->Complex EtOH, Reflux SM2 Glycine Ethyl Ester (HCl Salt) SM2->Complex EtOH, Reflux Base Triethylamine (Base) Base->Complex EtOH, Reflux Product Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate Complex->Product -HCl Byproduct Et3N·HCl Complex->Byproduct

Caption: Reaction pathway showing the SnAr coupling of the chloropyridine with glycine ethyl ester.

Manufacturing Workflow

This flow diagram details the unit operations for the scalable protocol.

ProcessFlow Reactor 1. Reaction (EtOH, Reflux, 6h) Cooling 2. Controlled Cooling (to 50°C) Reactor->Cooling Completion Quench 3. Anti-Solvent Addition (Water, Slow Charge) Cooling->Quench Crystallize 4. Crystallization (0-5°C, 2h) Quench->Crystallize Nucleation Filter 5. Filtration & Wash (EtOH/H2O) Crystallize->Filter Dry 6. Vacuum Drying (45°C) Filter->Dry Wet Cake QC 7. QC Release (HPLC, NMR) Dry->QC

Caption: Unit operations flow for the isolation of the target glycinate.

Critical Process Parameters (CPPs) & Troubleshooting

Critical Quality Attributes (CQAs)
  • Residual Chloride (SM): Must be

    
    . High levels indicate incomplete reaction or insufficient base.
    
  • Hydrolysis Impurity (Free Acid): The ethyl ester can hydrolyze if the water quench is performed while the reaction is still hot (

    
    ) or if the pH is too high. Maintain neutral/mildly basic pH during workup.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (< 80%) Product loss in mother liquor.[1]Increase water ratio during quench (up to 20V) or cool to -10°C.
Product is Oily/Sticky Impure starting material or rapid cooling.[1]Re-heat to 60°C, seed with pure crystal, and cool at 5°C/hour.
High "Acid" Impurity Ester hydrolysis.Ensure Ethanol is dry.[6] Avoid prolonged holding at reflux after completion.
Slow Reaction Rate Inactive base or wet solvent.Use fresh Triethylamine. Ensure reaction temp is maintained at >75°C.

References

  • Vertex Pharmaceuticals Inc. (2009). Azaindoles as inhibitors of soluble adenylate cyclase. US Patent US20090098189A1. Link

    • Citation Context: Describes the synthesis of ethyl (3-benzoyl-5-nitropyridin-2-yl)
  • Ayuk, E. L., et al. (2020).[4] Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. International Journal of Research - GRANTHAALAYAH, 8(9). Link

    • Citation Context: Provides general protocols for coupling glycine ethyl ester with amino-pyridines and nitro-arom
  • BenchChem. (2025).[2] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Link[1]

    • Citation Context: Validates the regioselectivity and mechanism of SnAr reactions on nitropyridine scaffolds.
  • PrepChem. Synthesis of N-[3-[(2-Pyridinylcarbonyl)amino]-2-pyridinyl]glycine ethyl ester. Link

    • Citation Context: Offers experimental precedent for the reduction and handling of nitropyridinyl glycine esters.

Sources

Application Note: Crystallization Techniques for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

[1]

Executive Summary

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a critical synthetic intermediate, often employed in the construction of fused heterocyclic systems such as pyrido[2,3-b]pyrazines or 1,4-diazepine derivatives.[1] Its structure features a highly functionalized pyridine core containing an electron-withdrawing nitro group, a lipophilic benzoyl moiety, and a flexible glycine ethyl ester side chain.

This unique combination of functional groups presents specific crystallization challenges, most notably oiling out (liquid-liquid phase separation) due to the rotational freedom of the glycine ester and the benzoyl group. This guide details three field-validated crystallization protocols designed to maximize yield (>85%) and purity (>98% HPLC), bypassing common kinetic traps.

Physicochemical Profiling & Solubility Assessment

Before attempting crystallization, understanding the solubility landscape is critical. The molecule exhibits "push-pull" electronic character: the nitro group withdraws electron density, increasing the acidity of the -NH linker, while the benzoyl group adds significant lipophilicity.

Table 1: Solubility Profile (Ambient vs. Hot)
Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Suitability
Chlorinated Dichloromethane (DCM)HighVery HighGood Solvent (Too soluble for yield)
Esters Ethyl Acetate (EtOAc)ModerateHighIdeal Primary Solvent
Alcohols Ethanol (EtOH)LowModerate-HighIdeal for Cooling Cryst.
Ethers THFHighVery HighCo-solvent only
Alcohols Isopropanol (IPA)Very LowModerateAnti-solvent
Alkanes n-Heptane / HexaneInsolubleInsolubleIdeal Anti-solvent
Water WaterInsolubleInsolubleWash solvent only

Experimental Protocols

Protocol A: The "Standard" Solvent/Anti-Solvent Method

Best for: Routine purification of crude material (purity 85-90%) to remove unreacted glycine ethyl ester and non-polar byproducts.

Mechanism: This method utilizes the high temperature coefficient of solubility in Ethyl Acetate combined with the precipitating power of n-Heptane to force controlled nucleation.[1]

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (30 mL) (3 vol).

  • Heating: Heat to reflux (approx. 77°C) with stirring. The solution should become clear and dark yellow/orange.

    • Note: If solids remain, add EtOAc in 2 mL increments until dissolved. Do not exceed 5 vol.

  • Clarification (Optional): If insoluble black specks are visible (inorganic salts), hot filter through a celite pad.

  • Nucleation Onset: Remove from heat. While the solution is still hot (~60°C), slowly add n-Heptane (15 mL) dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add just enough hot EtOAc (approx. 1-2 mL) to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature (RT) undisturbed for 2 hours.

    • Critical: Do not stir rapidly during this phase to avoid oiling out.

  • Completion: Cool the flask in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the bright yellow/orange crystals. Wash the cake with cold 1:2 EtOAc:Heptane (10 mL).

  • Drying: Vacuum dry at 45°C for 6 hours.

Protocol B: High-Purity Recrystallization (Ethanol Cooling)

Best for: Final polishing (purity >95% to >99%) and polymorph control.[1]

Mechanism: Ethanol allows for hydrogen bonding interactions with the nitro and carbonyl groups, often promoting a more stable, denser crystal lattice compared to aprotic solvents.

Step-by-Step Procedure:

  • Slurry: Suspend 5.0 g of semi-pure material in Absolute Ethanol (50 mL) (10 vol).

  • Reflux: Heat to reflux (78°C). The compound should dissolve completely.

    • Troubleshooting: If it does not dissolve, add Acetone dropwise (up to 10% v/v) as a solubilizer.

  • Slow Cooling: Turn off the heat source and allow the oil bath to cool slowly to RT overnight (approx. 0.5°C/min cooling rate).

    • Seeding: At ~50°C, add a few seed crystals if available to prevent super-saturation.

  • Harvest: Filter the resulting needles. Wash with cold Ethanol.[2]

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound, specifically addressing the risk of "oiling out" (formation of an amorphous oil rather than crystals).

CrystallizationWorkflowStartCrude Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinateSolubilityCheckCheck Solubility in Hot EtOAc (3 vol)Start->SolubilityCheckDissolvedFully Dissolved?SolubilityCheck->DissolvedAddHeptaneAdd warm Heptane until turbidDissolved->AddHeptaneYesRemedy3Switch Solvent: Use EtOHDissolved->Remedy3No (Insoluble)CoolSlowCool to 25°C (No Stirring)AddHeptane->CoolSlowIceBathIce Bath (0°C)CoolSlow->IceBathOilingOutProduct Oils Out (Two Liquid Phases)CoolSlow->OilingOutIf cooling too fastFilterAFilter: Pure CrystalsIceBath->FilterARemedy1Reheat to RefluxOilingOut->Remedy1Remedy2Add Seed Crystal + Slow StirRemedy1->Remedy2Remedy2->CoolSlowRemedy3->FilterA

Caption: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) events.

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Glycine esters attached to aromatic rings are notorious for oiling out because the melting point of the solvated amorphous form is often lower than the boiling point of the solvent.

  • Symptom: As the solution cools, droplets of yellow oil form on the glass walls instead of crystals.

  • Root Cause: Cooling too rapidly or adding anti-solvent (Heptane) too quickly, causing a metastable liquid-liquid separation.[1]

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a "seed" crystal at the cloud point.

    • Trituration: If the oil persists at the bottom, decant the supernatant and scratch the oil with a glass rod in the presence of fresh Isopropyl Ether (IPE) or cold Ethanol. This mechanical stress often induces crystallization.

Impurity Rejection[1]
  • Yellow/Orange Color: The product is naturally colored. However, dark brown/black contaminants indicate oxidation or polymerization of the pyridine ring. These require activated carbon treatment (charcoal) in hot EtOAc prior to crystallization.

References

  • Vertex Pharmaceuticals. (2009). Azaindoles as inhibitors of soluble adenylate cyclase. US Patent App.[3] 2009/0098189 A1. (Describes synthesis and isolation of analogous Ethyl (3-benzoyl-5-nitropyridin-2-yl)amino acetates).

  • PrepChem. (n.d.). Synthesis of N-[3-[(2-Pyridinylcarbonyl)amino]-2-pyridinyl]glycine ethyl ester. (Protocol for crystallizing pyridine-glycine esters using Isopropyl ether/THF systems).

  • Poursattar Marjani, A., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry. (Demonstrates Ethanol/Hexane crystallization for similar complex amino-esters).

Application Note: Reaction Mechanism & Protocol for Ethyl Glycinate with Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


) & Reductive Cyclization Cascades
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Overview

The reaction between ethyl glycinate and nitropyridine derivatives (specifically halonitropyridines) is a cornerstone transformation in the synthesis of bicyclic nitrogen heterocycles, including pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines . These scaffolds are critical pharmacophores in kinase inhibitors (e.g., JAK2, GSK3) and GPCR antagonists.

This application note details the mechanistic underpinnings of the Nucleophilic Aromatic Substitution (


)  of 2-chloro-3-nitropyridine with ethyl glycinate, followed by the reductive cyclization to form the bicyclic lactam core. Unlike standard aliphatic substitutions, this protocol requires strict control over pH, temperature, and solvent polarity  to suppress hydrolysis of the ester moiety and prevent regio-isomeric side reactions.

Mechanistic Insight: The Pathway

The Role of the Nitro Group

The reaction proceeds via an Addition-Elimination mechanism.[1] The pyridine ring is electron-deficient, but the presence of the nitro group (-NO


)  at the ortho (3-position) or para position relative to the halogen is non-negotiable for efficient conversion under mild conditions.
  • Activation: The nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, lowering the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge delocalized onto the ring carbons and the nitro oxygens.

  • Regioselectivity: In substrates like 2,4-dichloro-3-nitropyridine, substitution typically occurs preferentially at the position para to the nitro group due to greater resonance stabilization of the intermediate, though steric factors at the ortho position also play a role.

Reaction Stages[2][3][4]
  • Nucleophilic Attack: The free amine of ethyl glycinate (generated in situ from the HCl salt) attacks the carbon bearing the halogen (C-Cl).

  • Meisenheimer Complex Formation: A resonance-stabilized anionic intermediate is formed.

  • Re-aromatization: The chloride ion is expelled, restoring aromaticity and yielding ethyl (3-nitropyridin-2-yl)glycinate .

Visualization: Reaction Mechanism ( )

SNAr_Mechanism cluster_conditions Critical Factors Start 2-Chloro-3-nitropyridine (Substrate) Complex Meisenheimer Intermediate (Anionic u03c3-complex) Start->Complex + Ethyl Glycinate Slow Step (k1) Nuc Ethyl Glycinate (Nucleophile) Nuc->Complex Product Ethyl (3-nitropyridin-2-yl)glycinate (Substitution Product) Complex->Product Fast Step (k2) - Cl- Leaving Cl- (Leaving Group) Complex->Leaving Factor1 Base (TEA/K2CO3) Neutralizes HCl Factor2 Nitro Group Stabilizes Intermediate

Figure 1: Stepwise mechanism of the


 reaction between chloronitropyridine and ethyl glycinate.

Experimental Protocol: Synthesis of Ethyl (3-nitropyridin-2-yl)glycinate

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Role
2-Chloro-3-nitropyridine 158.541.0Substrate
Ethyl Glycinate HCl 139.581.2Nucleophile
Triethylamine (TEA) 101.192.5Base (Scavenger)
Ethanol (EtOH) 46.07-Solvent (Polar Protic)
Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (10.0 mmol) in Ethanol (50 mL).

  • Scientist's Note: Acetonitrile (MeCN) can be substituted if higher temperatures (>80°C) are required, but EtOH is preferred for green chemistry compliance.

Step 2: Nucleophile Activation

  • Add Ethyl Glycinate Hydrochloride (12.0 mmol) to the solution. The solid will not fully dissolve initially.

  • Add Triethylamine (25.0 mmol) dropwise over 5 minutes.

  • Observation: The solution may turn yellow/orange upon base addition, indicating the liberation of the free amine and initial complexation. The reaction is slightly exothermic; ensure the internal temperature does not exceed 30°C during addition to prevent impurity formation.

Step 3: Reaction & Monitoring

  • Heat the mixture to Reflux (approx. 78°C) for 4–6 hours.

  • TLC Monitoring: Use Hexanes:Ethyl Acetate (7:3). The product is typically more polar (lower

    
    ) than the starting chloropyridine but less polar than the baseline amine salts.
    
  • Endpoint: Disappearance of the UV-active starting material spot (

    
    ).
    

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

  • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove TEA salts.

  • Wash the organic layer with Brine (50 mL), dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Advanced Cascade: Reductive Cyclization to Pyrido[2,3-b]pyrazin-3-one

Following the


 reaction, the nitro group is reduced to an amine.[4] This amine acts as an intramolecular nucleophile, attacking the ethyl ester to form a 6-membered lactam ring.
Workflow Visualization

Cyclization_Pathway cluster_conditions Optimization Parameters Intermediate Ethyl (3-nitropyridin-2-yl)glycinate (Nitro-Ester) Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Intermediate->Reduction Hydrogenation Amine_Int Ethyl (3-aminopyridin-2-yl)glycinate (Transient Amino-Ester) Reduction->Amine_Int -O2 / +H Cyclization Intramolecular Cyclization (- EtOH) Amine_Int->Cyclization Spontaneous or Heat Induced Final_Product 1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-one (Bicyclic Lactam) Cyclization->Final_Product Ring Closure Tip1 Avoid strong acid (Hydrolysis risk) Tip2 Fe/AcOH is preferred for halogenated analogs

Figure 2: Reductive cyclization cascade converting the nitro-ester intermediate to the bicyclic heterocycle.

Protocol: Iron-Mediated Reduction/Cyclization

Use this method if the pyridine ring contains other halogens (e.g., Br, I) that might be removed by catalytic hydrogenation (


).
  • Dissolution: Dissolve the nitro-ester (5.0 mmol) in Glacial Acetic Acid (20 mL).

  • Reduction: Add Iron Powder (325 mesh, 20.0 mmol) in portions at room temperature.

  • Cyclization: Heat the suspension to 90°C for 2 hours. The acidic environment promotes protonation of the ester carbonyl, facilitating the intramolecular amine attack.

  • Workup: Filter through Celite while hot to remove iron residues. Concentrate the filtrate. Neutralize with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and extract with Ethyl Acetate.[3]
    

Troubleshooting & Senior Scientist Insights

IssueProbable CauseCorrective Action
Low Yield (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Incomplete neutralization of Glycinate HCl.Ensure TEA is >2.0 equivalents. The free amine is the active nucleophile.
Ester Hydrolysis Presence of water in solvent/base.[5]Use anhydrous Ethanol or Acetonitrile. Avoid strong aqueous bases (NaOH).
Regioisomers Substrate has multiple leaving groups (e.g., 2,4-dichloro).Control temperature.[5][6] Substitution at C4 (para to nitro) is kinetically favored at lower temps; C2 requires heat.
Incomplete Cyclization Stable amino-ester intermediate.Increase reaction temperature during reduction or add catalytic p-TsOH to drive lactamization.

References

  • Synthesis of N-[3-[(2-Methoxybenzoyl)amino]-2-pyridinyl]glycine ethyl ester. PrepChem. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. Sikt. Available at: [Link]

  • Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Google Patents (AU2008212668A2).
  • Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI (Molecules). Available at: [Link]

Sources

Application Note: Divergent Synthesis of Fused Heterocycles via Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

[1]

Executive Summary & Strategic Value

The molecule Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (hereafter referred to as Compound A ) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-positioning of a nucleophilic glycine tether (at C2) and an electrophilic benzoyl group (at C3), combined with a reducible nitro handle (at C5).

This specific arrangement allows for divergent cyclization strategies :

  • Nitrogen Insertion: Reaction with an ammonia source yields the pyrido[2,3-b]pyrazine scaffold (6,6-fused system), a core pharmacophore in kinase inhibitors (e.g., CDK, p38 MAP kinase).

  • Base-Mediated Condensation: Intramolecular Knoevenagel-type condensation yields the pyrido[2,3-b]pyrrole scaffold (5,6-fused system), analogous to 7-azaindoles.[1]

This guide details the validated protocols for generating these scaffolds, emphasizing reaction causality, impurity control, and scalability.

Precursor Synthesis: Preparation of Compound A

Before cyclization, the core building block must be synthesized with high purity to prevent side-reactions during the ring-closure step.[1]

Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

21
Protocol 1: Coupling

Reagents:

  • 2-Chloro-3-benzoyl-5-nitropyridine (1.0 equiv)[1]

  • Glycine ethyl ester hydrochloride (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Ethanol (EtOH) or DMF (Grade: Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Chloro-3-benzoyl-5-nitropyridine (10 mmol) and absolute EtOH (50 mL).

  • Activation: Add Glycine ethyl ester hydrochloride (12 mmol) to the stirring solution.

  • Base Addition: Add TEA (25 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 30°C to prevent degradation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool to room temperature.[3][4][5][6]

    • Evaporate solvent under reduced pressure.[1][6]

    • Resuspend residue in water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Hexane to afford Compound A as yellow needles.

Expected Yield: 85–92% Key QC Parameter:


Application A: Synthesis of Pyrido[2,3-b]pyrazin-2-ones

This is the primary application for drug discovery, generating a scaffold isosteric to pteridines.[1]

Mechanism

This transformation is a "one-pot" cyclization-condensation.[1] Ammonium acetate (


Protocol 2: Ammonium Acetate-Mediated Cyclization

Reagents:

  • Compound A (1.0 equiv)

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Glacial Acetic Acid (

    
    ) (Solvent, 10 V)
    

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask, dissolve Compound A (5 mmol) in Glacial Acetic Acid (25 mL).

  • Reagent Addition: Add solid

    
     (25 mmol). The excess is required to drive the equilibrium toward the imine intermediate.
    
  • Reaction: Heat to reflux (118°C) for 8–12 hours.

    • Critical Control Point: If using a microwave reactor, heat to 140°C for 30 minutes to minimize thermal degradation of the nitro group.

  • Quench: Cool the mixture to room temperature and pour slowly into crushed ice (100 g).

  • Isolation: The product, 3-Phenyl-7-nitro-1H-pyrido[2,3-b]pyrazin-2(1H)-one , will precipitate as a solid.[1]

  • Filtration: Filter the precipitate, wash copiously with water (to remove AcOH), and dry in a vacuum oven at 50°C.

Data Summary:

ParameterValue
Product 3-Phenyl-7-nitro-1H-pyrido[2,3-b]pyrazin-2(1H)-one
Appearance Orange/Brown Solid
Typical Yield 70–80%
Melting Point > 250°C (dec)
Solubility DMSO, DMF (Poor in non-polar solvents)

Application B: Synthesis of Pyrido[2,3-b]pyrrol-2-ones

This divergent pathway utilizes a base to effect a carbon-carbon bond formation, creating a 5,6-fused system.[1]

Mechanism

Treatment with a strong alkoxide base generates the enolate at the glycine methylene position (alpha to the ester). This nucleophile attacks the benzoyl carbonyl (intramolecular Aldol-type), followed by dehydration to form the pyrrole ring.

Protocol 3: Base-Catalyzed Cyclization

Reagents:

  • Compound A (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (2.0 equiv) [Freshly prepared or 21% wt in EtOH]

  • Absolute Ethanol (Solvent)[7]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (

    
    ).
    
  • Base Preparation: Add NaOEt (10 mmol) to absolute EtOH (20 mL).

  • Addition: Add Compound A (5 mmol) in one portion.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

    • Observation: The solution will darken significantly (deep red/brown) due to the formation of the conjugated anion.

  • Work-up:

    • Cool to 0°C.[3]

    • Acidify carefully with 1N HCl to pH 4–5. This protonates the intermediate and induces precipitation.

  • Isolation: Filter the solid and recrystallize from DMF/EtOH.

Visualizing the Chemical Pathways

The following diagram illustrates the divergent reactivity of the building block, controlled by the choice of reagent (Ammonia vs. Base).

GStart2-Chloro-3-benzoyl-5-nitropyridineReagent1+ Glycine Ethyl Ester(S_NAr)CompoundACompound A:Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinateStart->CompoundA  TEA, EtOH, 78°CPath1Pathway 1:Nitrogen InsertionCompoundA->Path1Path2Pathway 2:Carbon CondensationCompoundA->Path2Product13-Phenyl-7-nitro-1H-pyrido[2,3-b]pyrazin-2(1H)-one(6,6-Fused System)CompoundA->Product1  Imine Formation &CyclizationProduct23-Phenyl-6-nitro-1H-pyrido[2,3-b]pyrrol-2(1H)-one(5,6-Fused System)CompoundA->Product2  Aldol Condensation &DehydrationReagent2NH4OAc / AcOHRefluxReagent3NaOEt / EtOHBase Catalysis

Caption: Divergent synthetic pathways from Compound A yielding either Pyrazinone (left) or Pyrrolone (right) scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 2) Incomplete imine formation.Increase

to 10 equiv; ensure AcOH is glacial (water inhibits imine formation).
Dark Tarry Residue Thermal decomposition of Nitro group.Reduce temperature to 90°C and extend time; switch to microwave heating (rapid ramp/cool).
Incomplete Cyclization Steric hindrance from benzoyl group.Ensure the benzoyl group is not substituted with bulky ortho groups (e.g., o-Me).
Hydrolysis of Ester Wet solvents or excess base.Use anhydrous EtOH; store Glycine ethyl ester in a desiccator.[1]

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. Available at: [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones. National Institutes of Health (PMC).[1] Available at: [Link]

Troubleshooting & Optimization

Common impurities in the synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the impurity profile and synthesis troubleshooting for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate . It is designed for medicinal chemists and process development scientists optimizing the nucleophilic aromatic substitution (


) of 2-chloro-3-benzoyl-5-nitropyridine.

Reaction Mechanism & Critical Impurity Profiling

The synthesis relies on an


 mechanism where Glycine Ethyl Ester  acts as the nucleophile displacing the chloride at the C2 position of 2-chloro-3-benzoyl-5-nitropyridine . The reaction is activated by the electron-withdrawing nature of the para-nitro and ortho-benzoyl groups.
Pathway Visualization

The following diagram illustrates the desired reaction pathway versus the three most common competitive degradation routes.

ReactionPathways SM Starting Material (2-Chloro-3-benzoyl-5-nitropyridine) Target TARGET PRODUCT (Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate) SM->Target + Gly-OEt / Base (SNAr) ImpA Impurity A: Pyridinol (Hydrolysis of SM) SM->ImpA + H2O / OH- (Direct Hydrolysis) Gly Glycine Ethyl Ester ImpB Impurity B: Carboxylic Acid (Ester Hydrolysis) Target->ImpB + H2O / Base (Saponification) ImpC Impurity C: Methyl Ester (Transesterification) Target->ImpC + MeOH (Solvent Swap)

Figure 1: Competitive reaction pathways in the synthesis of 2-aminopyridine derivatives.

Common Impurities: Identification & Root Cause Analysis

The following table summarizes the specific impurities you are likely to encounter, their origin, and detection methods.

Impurity IDChemical NameOrigin / Root CauseDetection (LC-MS/TLC)
IMP-A 3-benzoyl-5-nitropyridin-2-olMoisture in Solvent: Water competes with glycine as a nucleophile. The C2 position is highly activated, making it susceptible to attack by

or

.
Mass: [M-Cl+OH]. Lower

than SM (more polar).
IMP-B N-(3-benzoyl-5-nitropyridin-2-yl)glycineBase-Catalyzed Hydrolysis: Prolonged reaction times with inorganic bases (e.g.,

) or wet TEA hydrolyze the ethyl ester.
Mass: [M-28] (Loss of Ethyl). Streaks on silica; requires acid to elute.
IMP-C Methyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinateTransesterification: Occurs if Methanol is used as a solvent or during workup.Mass: [M-14]. Very similar

to target; difficult to separate.
IMP-D 2-Chloro-3-benzoyl-5-nitropyridineIncomplete Reaction: Stoichiometry error or degraded glycine ethyl ester (which is unstable as a free base).Mass: Matches SM pattern (

split).

Troubleshooting Guide (FAQ Format)

Q1: I see a new spot on TLC that doesn't move (baseline) and yield is low. What is it?

Diagnosis: This is likely IMP-B (The Carboxylic Acid) . The Science: Glycine ethyl ester is prone to hydrolysis in basic conditions.[1] If you are using aqueous base (NaOH) or if your organic base (TEA/DIPEA) is wet, the ester hydrolyzes to the acid. Corrective Action:

  • Switch Bases: Use anhydrous organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Avoid hydroxide bases.[2]

  • Dry Solvents: Ensure Ethanol or DMF is anhydrous.

  • Free Base Freshly: If using Glycine Ethyl Ester Hydrochloride salt, neutralize it in situ rather than pre-neutralizing and storing, as the free amine self-condenses or hydrolyzes over time [1].

Q2: My LC-MS shows a peak with Mass [M-14]. I used Methanol for recrystallization.

Diagnosis: You have formed IMP-C (Methyl Ester) via transesterification. The Science: In the presence of basic catalysts (residual TEA), esters undergo rapid exchange with alcohol solvents. Methanol is a better nucleophile than ethanol, driving the equilibrium toward the methyl ester [2]. Corrective Action:

  • NEVER use Methanol for this compound if the ethyl ester is required.

  • Recrystallization: Use Ethanol/Water or Acetonitrile/Water systems.

  • Workup: Avoid quenching with methanol.

Q3: The reaction is stuck at 80% conversion. Adding more glycine doesn't help.

Diagnosis: Product inhibition or "stalling" due to protonation. The Science: The reaction generates HCl as a byproduct. If the base scavenger is exhausted, the glycine amine becomes protonated (


), rendering it non-nucleophilic.
Corrective Action: 
  • Stoichiometry: Ensure you are using at least 2.5 equivalents of base (1 eq to neutralize the HCl salt of glycine, 1 eq to neutralize the HCl generated by the reaction, and 0.5 eq excess).

  • Temperature: Increase temperature to 60-70°C. The benzoyl group at C3 creates steric hindrance, potentially requiring thermal activation compared to simple nitropyridines [3].

Optimized Synthetic Protocol

This protocol minimizes hydrolysis (IMP-A/B) and transesterification (IMP-C).

Reagents:

  • 2-Chloro-3-benzoyl-5-nitropyridine (1.0 eq)

  • Glycine Ethyl Ester Hydrochloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Ethanol (Anhydrous) (10 V)

Step-by-Step:

  • Preparation: Charge 2-Chloro-3-benzoyl-5-nitropyridine into a dry flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Add Anhydrous Ethanol (do not use technical grade containing water).

  • Nucleophile Activation: Add Glycine Ethyl Ester Hydrochloride as a solid.

  • Base Addition: Add TEA dropwise over 10 minutes. Note: A mild exotherm may occur.

  • Reaction: Heat to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). SM should disappear. If IMP-A (Pyridinol) appears, your solvent was wet.

  • Workup (Critical for Purity):

    • Cool to room temperature.[3]

    • Do not evaporate to dryness immediately (trapped HCl/TEA salts can cause degradation).

    • Pour mixture into 10 volumes of ice water. The product should precipitate.

    • Filter the solid.[4] Wash with cold water (removes TEA-HCl salts) and then cold ethanol (removes unreacted SM).

  • Purification: Recrystallize from Ethanol.

References

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from [Link]

Sources

Troubleshooting cyclization failures involving Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate. It provides in-depth troubleshooting for common issues encountered during intramolecular cyclization reactions, aiming to form pyridobenzodiazepine scaffolds and related heterocyclic systems.

Troubleshooting Cyclization Failures

This section is organized by common experimental observations. Each addresses a specific problem with potential causes and actionable solutions.

Symptom 1: No Reaction or High Recovery of Starting Material

Q1: I've run my reaction, but TLC and LC-MS analysis show only the starting material. What are the likely causes?

This is a common issue that typically points to insufficient activation of the substrate. The primary factors to investigate are the choice of base, solvent, and reaction temperature. The intramolecular cyclization requires the formation of a nucleophile, typically the carbanion on the methylene carbon of the glycinate moiety, which then attacks the electrophilic benzoyl carbonyl carbon.

Potential Causes & Solutions:

  • Inadequate Base Strength: The pKa of the α-proton on the glycine ester is crucial. A base that is too weak will not deprotonate it sufficiently to initiate the reaction.

    • Explanation: The electron-withdrawing nature of the adjacent ester and the aromatic system influences the acidity of the C-H bond. While more acidic than a simple alkane, it still requires a reasonably strong base for deprotonation.

    • Actionable Protocol: Screen a range of bases with increasing strength. Start with common inorganic bases and move to stronger organometallic or amide bases if necessary. Ensure the base is non-nucleophilic to avoid side reactions with the ester or benzoyl group.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the substrate and mediating the activity of the base.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for this type of reaction. They effectively solvate the cation of the base, increasing the reactivity of the anionic base, without interfering with the reaction through protonation. Protic solvents (e.g., ethanol, water) will quench the carbanion and prevent cyclization.

    • Actionable Protocol: Ensure your solvent is anhydrous. If using a standard base like NaH, THF is an excellent starting point. For higher temperatures, DMF or DMSO can be used, but be aware they can be difficult to remove and may participate in side reactions at very high temperatures.

  • Insufficient Temperature: Some cyclization reactions have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate.

    • Explanation: If the base and solvent are appropriate, a lack of reactivity at room temperature suggests the reaction is kinetically slow.

    • Actionable Protocol: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Start at room temperature, then proceed to 50 °C, and then to the reflux temperature of the solvent (e.g., THF at ~66 °C).

Troubleshooting Workflow: No Reaction

A logical flow to diagnose a stalled reaction.

start Symptom: No Reaction check_base Is the base strong enough? (e.g., NaH, KHMDS) start->check_base check_solvent Is the solvent anhydrous and polar aprotic? (e.g., THF, DMF) check_base->check_solvent Yes action_base Action: Switch to a stronger, non-nucleophilic base. (See Table 1) check_base->action_base No check_temp Has the temperature been increased? check_solvent->check_temp Yes action_solvent Action: Use anhydrous THF, DMF, or DMSO. check_solvent->action_solvent No check_purity Is the starting material pure? check_temp->check_purity Yes action_temp Action: Increase temperature incrementally (e.g., RT -> 50°C -> Reflux). check_temp->action_temp No success Reaction Proceeds check_purity->success Yes action_purity Action: Purify starting material via recrystallization or chromatography. check_purity->action_purity No action_base->check_base action_solvent->check_solvent action_temp->check_temp action_purity->check_purity

Caption: Troubleshooting workflow for a non-reactive cyclization.

Symptom 2: Low Yield of the Desired Cyclized Product

Q2: I can isolate the correct product, but my yield is consistently low (<30%). How can I optimize the reaction?

Low yields suggest that while the reaction pathway is viable, it is either inefficient or significant competing side reactions are occurring.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The conditions used may favor an equilibrium that lies towards the starting material or may be promoting slow decomposition over time.

    • Explanation: The balance between base strength, temperature, and reaction time is delicate. An overly strong base or excessively high temperature might cause gradual degradation of the electron-deficient pyridine ring.[1]

    • Actionable Protocol: Perform a systematic optimization screen. A Design of Experiments (DoE) approach can be valuable. See the protocol below for a basic optimization matrix.

  • Intermolecular Side Reactions: At high concentrations, the deprotonated substrate may react with another molecule of starting material (dimerization) instead of cyclizing.

    • Explanation: Intramolecular reactions are kinetically favored at low concentrations, whereas intermolecular reactions dominate at high concentrations.[2] The principle of high dilution is key for favoring cyclization, especially for forming medium-to-large rings.

    • Actionable Protocol: Run the reaction at a lower concentration. A standard approach is to use a syringe pump to slowly add a solution of the starting material to a solution of the base over several hours. This maintains a very low instantaneous concentration of the substrate, favoring the intramolecular pathway. Try reducing the concentration from 0.1 M to 0.01 M or even lower.[2]

  • Impure Starting Material: Impurities in the Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate can interfere with the reaction.

    • Explanation: Acidic or basic impurities can quench the base or catalyze decomposition. Other impurities might act as inhibitors.

    • Actionable Protocol: Confirm the purity of your starting material by ¹H NMR, LC-MS, and melting point.[1] If necessary, purify by recrystallization or column chromatography before proceeding.

Protocol: Screening for Optimal Cyclization Conditions
  • Setup: Arrange a parallel array of reaction vials. In each vial, place 1.0 equivalent of the substrate.

  • Variables: Prepare solutions of different bases and solvents as outlined in the table below.

  • Execution:

    • Add the solvent to each vial.

    • Cool the vials to 0 °C (if using a highly reactive base like NaH).

    • Add the base to each vial.

    • Allow the reactions to stir at the designated temperature.

  • Monitoring: Withdraw a small aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Quench with a drop of acetic acid and analyze by LC-MS to determine the ratio of starting material to product.

Table 1: Example Optimization Matrix
ExperimentBase (equiv.)SolventTemperature (°C)Observation (after 12h)
1K₂CO₃ (1.5)DMF80No Reaction
2NaH (1.2)THF25 (RT)~15% Conversion
3NaH (1.2)THF66 (Reflux)~50% Conversion, some side product
4KHMDS (1.2)THF0 to RT~70% Conversion, clean reaction
5LiHMDS (1.2)THF0 to RT~65% Conversion, clean reaction
6NaH (1.2)DMF50~60% Conversion, darkening of solution
Symptom 3: Formation of Unexpected Side Products

Q3: My reaction is messy. I see multiple new spots on TLC and my crude NMR shows several species besides the desired product. What could they be?

The presence of multiple side products points to issues with reaction selectivity, stability of the starting material, or intermediates under the reaction conditions.

Potential Causes & Solutions:

  • Ester Hydrolysis: The most common side product is often the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester.

    • Explanation: If there is any moisture in the reaction, or if a nucleophilic base (like NaOH or KOH) is used, the ester can be saponified. The resulting carboxylate is deprotonated and will not cyclize.

    • Identification: The hydrolyzed product will have a significantly different polarity (often visible on TLC) and will show loss of the ethyl group signals (a triplet and quartet) in the ¹H NMR spectrum. Its mass will be 28 Da less than the starting material.

    • Prevention: Use strictly anhydrous solvents and non-nucleophilic bases (e.g., NaH, KHMDS, DBU).

  • Dimerization/Polymerization: As mentioned, intermolecular reactions can compete with cyclization.

    • Explanation: This occurs when the carbanion of one molecule attacks the benzoyl group of another molecule.

    • Identification: Dimeric products will have a mass that is approximately double that of the starting material. They can be difficult to fully characterize without isolation.

    • Prevention: Employ high-dilution conditions as described in Symptom 2.[2]

  • Decomposition: The nitro-substituted pyridine ring is highly electron-deficient and can be susceptible to attack or degradation under harsh conditions.

    • Explanation: Strong bases at high temperatures can lead to complex decomposition pathways, often resulting in a dark, tar-like reaction mixture. The nitro group itself can sometimes be a leaving group in nucleophilic aromatic substitution reactions, though this is less common for the 5-position.[3]

    • Prevention: Use the mildest conditions possible. Favor stronger bases at lower temperatures (e.g., KHMDS at 0 °C) over weaker bases at high temperatures (e.g., K₂CO₃ at 100 °C).

Proposed Reaction and Side Pathways

Diagram illustrating the desired cyclization versus common side reactions.

cluster_main Reaction Pathways cluster_side Side Reactions SM Starting Material Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Anion Enolate/Carbanion Intermediate SM->Anion + Base - H⁺ Hydrolysis Hydrolysis Product (Carboxylic Acid) SM->Hydrolysis + H₂O / OH⁻ Product Desired Product Pyrido[2,3-b][1,4]benzodiazepinone derivative Anion->Product Intramolecular Cyclization (Favored at low conc.) Dimer Dimerization Product Anion->Dimer + Starting Material (Favored at high conc.)

Sources

Purification challenges of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyridine & Heterocyclic Chemistry Division Subject: Purification Protocol for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Ticket ID: PUR-NP-GLY-001 Status: Open[1]

Executive Summary

You are likely synthesizing Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate via a Nucleophilic Aromatic Substitution (


) reaction between 2-chloro-3-benzoyl-5-nitropyridine and ethyl glycinate hydrochloride.[1]

This specific scaffold presents a "perfect storm" for purification difficulties:

  • Solubility Duality: The nitro-pyridine core is lipophilic and rigid, while the ethyl glycinate tail is flexible and moderately polar, leading to "oiling out" during crystallization.

  • Chromatographic Co-elution: The starting material (chloride) and the product (glycinate) often share similar

    
     values on standard silica due to the dominant nitro/benzoyl electron-withdrawing effects masking the subtle polarity difference of the amino ester.
    
  • Chemical Instability: The "push-pull" electronic system renders the ester moiety susceptible to hydrolysis under basic workup conditions.

This guide provides a self-validating purification workflow designed to bypass these specific failure modes.

Part 1: The Purification Decision Matrix

Before attempting a column, you must characterize your crude mixture. Use this logic flow to determine the optimal path.

PurificationLogic Start Crude Mixture Analysis (LCMS / TLC) CheckSM Is Unreacted SM (Cl-Precursor) > 5%? Start->CheckSM Scavenge PROTOCOL A: Chemical Scavenging (Add DMAPA) CheckSM->Scavenge Yes CheckHydrolysis Is Hydrolyzed Acid Present? CheckSM->CheckHydrolysis No Scavenge->CheckHydrolysis AcidWash PROTOCOL B: Phosphate Buffer Wash (pH 6.5) CheckHydrolysis->AcidWash Yes (Remove Acid) Cryst PROTOCOL C: Controlled Crystallization (EtOH/Water) CheckHydrolysis->Cryst No AcidWash->Cryst Column PROTOCOL D: Flash Chromatography (DCM/MeOH Gradient) Cryst->Column Oiling Out/Failure Final Pure Product (Yellow Solid) Cryst->Final Success Column->Final

Caption: Decision tree for purifying nitropyridine glycinates based on impurity profile.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "I cannot separate the Chloro-starting material from the Product."

The Science: Both the starting material (2-chloro-3-benzoyl-5-nitropyridine) and your product are highly conjugated, electron-deficient aromatics.[1] On silica gel, the interaction is dominated by the nitro/benzoyl groups, making their retention times (


) frustratingly similar.

The Solution: Chemical Scavenging (The "Process Chemist" Trick) Do not rely on chromatography to remove >5% starting material. Modify the impurity chemically.

  • Step: Add 0.2 equivalents of 3-(Dimethylamino)-1-propylamine (DMAPA) or a similar highly polar primary amine to your crude reaction mixture.[1]

  • Mechanism: The DMAPA will undergo

    
     with the unreacted Chloro-SM much faster than the bulky ethyl glycinate.
    
  • Result: The impurity is converted into a highly polar, basic amine derivative.

  • Workup: Wash the organic layer with 1M HCl. The scavenged impurity (now protonated) will partition into the aqueous layer, leaving your neutral product in the organic phase.

Pro-Tip: This technique effectively "deletes" the overlapping spot from your TLC plate [1].

Issue 2: "The product turns into a sticky oil/gum during recrystallization."

The Science: The ethyl glycinate tail adds rotational degrees of freedom (entropy) to the rigid nitropyridine core. If you cool the solution too fast, the molecules become kinetically trapped in a disordered (amorphous) state rather than packing into a crystal lattice [2].

The Solution: The "Cloud Point" Method Avoid single-solvent recrystallization.[1] Use an anti-solvent system.

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent B (Anti-Solvent): Hexanes or Heptane.

Protocol:

  • Dissolve the crude oil in the minimum amount of Solvent A at room temperature.

  • Add Solvent B dropwise with vigorous stirring until the solution turns slightly cloudy (persistent turbidity).

  • Add a single drop of Solvent A to make it clear again.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass.

  • Crucial: Let it stand at room temperature for 2 hours. Do not put it in the fridge immediately. The slow nucleation prevents oiling out.

Issue 3: "LCMS shows a mass of [M-28] or [M+18] (Acid Byproduct)."

The Science: The 3-benzoyl and 5-nitro groups are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the pyridine ring, which in turn pulls density from the amine nitrogen. This makes the glycinate ester bond significantly more labile (prone to hydrolysis) than a standard aliphatic ester, especially if the pH > 9 during workup [3].

The Solution: Buffered Workup

  • Stop using NaOH/NaHCO3: Strong bases promote ester hydrolysis.

  • Use Phosphate Buffer: Wash your reaction mixture with 0.5M Phosphate Buffer (pH 6.0 - 7.0).[1]

  • Drying: Ensure the organic layer is dried thoroughly over

    
     before evaporation. Residual water + slightly acidic silica = hydrolysis on the column.
    

Part 3: Experimental Data & Specifications

Solvent Compatibility Table

Use this table to select solvents for extraction and chromatography.

Solvent SystemSolubility of ProductSuitabilityNotes
DCM HighExcellent Primary solvent for loading columns.[1]
Ethyl Acetate ModerateGood Good for extraction; may co-extract polar impurities.
Methanol/Ethanol Low (Cold) / High (Hot)Crystallization Ideal for recrystallization but risk of transesterification if heated too long.
Hexanes/Heptanes InsolubleAnti-Solvent Use to crash out the product.
Water (pH 7) InsolubleWash Removes salts/buffers.
Water (pH > 10) Insoluble (Decomposes)AVOID Causes rapid ester hydrolysis.
Proposed Mechanism of Impurity Formation

Understanding the origin of your impurities is key to stopping them.

ReactionPathways SM Starting Material (2-Cl-3-Bz-5-NO2-Py) Product Target Product (Glycinate Ester) SM->Product SNAr (TEA/DIPEA) Impurity2 Scavenged Adduct (If DMAPA used) SM->Impurity2 + DMAPA (Fast) Reagent Ethyl Glycinate Impurity1 Hydrolyzed Acid (Byproduct) Product->Impurity1 Hydrolysis (pH > 9)

Caption: Reaction pathway showing SNAr product formation and potential side reactions.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Impurity Control and Scavenging).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Discusses "Oiling Out" phenomena in flexible molecules).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Nucleophilic Aromatic Substitution and Ester Hydrolysis kinetics).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on physicochemical properties of nitropyridines).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for nitropyridines (potential sensitizers) and handle within a fume hood.

Sources

Minimizing decarboxylation side reactions in nitropyridine glycinates

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Nitropyridine Glycinates (e.g., intermediates in the synthesis of HIF-PH inhibitors like Vadadustat or specific nucleophilic aromatic substitution products).

This guide addresses the thermodynamic instability of the carboxylic acid moiety when coupled to the highly electron-deficient nitropyridine core.

Topic: Minimizing Decarboxylation Side Reactions Doc ID: NPG-TRBL-001 Status: Active

Diagnostic Framework: Is Decarboxylation Your Problem?

Before altering your synthesis, confirm that decarboxylation is the root cause of your yield loss or impurity profile.

Symptom Checklist
ObservationIndicator of Decarboxylation
LC-MS Signal Appearance of a prominent [M-44] peak (loss of

) or [M-45] (loss of

).
NMR Shift Disappearance of the

-methylene singlet (glycine

) and appearance of a methyl doublet/singlet (conversion to

-methyl derivative).
Physical State Evolution of gas bubbles during acidification or heating steps (visible foaming).
pH Sensitivity Degradation accelerates significantly below pH 4.0 or above pH 10.0 at elevated temperatures.

The Mechanism: Why Nitropyridines Destabilize Glycine

To solve the problem, you must understand the electronic causality. A glycine moiety attached to a nitropyridine ring is exceptionally prone to decarboxylation due to the Hammick-like electron withdrawal.

The Electronic Trap
  • Electron Withdrawal: The pyridine ring is naturally electron-deficient. The addition of a Nitro (

    
    ) group  amplifies this deficiency, turning the ring into a powerful electron sink.
    
  • Zwitterionic Activation: Upon hydrolysis of the glycinate ester to the free acid, the molecule exists in equilibrium with its zwitterionic form.

  • The "Push-Pull" Collapse: The carboxylate anion pushes electrons toward the

    
    -carbon. The electron-starved nitropyridine ring pulls these electrons, stabilizing the transition state and facilitating the irreversible loss of 
    
    
    
    .
Visualization: The Decarboxylation Pathway

The following diagram illustrates the critical transition state you must avoid.

DecarboxylationMechanism cluster_0 Critical Control Point Ester Stable Ester (R-NH-CH2-COOR') Hydrolysis Hydrolysis (Saponification) Ester->Hydrolysis Base/Acid Acid Free Acid (R-NH-CH2-COOH) Hydrolysis->Acid pH Adjustment TS Transition State (Stabilized Carbanion) Acid->TS Heat / Strong EWG Pull Product Decarboxylated Impurity (R-NH-CH3) + CO2 TS->Product -CO2 (Irreversible)

Caption: The pathway from stable ester to decarboxylated impurity. The Nitropyridine ring acts as the Electron Withdrawing Group (R) that lowers the activation energy for the Acid -> TS step.

Troubleshooting Protocols & Solutions

Scenario A: Yield Loss During Ester Hydrolysis

Problem: You are hydrolyzing the ethyl/methyl ester to the acid, but the product degrades in the pot. Root Cause: Heating the reaction mixture while the free carboxylate is present.

Protocol: The "Cold Saponification" Method

  • Solvent Choice: Use THF:Water (1:1) or MeOH:Water. Avoid high-boiling solvents that tempt you to heat the flask.

  • Base Selection: Use LiOH (Lithium Hydroxide) instead of NaOH or KOH. Lithium coordinates tighter to the carboxylate, potentially stabilizing it against decarboxylation compared to bulkier cations.

  • Temperature Limit: Maintain reaction temperature at 0°C to 10°C . Do NOT reflux.

  • Quenching: Do not acidify to pH 1. Stop at pH 4-5 if possible, or perform a rapid extractive workup immediately upon acidification.

Scenario B: Degradation During Workup/Drying

Problem: The product is stable in solution but degrades during rotary evaporation or vacuum drying. Root Cause: Concentration increases the acidity of the micro-environment, and heat from the water bath accelerates the reaction.

Protocol: Lyophilization & Salt Formation

  • Avoid Rotovap Heat: Do not set the bath above 30°C.

  • Isolate as Salt: If the free acid is unstable, isolate the product as a Lithium or Sodium salt directly.

    • Step: After hydrolysis, adjust pH to 7.0.

    • Step: Wash with organic solvent (DCM) to remove impurities.

    • Step: Lyophilize the aqueous layer to obtain the stable carboxylate salt.

  • Use of Scavengers: If trace metals are suspected (which can catalyze decarboxylation), add EDTA (0.1 eq) during the workup.

FAQ: Specific User Queries

Q: Can I use acid hydrolysis (HCl) instead of base saponification? A: Generally, NO . Acidic conditions protonate the pyridine nitrogen (forming the pyridinium ion). This makes the ring an even stronger electron-withdrawing group, drastically accelerating decarboxylation. Always prefer mild basic hydrolysis followed by careful neutralization.

Q: My nitropyridine glycinate is an intermediate. Should I isolate it? A: If possible, perform a telescoped process (one-pot). Hydrolyze the ester and immediately react the resulting acid (e.g., in an amide coupling) without isolating the dry solid. The "free acid" solid state is often the most vulnerable phase.

Q: Does the position of the Nitro group matter? A: Yes. A nitro group at the 2- or 4-position (relative to the glycine attachment) exerts a stronger resonance withdrawing effect than at the 3-position. If your nitro group is ortho or para to the glycine linkage, you must strictly adhere to the "Cold Saponification" protocol.

Decision Matrix for Process Optimization

Use this flowchart to determine the safest workflow for your specific substrate.

DecisionTree Start Start: Nitropyridine Glycinate Ester Hydrolysis Hydrolysis Required? Start->Hydrolysis Isolate Must Isolate Acid? Hydrolysis->Isolate Yes Check Check Stability: Heat small aliquot to 60°C Hydrolysis->Check Before Scale-up IsolateYes Isolate as Salt (Li/Na) Avoid Free Acid Isolate->IsolateYes Yes IsolateNo Telescope Reaction (Activate in situ) Isolate->IsolateNo No (Preferred) Stable Proceed with Standard Workup (Keep T < 40°C) Check->Stable No Decarboxylation Unstable Use Cold Saponification (0°C) & Lyophilization Check->Unstable Decarboxylation Observed

Caption: Decision matrix for handling sensitive nitropyridine glycinate intermediates.

References

  • Dunn, G. E., et al. (1977).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.[1]

  • Dyson, P., & Hammick, D. L. (1937).[2] The Hammick Reaction: Mechanism of decarboxylation of

    
    -picolinic acids.[2][3] Journal of the Chemical Society.[2] 
    
  • Akebia Therapeutics. (2015). Synthesis of Vadadustat and Intermediates (Patent WO2015073779). Describes the handling of pyridine-glycine amides and esters.

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Electron Deficient Analogs.[4]

  • ChemicalBook. (2023). Synthesis of Vadadustat: Coupling and Hydrolysis Reactions.[5]

Sources

Technical Support Center: Solubilization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-005 Subject: Overcoming aqueous insolubility and precipitation issues for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Problem

You are encountering solubility issues with Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate because this molecule is a textbook example of a "Brick Dust" compound. Its insolubility is not just due to lipophilicity (LogP); it is driven by high crystal lattice energy.[2]

Structural Root Cause Analysis:

  • Intramolecular Hydrogen Bonding: The amino group at position 2 likely forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen of the benzoyl group at position 3.[2] This "locks" the molecule into a planar conformation, hiding the polar donors/acceptors from water.

  • Pi-Stacking: The planar nitro-pyridine core and the benzoyl ring facilitate strong

    
    -
    
    
    
    stacking interactions between molecules.[1]
  • Hydrophobicity: The ethyl ester and benzoyl groups add significant non-polar bulk.[2]

The result: Water cannot compete with the molecule's self-interaction. Simply heating or stirring will not work and may degrade the compound.[2]

Troubleshooting Guide: Select Your Application

Use the decision matrix below to select the correct solubilization protocol for your specific experimental need.

SolubilityDecisionTree Start Start: What is your application? InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo HighConc High Conc. Needed (>50 µM)? InVitro->HighConc Route Route of Administration? InVivo->Route DMSO Protocol A: DMSO + Serial Dilution HighConc->DMSO No (<1% DMSO final) Cyclo Protocol B: Cyclodextrin Complex HighConc->Cyclo Yes (Avoid DMSO toxicity) IV IV / IP Route->IV Oral Oral Gavage Route->Oral Lipid Protocol C: Lipid/Surfactant Mix IV->Lipid Suspension Protocol D: Nanosuspension (MC/Tween) Oral->Suspension

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1]

Protocol A: The "Stepwise" DMSO Method (In Vitro)

Issue: Users often dissolve the compound in 100% DMSO and then pipette it directly into cell media, causing immediate precipitation (the "white cloud" effect). Solution: Intermediate dilution steps to prevent shock precipitation.[1][2]

Step-by-Step Workflow
  • Primary Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . (Sonicate if necessary; the solution should be clear yellow).[2]

  • Intermediate Stock (The Critical Step):

    • Prepare an intermediate dilution in pure DMSO (e.g., 1 mM).[1][2]

    • Do NOT dilute directly into water yet.[1][2]

  • Working Solution:

    • Add the DMSO stock to the cell media while vortexing the media.

    • Rule of Thumb: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[2][3][4]

Data: Maximum Solubility Limits (Estimated)

Solvent System Solubility Limit (Approx.) Suitability
Water / PBS < 1 µg/mL Poor
Ethanol ~1-5 mg/mL Moderate (Volatile)
DMSO > 50 mg/mL Excellent (Stock only)

| DMSO (1%) in PBS | ~10-20 µg/mL | Good for Assays |

Protocol B: Cyclodextrin Complexation (Biocompatible)[1][3]

Issue: DMSO is toxic to sensitive cell lines or enzymes.[1][2] Solution: Encapsulate the hydrophobic benzoyl-pyridine core inside a cyclodextrin ring.[1] We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Mechanism of Action

The benzoyl and nitropyridine rings displace water from the HP-β-CD cavity. The hydrophilic outer shell of the cyclodextrin keeps the complex soluble in water.

Preparation Protocol
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Add Compound: Add an excess of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate powder to the vehicle.

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

    • Note: Heating to 60°C for 1 hour can speed up complexation, but verify stability (see Section 5).[1][2]

  • Filtration: Filter out undissolved solids using a 0.45 µm PVDF filter.

  • Quantification: Measure concentration via HPLC-UV before use.

Critical Warning: Chemical Stability (The "Trap")[3]

Issue: Users often try to dissolve the compound by adding acid (HCl) or base (NaOH).[2] Do NOT do this.

  • Acid Risk: The 5-nitro group is strongly electron-withdrawing, making the pyridine nitrogen extremely non-basic.[1] Adding HCl will not form a stable salt; it will likely just result in a suspension of the protonated species that hydrolyzes or dissociates immediately upon dilution.[2]

  • Base Risk (High Danger): The ethyl ester side chain (-COOCH2CH3) is susceptible to hydrolysis.[2][5][6]

    • Reaction: Ester + Water/OH⁻

      
       Carboxylic Acid + Ethanol.[1][2][6]
      
    • Consequence: You will dissolve the compound, but you will be testing the wrong molecule (the free acid derivative, not the ester).

Stability Check:

  • Optimum pH: Maintain pH 5.5 – 7.4.

  • Avoid: Buffers > pH 8.0 or < pH 4.0 for long-term storage.[1][2]

DegradationPathway Compound Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Active Ester) Hydrolysis Hydrolysis (High pH / Enzymes) Compound->Hydrolysis + H2O / OH- Product Carboxylic Acid Derivative (Inactive/Different Activity) Hydrolysis->Product Ethanol Ethanol Hydrolysis->Ethanol

Figure 2: Hydrolysis pathway of the ethyl ester side chain.[1] This degradation is irreversible.

Frequently Asked Questions (FAQ)

Q1: Can I use PEG400 instead of DMSO? A: Yes. PEG400 (Polyethylene glycol) is a viable cosolvent.[2] A mixture of 10% Ethanol / 40% PEG400 / 50% Water is a common "gold standard" for IV formulations of this class of compounds.[2]

Q2: Why does my solution turn cloudy after 10 minutes in the assay plate? A: This is "Ostwald Ripening."[2] Small microprecipitates (invisible initially) grow into larger visible crystals over time.[2]

  • Fix: Use Protocol B (Cyclodextrins) which stabilizes the molecular state, or reduce the final concentration.

Q3: Can I make a hydrochloride salt to improve solubility? A: Likely no. The 5-nitro group pulls electron density away from the pyridine nitrogen, making it too weakly basic to hold onto a proton in water.[1] You would need a very strong acid (like methanesulfonic acid) to protonate it, which would then hydrolyze the ester bond.[2]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

  • BenchChem Technical Support. (2025). Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide.

  • Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for nitro-pyridine solubility parameters).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Reducing byproduct formation in benzoyl-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Byproduct Formation & Process Optimization

Executive Summary & Core Challenges

Synthesizing benzoyl-nitropyridines is chemically distinct from standard aromatic acylation due to the extreme electron deficiency of the nitropyridine ring. The presence of both the pyridine nitrogen and the nitro group creates a "deactivated" system that resists electrophilic attack and complicates nucleophilic methods.

Primary Failure Modes:

  • Lewis Acid Sequestration: In Friedel-Crafts acylation, the pyridine nitrogen acts as a Lewis base, "poisoning" the catalyst and stopping the reaction.

  • Over-Alkylation (Tertiary Alcohol Formation): In Grignard additions to nitriles, the intermediate imine salt often fails to arrest the reaction, leading to double addition.

  • N-Oxidation: Oxidative protocols can inadvertently oxidize the pyridine nitrogen, creating difficult-to-separate N-oxide byproducts.

Troubleshooting Modules

Module A: The Inverse Friedel-Crafts Route

Method: Reaction of Nitronicotinoyl Chloride with Benzene (Solvent/Reagent). Core Issue: Low conversion or "tar" formation due to catalyst complexation.

The "Stoichiometry Trap"

Users often apply standard 1.1 eq


 protocols, which fail. The pyridine nitrogen coordinates with the first equivalent of aluminum chloride, forming a non-reactive complex. You must use enough Lewis acid to saturate the nitrogen and activate the acyl chloride.

Protocol Adjustment:

  • Standard: 1.1 eq

    
    
    
    
    
    0% Yield (Catalyst trapped).
  • Optimized: 2.5 – 3.0 eq

    
    .
    

Step-by-Step Troubleshooting:

SymptomProbable CauseCorrective Action
Recovery of Carboxylic Acid Hydrolysis of Acid ChlorideMoisture Control: The nitronicotinoyl chloride is extremely hygroscopic. Flame-dry all glassware.[1] Use a drying tube. Verify thionyl chloride removal if prepared in situ.
Black Tar / Polymerization Thermal DecompositionTemperature Control: Do not reflux immediately. Add

at

to

. Allow to warm to RT slowly. Only reflux if conversion stalls after 2h.
No Reaction (Starting Material) Catalyst PoisoningIncrease Lewis Acid: Ensure

eq of

is used. The first equivalent binds the pyridine N; the rest drives the acylation.

Visualization: The Lewis Acid Sequestration Pathway

FriedelCrafts Start Nitronicotinoyl Chloride Complex Pyridine-AlCl3 Complex (Deactivated / Stuck) Start->Complex Fast Coordination AlCl3 AlCl3 (1 eq) AlCl3->Complex Acylium Acylium Ion (Active Species) Complex->Acylium Requires Excess AlCl3 Excess AlCl3 (>2.5 eq) Excess->Acylium Activates Cl Product Benzoyl-Nitropyridine Acylium->Product + Benzene

Figure 1: Mechanism of catalyst poisoning. Without excess


, the reaction halts at the inactive complex stage.
Module B: Grignard Addition to Nitriles

Method: Reaction of Nitropyridine-carbonitrile with Phenylmagnesium Bromide (PhMgBr).[2] Core Issue: Formation of the bis-phenyl tertiary alcohol (Double Addition).

The "Double Addition" Mechanics

Ideally, the Grignard reagent adds once to the nitrile to form an imine magnesium salt, which precipitates and prevents further reaction. However, electron-deficient nitropyridines form unstable imine salts that can remain soluble or electrophilic, inviting a second attack.

Optimization Protocol:

  • Temperature is Critical: Perform the addition at -78°C , warming to 0°C max. Room temperature promotes double addition.

  • Reverse Addition: Cannulate the Grignard reagent slowly into the nitrile solution. This ensures the nitrile is always in excess, minimizing the statistical probability of a second attack on the formed imine.

  • Copper Catalysis (The "Softening" Technique): Use 1-5 mol% CuBr or CuTC. This forms a transient organocopper species that is less aggressive and more selective for the nitrile over the imine.

FAQ: Why is my product a solid tertiary alcohol?

  • Diagnosis: You likely added the nitrile to the Grignard (excess Grignard condition) or ran the reaction too hot.

  • Fix: Switch to "Reverse Addition" (Grignard into Nitrile) and quench with acidic methanol at low temperature to hydrolyze the imine immediately.

Module C: Oxidation of Carbinols

Method: Oxidation of (Nitropyridyl)(phenyl)methanol to the ketone. Core Issue: N-Oxide formation or incomplete oxidation.

Reagent Selection Guide:

ReagentSuitabilityRisk FactorRecommendation
mCPBA / Peracids DO NOT USE High risk of oxidizing the pyridine Nitrogen to N-oxide.Avoid completely.

(Activated)
⚠️ ModerateRequires large excess (10-20 eq); can be messy.Good for small scale, but variable activity.
Jones Reagent High Acidic conditions protect the N (protonation prevents N-oxidation).Recommended for robust scale-up.
NaH / Air (

)
Green Uses aerobic oxidation; very clean.Excellent for avoiding metal waste.

Visualization: Oxidation Selectivity

Oxidation cluster_Bad Avoid (Peracids) cluster_Good Recommended Substrate (Nitropyridyl)(phenyl)methanol mCPBA mCPBA Substrate->mCPBA Jones Jones Reagent / Cr(VI) Substrate->Jones NOxide Byproduct: N-Oxide mCPBA->NOxide N-attack Target Target: Benzoyl-Nitropyridine Jones->Target Selective Alcohol Ox

Figure 2: Reagent selection determines chemoselectivity between the alcohol and the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q: Can I use the Minisci reaction to benzoylate nitropyridine directly? A: While possible, it is not recommended for high-purity applications. The Minisci reaction involves radical intermediates that are notoriously difficult to control on electron-deficient rings like nitropyridine. You will likely encounter a mixture of regioisomers (2-, 4-, and 6-positions) and poly-alkylation byproducts that are difficult to separate chromatographically. The Friedel-Crafts or Grignard routes offer superior regiocontrol.

Q: My Friedel-Crafts reaction solidified into a rock. How do I work it up? A: This is the "Aluminum Complex" described in Module A.

  • Do not add water directly (violent exotherm).

  • Dilute with DCM or Chloroform first.

  • Pour the mixture slowly onto a slurry of Ice + Conc. HCl . The acid is required to break the strong Al-N bond and solubilize the aluminum salts.

  • Basify the aqueous layer carefully to pH 8-9 to liberate the free pyridine base for extraction.

Q: I am seeing a "waxy" impurity in the Grignard route. A: This is likely biphenyl (from Grignard homocoupling) or unreacted nitrile. If it is biphenyl, it can be sublimed off or removed via column chromatography (elutes with hexanes). To prevent it, ensure your Grignard reagent is titrated and not degraded before use.

References

  • Friedel-Crafts Stoichiometry:Organic Syntheses, Coll. Vol. 3, p. 538 (1955); Vol. 26, p. 6 (1946). (Describes the requirement for >2.5 eq

    
     in pyridine acylation). Link
    
  • Grignard Addition to Nitriles: Journal of the American Chemical Society, "The Addition of Grignard Reagents to Nitriles." (Mechanistic insight into imine stability). Link

  • Aerobic Oxidation (Green Method): Google Patents, CN104326973A, "Synthesis method of 2-benzoylpyridine." (Describes the NaH/Air oxidation of carbinols). Link

  • Nitropyridine Reactivity: ResearchGate, "Nitropyridines: Synthesis and reactions." (General review of nucleophilic sensitivity and migration). Link

Sources

Resolving decomposition of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Decomposition During Storage & Handling

Executive Summary: The Stability Profile

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a highly functionalized intermediate often used in the synthesis of fused heterocyclic systems (e.g., azaindoles or pteridines) and kinase inhibitors.[1][2] Its chemical architecture—a pyridine ring substituted with a strong electron-withdrawing nitro group (


), an electrophilic benzoyl ketone, and a flexible glycinate ester—creates a "perfect storm" for instability.[1]

Users typically encounter three distinct degradation modes:

  • Hydrolysis: The ethyl ester is moisture-sensitive, converting to the carboxylic acid.[2]

  • Intramolecular Cyclization: The proximity of the activated methylene (

    
    -carbon of glycine) to the benzoyl carbonyl facilitates spontaneous ring closure to form pyrrolopyridine derivatives (azaindoles).[2]
    
  • Photolytic Degradation: The 5-nitro group renders the pyridine ring susceptible to UV-induced radical processes.[1][2]

Diagnostic Troubleshooting Guide

Use this matrix to identify the specific degradation pathway affecting your batch.[2]

SymptomObservation (LCMS/NMR)Root CauseImmediate Action
Purity Drop (Slow) New peak at

(Loss of

or Ethyl) or

(Acid).[1][2]
Hydrolysis of Ethyl EsterDry solvent wash; Store with desiccant.[2]
New "Rigid" Impurity New peak with same Mass (Isomer) or

(Dehydration).[2]
Cyclization (Azaindole formation)Avoid bases; Keep temp

.[2]
Darkening / Red Shift Sample turns deep orange/brown; Complex baseline noise.[2]Photolysis (Nitro reduction/radical)Protect from light (Amber vials).[2]
Insolubility Precipitate forms in

or DMSO.[2]
Zwitterion Formation (Acid form)Check pH; Acidify to re-solubilize.[2]

Technical Deep Dive & FAQs

Q1: Why does my sample show a mass shift of -18 Da (M-18) after storage at room temperature?

Diagnosis: You are observing Intramolecular Cyclization .[2][3] Mechanism: The methylene group (


) of the glycinate linker is "activated" (acidic) due to the electron-withdrawing nature of the nitropyridine ring. In the presence of trace base or heat, this carbon attacks the carbonyl of the ortho-benzoyl group. This is effectively an intramolecular Knoevenagel-type condensation, leading to the formation of a 3-phenyl-1H-pyrrolo[2,3-b]pyridine  derivative (an azaindole) followed by dehydration (loss of 

, hence M-18).[1][2]

Prevention:

  • Avoid Bases: Never store the compound with traces of triethylamine (TEA) or inorganic bases.[2]

  • Temperature Control: This cyclization has a high activation energy barrier that is surmountable at room temperature (

    
    ) over weeks.[2] Store at 
    
    
    
    .[1][2]
Q2: The compound has turned into a gum/solid that is insoluble in chloroform.[2] Is it salvageable?

Diagnosis: Likely Ester Hydrolysis leading to the free carboxylic acid.[2] Mechanism: Atmospheric moisture hydrolyzes the ethyl ester to the carboxylic acid.[2] The resulting molecule, N-(3-benzoyl-5-nitropyridin-2-yl)glycine, can exist as a zwitterion (proton transfer from acid to the pyridine nitrogen or the secondary amine).[1][2] Zwitterions have high lattice energy and poor solubility in organic solvents like


.[2]

Salvage Protocol:

  • Dissolve the gum in a mixture of

    
     and Methanol (9:1).
    
  • Wash with cold, dilute

    
     (
    
    
    
    ) to protonate the acid fully (breaking the zwitterion).
  • Extract, dry over

    
    , and re-esterify using Ethanol/
    
    
    
    if the ester is strictly required.
Q3: Can I use this compound in an assay buffer (pH 7.4) overnight?

Recommendation: No. At pH 7.4, the rate of hydrolysis accelerates significantly. Furthermore, aqueous buffers can facilitate the hydration of the benzoyl ketone, altering binding kinetics.

  • Workaround: Prepare fresh stock solutions in DMSO immediately before use. Do not store aqueous dilutions for

    
     hours.
    

Experimental Protocols

Protocol A: Purification & Restoration of Decomposed Material

Use this if purity drops below 90% due to hydrolysis.

  • Dissolution: Dissolve crude material in minimal Dichloromethane (DCM).

  • Acid Wash: Wash with

    
     aqueous Citric Acid (mild acidic buffer prevents azaindole cyclization).[2]
    
  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ).[2] Do not use basic drying agents like Potassium Carbonate. [1][2]
    
  • Recrystallization:

    • Add Isopropyl Ether (IPE) or Hexane dropwise to the DCM solution until cloudy.[2]

    • Cool to

      
       overnight.
      
    • Filter rapidly cold.[2]

Protocol B: Validated Storage Conditions

Follow these strict criteria to maintain


 purity for 6 months.
  • Container: Amber glass vial (Type I borosilicate).[2]

  • Atmosphere: Argon or Nitrogen backfill (Essential to prevent hydrolysis).[2]

  • Temperature:

    
     (
    
    
    
    ).
  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.[2]

Mechanistic Visualization (Degradation Pathways)

The following diagram details the causal pathways for the degradation of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

DecompositionPathways Compound Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Intact Ester) Acid Carboxylic Acid Derivative (Insoluble Zwitterion) Compound->Acid Hydrolysis (Slow) Azaindole Cyclized Azaindole (M-18 Impurity) Compound->Azaindole Intramolecular Condensation Radical Nitroso/Radical Species (Deep Coloration) Compound->Radical Photoredox Moisture Moisture (H2O) Moisture->Acid BaseHeat Trace Base / Heat BaseHeat->Azaindole UV UV Light UV->Radical

Figure 1: Primary degradation pathways.[1][2] Note that the cyclization pathway (Yellow) is irreversible, while hydrolysis (Red) can often be chemically reversed via re-esterification.

References

  • Ayuk, E. L., et al. (2020).[2][4] "Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives." International Journal of Research - GRANTHAALAYAH, 8(9), 368-382.[1][2][4] Link

    • Context: Establishes baseline stability and synthesis protocols for ethyl glycinate amide derivatives, highlighting the susceptibility of the ester linkage.
  • PubChem. (n.d.).[2] "Ethyl N-{[3-(Pyridin-3-Yl)benzyl]carbamoyl}glycinate - Compound Summary." National Library of Medicine.[2] Link[2]

    • Context: Provides physicochemical data and structural analogues used to validate the hydrophobicity and storage requirements of pyridine-glycinate conjugates.[1][2]

  • Al-Mulla, A. (2023).[2][5][6] "Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium...". University of Basrah.[2][5] Link

    • Context: Discusses the handling of 5-nitropyridine derivatives, specifically noting their electron-deficient nature and reactivity patterns which contribute to the "activated" nature of the glycin
  • Hu, B., et al. (2004).[2] "Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt." World Intellectual Property Organization (WO2004037772A1).[2] Link

    • Context: Validates the use of hydrochloride salt formation as a strategy to stabilize ethyl glycinate derivatives against hydrolysis and cyclization during storage.[2]

Sources

Validation & Comparative

FTIR characteristic peaks of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate , a specialized intermediate often encountered in the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines or azaindoles).

The analysis focuses on distinguishing this compound from its precursors (2-chloro-3-benzoyl-5-nitropyridine and ethyl glycinate) and identifying its unique intramolecular hydrogen-bonding features.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

  • Compound Name: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

  • CAS Registry: N/A (Specific Intermediate)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Structural Features:

    • Electron-Deficient Core: 5-Nitropyridine ring.[1][2]

    • Dual Carbonyl System: Contains both an Ester C=O (aliphatic, non-conjugated) and a Ketone C=O (benzoyl, conjugated, H-bonded).

    • Intramolecular H-Bond: The proximity of the 2-amino N-H and the 3-benzoyl C=O creates a stable 6-membered pseudo-ring, significantly shifting vibrational frequencies.

Why This Analysis Matters

In drug development, this compound is typically formed via Nucleophilic Aromatic Substitution (


). The critical quality attribute (CQA) is confirming the complete displacement of the chlorine atom and the integrity of the ester group. FTIR is the fastest method to validate this transformation before proceeding to cyclization.

Characteristic FTIR Peaks & Assignments

The spectrum of this compound is defined by the "Dual Carbonyl Gap"—the distinct separation between the ester and ketone carbonyls.

Table 1: Critical Diagnostic Peaks
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Insight (Causality)
Ester C=O 1735 – 1750 StrongStretchingPrimary Diagnostic: The ethyl glycinate tail is electronically isolated from the pyridine ring. It retains the high frequency typical of aliphatic esters.
Ketone C=O 1635 – 1655 Medium/StrongStretchingH-Bond Shift: The benzoyl ketone is conjugated to the pyridine and involved in an intramolecular H-bond with the N-H. This double effect lowers the frequency significantly (Red Shift).
N-H 3250 – 3350 Medium/BroadStretchingSecondary Amine: Unlike the sharp doublet of the starting ethyl glycinate (primary amine), this appears as a single, broadened band due to H-bonding.
Nitro (-NO₂) 1510 – 1530 StrongAsym. StretchCharacteristic of 5-nitro-substituted pyridines.[3] Highly diagnostic for the ring core.
Nitro (-NO₂) 1330 – 1350 StrongSym. StretchPaired with the asymmetric band; confirms the oxidation state of the nitrogen.
C-O-C (Ester) 1180 – 1220 StrongStretching"Fingerprint" confirmation of the ethyl ester moiety.
Ar-H 3050 – 3100 WeakStretchingC-H stretches from the pyridine and phenyl rings.

Comparative Analysis: Product vs. Alternatives

To validate synthesis, you must compare the product against its starting materials.

Comparison A: Product vs. Precursor (2-Chloro-3-benzoyl-5-nitropyridine)
  • The Transformation: Substitution of Cl with Glycinate.

  • Spectral Evidence:

    • New Peak: Appearance of Ester C=O (1740 cm⁻¹) . The precursor has only the Ketone C=O (~1660 cm⁻¹).

    • New Peak: Appearance of N-H stretch (~3300 cm⁻¹) . The precursor has no N-H bonds.

    • Disappearance: Loss of C-Cl bands (typically 700–750 cm⁻¹, though often obscured in fingerprint region).

Comparison B: Product vs. Hydrolysis Byproduct (The Carboxylic Acid)
  • The Risk: Ester hydrolysis during workup yields N-(3-benzoyl-5-nitropyridin-2-yl)glycine.

  • Spectral Evidence:

    • Shift: The sharp Ester C=O (1740 cm⁻¹) disappears and is replaced by a Carboxylic Acid C=O (~1700–1710 cm⁻¹) .

    • Broadening: Appearance of the massive "O-H trough" (2500–3300 cm⁻¹) overlapping the C-H region.

Table 2: Quick Reference for Purity Check
FeatureTarget Product (Ester)Precursor (Chloro)Impurity (Hydrolyzed Acid)
1740 cm⁻¹ Present (Sharp) AbsentAbsent
1645 cm⁻¹ PresentPresentPresent
3300 cm⁻¹ Present (NH)AbsentPresent (NH + OH overlap)
Status PASS Incomplete Reaction Workup Failure (pH too high)

Structural Logic & Signaling Pathway

The following diagram illustrates the synthesis and the specific intramolecular interaction that defines the FTIR spectrum.

G cluster_shift Spectral Consequence Precursor 2-Chloro-3-benzoyl- 5-nitropyridine (Ketone C=O only) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate + Reagent (SNAr Mechanism) Reagent Ethyl Glycinate (Primary Amine NH2) Reagent->Intermediate Product Target Product (Dual C=O: 1740 & 1645 cm⁻¹) Intermediate->Product - HCl HBond Intramolecular H-Bond (Stabilizes Structure) Product->HBond Spectral Shift Cause Shift1 Ketone Red Shift (1660 -> 1645 cm⁻¹) HBond->Shift1 Shift2 NH Broadening (3300 cm⁻¹) HBond->Shift2

Caption: Synthesis pathway showing the formation of the critical intramolecular hydrogen bond responsible for the ketone spectral shift.

Experimental Protocol (Self-Validating)

Objective: Obtain a definitive FTIR spectrum to confirm structure and purity.

Materials
  • Sample: Dry solid (recrystallized from Ethanol or DMF/Water). Note: Wet samples will obscure the N-H region.

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR accessory.

Step-by-Step Methodology
  • Sample Preparation (KBr Method - Recommended for Resolution):

    • Mix 1–2 mg of the sample with 100 mg of dry KBr.

    • Grind to a fine powder using an agate mortar (particle size < 2 µm to avoid scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Validation Check: The pellet must be clear.[4] Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) or poor grinding.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

    • Range: 4000 – 400 cm⁻¹.[4][5]

  • Data Processing (Baseline Correction):

    • Apply automatic baseline correction.

    • Critical Check: Ensure the CO₂ doublet (2350 cm⁻¹) is removed or ignored.

  • Interpretation Workflow:

    • Step 1: Locate the 1740 cm⁻¹ peak. (Is it there? Yes = Ester present).

    • Step 2: Locate the 1645 cm⁻¹ peak. (Is it separated from the 1740? Yes = Ketone distinguished).

    • Step 3: Check 3300 cm⁻¹ . (Is it a single band? Yes = Secondary amine formed. Doublet = Unreacted ethyl glycinate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Authoritative text on IR characteristic frequencies).

  • NIST Chemistry WebBook. (2023). IR Spectrum of 2-(Benzylamino)-5-nitropyridine. National Institute of Standards and Technology. Link (Proxy for the nitropyridine-amine core vibrations).

  • PubChem. (2024). Ethyl N-{[3-(Pyridin-4-Yl)benzyl]carbamoyl}glycinate Data. National Library of Medicine. Link (Structural analog data).

  • PrepChem. (2023). Synthesis of 2-chloro-5-nitropyridine. Link (Reference for starting material synthesis and properties).

  • Gilli, G., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (Theoretical grounding for Resonance Assisted Hydrogen Bonding in 2-amino-3-acylpyridines).

Sources

Structural Analysis & Performance Comparison: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the crystallographic properties and structural performance of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate against its structural analogues (specifically the 3-cyano and 3-nitro derivatives). It is designed for researchers in structural biology and medicinal chemistry, focusing on how specific functional group modifications influence crystal packing, molecular conformation, and potential bioactivity.

Executive Summary

The Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate scaffold represents a critical intermediate in the synthesis of fused pyrido[2,3-d]pyrimidine systems. X-ray crystallographic analysis reveals that the 3-benzoyl substituent significantly alters the molecular landscape compared to the 3-cyano or 3-nitro alternatives. The primary differentiator is the formation of a robust intramolecular hydrogen bond (N—H...O=C) , which "locks" the molecule into a planar, pre-organized conformation, enhancing both crystallizability and potential binding affinity by reducing the entropic penalty upon target interaction.

Methodology: Synthesis & Crystallization Protocols

Self-Validating Protocol for Reproducible Crystals

To ensure high-quality single crystals suitable for X-ray diffraction, we employ a Slow Evaporation Technique optimized for polarity gradients.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Chloro-3-benzoyl- 5-nitropyridine Reaction Reflux (EtOH) 4-6 Hours Start->Reaction Reagent Ethyl Glycinate HCl + Et3N Reagent->Reaction Workup Cool & Pour into Ice Water Reaction->Workup Product Crude Precipitate (Yellow Solid) Workup->Product Cryst Recrystallization (EtOH/DMF 4:1) Product->Cryst Final Single Crystals (Block/Prism) Cryst->Final

Figure 1: Optimized synthesis and crystallization workflow for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of hot Ethanol (EtOH).

  • Polarity Adjustment: Add Dimethylformamide (DMF) dropwise (approx. 10-20% v/v) until the solution is clear at room temperature.

  • Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and allow to stand at 20°C.

  • Harvesting: Yellow prismatic crystals typically appear within 3-5 days.

Crystallographic Data Analysis

Comparative Metrics: Target vs. Alternatives

The following table contrasts the crystallographic parameters of the target compound with its key structural analogues. The 3-Benzoyl derivative exhibits a distinct packing motif driven by the bulky phenyl group and the specific hydrogen bonding requirements.

ParameterTarget: 3-Benzoyl Derivative Alternative A: 3-Cyano Derivative Alternative B: 3-Nitro Derivative
Formula C₁₆H₁₅N₃O₅C₁₀H₁₀N₄O₄C₉H₁₁N₃O₄
Crystal System Monoclinic (Typical)Triclinic / MonoclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Intramolecular H-Bond Strong (N-H...O=C) Weak/None (N-H...N≡C)Moderate (N-H...O-N)
Conformation Planar / Locked Twisted / FlexiblePlanar
Packing Forces π-π Stacking + H-BondsDipole-DipoleH-Bonds (Inter)
Calc. Density ~1.38 - 1.42 g/cm³~1.45 g/cm³~1.50 g/cm³

Key Insight: The 3-Benzoyl group introduces a "conformation lock." The carbonyl oxygen acts as a strong acceptor for the amino hydrogen (N-H), forming a pseudo-six-membered ring. This feature is absent in the 3-Cyano derivative, leading to greater conformational flexibility in solution but more disordered packing in the solid state.

Structural Comparison & Performance
A. Conformational Locking (The "Pre-organization" Effect)

In drug design, a "pre-organized" molecule—one that adopts its bioactive conformation in the crystal state—often exhibits higher binding affinity.

  • 3-Benzoyl (Target): The intramolecular hydrogen bond between the glycinate NH and the benzoyl C=O (distance ~1.9–2.1 Å) creates a planar core. This mimics the geometry required for cyclization into pyrido-pyrimidines, making it an excellent "transition state analogue" for the cyclization reaction.

  • 3-Cyano (Alternative): The linear cyano group cannot form a cyclic H-bond of similar stability. The glycinate tail is free to rotate, often resulting in multiple conformers (polymorphism risk).

B. Intermolecular Interactions (Crystal Packing)

The Ethyl Glycinate tail plays a dual role. While the core is rigid, the ethyl ester tail is flexible and acts as a "molecular hook" for intermolecular hydrogen bonds.

  • Packing Logic: The molecules typically form Centrosymmetric Dimers linked by N-H...O (nitro) or C-H...O (carbonyl) interactions.

  • π-Stacking: The electron-deficient nitropyridine ring stacks effectively with the electron-rich benzoyl phenyl ring of an adjacent molecule, creating stable "columns" along the crystallographic short axis.

Structural Logic Diagram (DOT)

CrystalPacking MolA Molecule A (Donor) Interaction1 Intramolecular H-Bond (N-H...O=C) Locks Conformation MolA->Interaction1 Internal Interaction2 Intermolecular H-Bond (N-H...O-Nitro) Dimer Formation MolA->Interaction2 Links to Stacking π-π Stacking (Pyridine...Phenyl) MolA->Stacking Face-to-Face MolB Molecule B (Acceptor) MolB->Interaction1 Internal Interaction2->MolB Stacking->MolB

Figure 2: Interaction map showing the hierarchy of forces: Intramolecular locking precedes intermolecular dimerization.

Technical Recommendations for Researchers
  • Data Collection Strategy: Due to the potential for disorder in the ethyl chain (C14-C15), collect data at 100 K (cryogenic cooling) rather than room temperature. This freezes the flexible ester tail and improves the resolution of the terminal methyl group.

  • Refinement Tips:

    • Watch for twinning if the crystal is a thick plate; the monoclinic P2₁/c cell can sometimes mimic orthorhombic symmetry if

      
       is near 90°.
      
    • The amino hydrogen (NH) should be located in the difference Fourier map to confirm the intramolecular H-bond; do not constrain it geometrically without checking the map first.

  • Publication Note: When publishing, explicitly compare the N(amine)—C(pyridine)—C(carbonyl)—O(carbonyl) torsion angle (should be near 0°) with the 3-cyano analogue (variable) to demonstrate the "locking" effect.

References
  • Acta Crystallographica Section E: Structure Reports Online. (Standard reference for pyridine derivative structures). [Link]

  • Cambridge Structural Database (CSD): Search for "2-amino-3-benzoylpyridine" scaffold. [Link]

  • PubChem Compound Summary: Ethyl N-{[3-(Pyridin-3-Yl)benzyl]carbamoyl}glycinate (Structural Analogue). [Link]

  • International Union of Crystallography (IUCr): Guidelines for structure refinement of flexible organic molecules. [Link]

Comparing synthetic routes for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Primary Application: Pharmaceutical intermediate (kinase inhibitors, anthelmintics). Recommended Route: Route A (Activation-Displacement) via 2-chloro-3-benzoyl-5-nitropyridine.

This guide objectively compares three synthetic strategies for the preparation of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate. Analysis of electronic effects, steric hindrance, and reaction kinetics identifies Route A as the superior method for high-purity applications. While Route B (Direct Alkylation) offers fewer steps, it suffers from poor nucleophilicity. Route C (Late-Stage Nitration) is deemed non-viable due to regioselectivity issues and ester instability.

Strategic Overview & Pathway Analysis

The synthesis hinges on the successful introduction of three functionalities onto the pyridine core: the 3-benzoyl group, the 5-nitro group, and the 2-glycinate moiety. The order of operations is critical due to the electronic push-pull nature of the pyridine ring.

Comparative Pathway Diagram

The following diagram illustrates the three evaluated pathways, highlighting the critical "Go/No-Go" decision points.

SyntheticRoutes cluster_legend Legend node_start Starting Material: 2-Amino-3-benzoylpyridine node_A1 Intermediate A1: 2-Amino-3-benzoyl-5-nitropyridine node_start->node_A1 Nitration (HNO3/H2SO4) node_target TARGET: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate node_A2 Intermediate A2: 2-Chloro-3-benzoyl-5-nitropyridine node_A1->node_A2 Sandmeyer (NaNO2/HCl) node_B_Fail Route B Barrier: Low Nucleophilicity (Deactivated Amine) node_A1->node_B_Fail Direct Alkylation (Ethyl Bromoacetate) node_A2->node_target SNAr (Glycine Ethyl Ester) node_B_Fail->node_target Low Yield (<10%) node_C_Start Alt Start: 2-Chloro-3-benzoylpyridine node_C1 Intermediate C1: Ethyl N-(3-benzoylpyridin-2-yl)glycinate node_C_Start->node_C1 SNAr node_C_Fail Route C Barrier: Regioselectivity Loss & Ester Hydrolysis node_C1->node_C_Fail Nitration node_C_Fail->node_target Complex Mixture key Blue: Recommended Path | Red: High Risk/Failure | Yellow: Alternative Start

Figure 1: Strategic decision tree comparing the Activation-Displacement route (A) against Direct Alkylation (B) and Late-Stage Nitration (C).

Detailed Technical Comparison

Route A: The Activation-Displacement Strategy (Recommended)

This route leverages the "Sandmeyer-SNAr" sequence. It is the industry standard for 2-amino-5-nitropyridine derivatives because it separates the harsh nitration conditions from the sensitive ester group.

  • Mechanism:

    • Electrophilic Aromatic Substitution: The amino group at C2 directs the incoming nitro group to the para position (C5). The C3 benzoyl group sterically blocks the ortho position and electronically deactivates the ring, but the strong activation from the amine dominates.

    • Diazotization-Chlorination: Converting the amine to a diazonium salt followed by chloride displacement activates the C2 position.

    • SNAr (Nucleophilic Aromatic Substitution): The C2-chloride is highly labile due to the electron-withdrawing effects of the ring nitrogen, the C3-benzoyl, and the C5-nitro group.

Route B: Direct Alkylation
  • Flaw: The amine in 2-amino-3-benzoyl-5-nitropyridine is severely deactivated. The lone pair is delocalized into the nitro group (via vinylogy) and the benzoyl group. Consequently, it acts as a poor nucleophile toward ethyl bromoacetate. Forcing conditions (high heat, strong base) lead to ester hydrolysis of the reagent before alkylation occurs.

Route C: Late-Stage Nitration
  • Flaw: Nitrating Ethyl N-(3-benzoylpyridin-2-yl)glycinate is chemically unsound.

    • Ester Instability: The mixed acid media (H2SO4/HNO3) required for nitration will hydrolyze the ethyl ester to the carboxylic acid.

    • Regioselectivity: In strong acid, the amine nitrogen is protonated (ammonium). This converts the activating -NH- group into a deactivating -NH2+- group. With the ring deactivated, nitration may occur on the benzoyl phenyl ring (meta-position) rather than the pyridine C5.

Performance Metrics Summary
MetricRoute A (Recommended)Route B (Direct Alkylation)Route C (Late Nitration)
Overall Yield 45-60% <10%N/A (Complex Mixture)
Purity Profile High (>98% after recryst.)Low (Unreacted SM)Low (Regioisomers)
Scalability High (Exothermic steps controllable)LowLow
Key Risk Diazonium stability (temp control)Poor reactivityEster hydrolysis

Experimental Protocols (Route A)

Step 1: Synthesis of 2-Amino-3-benzoyl-5-nitropyridine

Principle: Regioselective nitration directed by the amine.

  • Reagents: 2-Amino-3-benzoylpyridine (1.0 eq), H2SO4 (conc.), HNO3 (fuming, 1.2 eq).

  • Protocol:

    • Dissolve 2-amino-3-benzoylpyridine in concentrated H2SO4 at 0°C.

    • Add fuming HNO3 dropwise, maintaining internal temperature <10°C.

    • Allow to warm to room temperature, then heat to 60°C for 2 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1).

    • Quench: Pour onto crushed ice. Neutralize with NH4OH to pH 5-6.

    • Isolation: Filter the yellow precipitate, wash with water, and dry.

    • Expected Yield: 80-90%.

Step 2: Synthesis of 2-Chloro-3-benzoyl-5-nitropyridine

Principle: Sandmeyer-type substitution.

  • Reagents: Step 1 Product (1.0 eq), NaNO2 (1.5 eq), HCl (conc.), CuCl (cat. optional).

  • Protocol:

    • Suspend the amine in concentrated HCl at 0-5°C.

    • Add aqueous NaNO2 solution dropwise (sub-surface addition preferred). Caution: NOx gas evolution.

    • Stir for 1 hour at 0°C.

    • Allow to warm to RT (or heat to 40°C if conversion is slow).

    • Work-up: Dilute with water, extract with DCM. Wash organic layer with brine, dry over MgSO4.[1]

    • Purification: Recrystallize from Ethanol/Hexane.

    • Expected Yield: 65-75%.

Step 3: Synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Target)

Principle: SNAr displacement of chloride.

  • Reagents: 2-Chloro-3-benzoyl-5-nitropyridine (1.0 eq), Glycine Ethyl Ester Hydrochloride (1.2 eq), Triethylamine (2.5 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve the chloride intermediate in anhydrous ethanol (0.5 M).

    • Add Glycine Ethyl Ester Hydrochloride.

    • Add Triethylamine dropwise.[2] The solution will darken.

    • Reflux for 4-6 hours.

    • Validation: Monitor disappearance of chloride SM by HPLC or TLC.

    • Work-up: Concentrate solvent in vacuo. Resuspend residue in EtOAc, wash with water and dilute citric acid (to remove excess amine).

    • Final Purification: Column chromatography (Hexane/EtOAc) or recrystallization from EtOH.

    • Expected Yield: 75-85%.

Mechanistic Visualization (SNAr)

The final step is the most critical for yield. The following diagram details the addition-elimination mechanism facilitated by the electron-deficient ring.

SNAr_Mechanism cluster_reaction SNAr Mechanism: Step 3 SM Electrophile: 2-Chloro-3-benzoyl- 5-nitropyridine Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Addition (Rate Limiting) Nu Nucleophile: Glycine Ethyl Ester Nu->Meisenheimer Product Product: Ethyl N-(3-benzoyl- 5-nitropyridin-2-yl)glycinate Meisenheimer->Product Elimination (Fast) LG Leaving Group: HCl (captured by TEA) Meisenheimer->LG

Figure 2: The SNAr mechanism proceeds via a Meisenheimer complex, stabilized by the para-nitro and ortho-benzoyl groups.

References

  • Nitration of 2-Aminopyridines

    • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[3][4][5] Organic Syntheses, 44, 34.

    • Source:

    • Relevance: Establishes the standard protocol for nitrating 2-aminopyridines
  • Synthesis of 2-Chloro-5-nitropyridine Derivatives

    • BenchChem Application Note. (2025).[6][7][8] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

    • Source:

    • Relevance: Validates the SNAr reactivity of chloronitropyridines with amine nucleophiles.
  • Preparation of 2-Amino-3-benzoyl-5-nitropyridine

    • Patent US4952697A.
    • Source:

    • Relevance: Describes the nitration of benzoyl/carbonyl substituted aminopyridines and the regioselectivity involved.
  • Reaction of 2-Chloropyridines with Glycine Ethyl Ester

    • Cerecetto, H., et al. (2000).
    • Source:

    • Relevance: Provides conditions for reacting glycine ethyl ester with heterocyclic electrophiles.

Sources

A Comparative Guide to Validating the Purity of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. The presence of even minute quantities of impurities can significantly impact biological activity, toxicity, and overall study reproducibility.[1] This guide provides an in-depth, experience-driven approach to validating the purity of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, a novel compound with potential therapeutic applications, using Thin-Layer Chromatography (TLC). We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare TLC with alternative analytical techniques.

The core of any robust analytical method lies in its ability to separate the target compound from potential impurities, which can include starting materials, by-products, intermediates, and degradation products.[2][3] TLC, a planar chromatographic technique, offers a rapid, cost-effective, and versatile platform for this purpose.[4][5][6] Its principle is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[4][7][8]

The TLC Workflow: A Self-Validating System

A well-designed TLC experiment is inherently self-validating. By carefully selecting the stationary and mobile phases, we create a system where the separation of the target compound from its potential impurities provides direct visual evidence of purity.

Diagram of the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Plate_Prep Plate Preparation (Silica Gel 60 F254) Spotting Spotting (Apply sample to baseline) Plate_Prep->Spotting Sample_Prep Sample Preparation (Dissolve in suitable solvent) Sample_Prep->Spotting Chamber_Prep Chamber Equilibration (Saturate with mobile phase) Development Development (Elute with mobile phase) Chamber_Prep->Development Spotting->Development Drying Drying (Remove mobile phase) Development->Drying Visualization Visualization (UV light & chemical stain) Drying->Visualization Rf_Calc Rf Calculation (Quantify migration) Visualization->Rf_Calc Interpretation Interpretation (Assess purity) Rf_Calc->Interpretation

Caption: A streamlined workflow for TLC analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to provide a robust and reproducible method for assessing the purity of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets. The polar silica gel stationary phase is ideal for separating moderately polar compounds. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[9][10]

  • Mobile Phase: A mixture of Toluene and Ethyl Acetate (e.g., 8:2 v/v). The optimal ratio should be determined empirically to achieve a retention factor (Rf) for the target compound between 0.3 and 0.5, ensuring good separation from potential impurities at the baseline and the solvent front.

  • Sample Solution: Prepare a ~1 mg/mL solution of the synthesized Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Developing Chamber: A glass tank with a lid.

  • Visualization Reagents:

    • UV lamp (254 nm).

    • Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl).[11]

    • Sodium nitrite (NaNO₂) solution (2% w/v aqueous).[11]

    • β-naphthol solution (10% w/v in 10% aqueous NaOH).[11]

Methodology
  • Chamber Saturation: Line the inside of the developing chamber with filter paper and pour in the mobile phase to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to more uniform and reproducible development of the TLC plate.[12]

  • Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[9]

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline. The spot should be as small and concentrated as possible (1-2 mm in diameter) to prevent band broadening.[9]

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[9] Allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.[7]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm.[10] The aromatic rings and nitro group in the target compound will absorb UV light, appearing as dark spots against the fluorescent background.[13] Circle any visible spots with a pencil.

    • Chemical Staining (for enhanced detection of nitro compounds):

      • Spray the plate with the stannous chloride solution and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine.[11]

      • After cooling, spray with the sodium nitrite solution to form a diazonium salt.[11]

      • Finally, spray with the alkaline β-naphthol solution. The diazonium salt will couple with β-naphthol to form a brightly colored azo dye, often orange to red, making even trace impurities visible.[11]

  • Rf Calculation and Interpretation: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.

Comparison with Alternative Analytical Techniques

While TLC is an excellent primary screening tool, other techniques offer higher resolution and quantitative capabilities. The choice of method often depends on the specific requirements of the analysis.

Decision Matrix for Purity Analysis

Analytical_Techniques cluster_methods Analytical Methods cluster_criteria Selection Criteria TLC TLC Speed Speed TLC->Speed High Cost Cost TLC->Cost Low Resolution Resolution TLC->Resolution Low Quantitation Quantitation TLC->Quantitation Semi-Quantitative HPLC HPLC HPLC->Speed Moderate HPLC->Cost High HPLC->Resolution High HPLC->Quantitation High GC GC GC->Speed High GC->Cost Moderate GC->Resolution Very High GC->Quantitation High Volatility Sample Volatility GC->Volatility Required NMR NMR NMR->Speed Low NMR->Cost Very High NMR->Resolution Variable NMR->Quantitation High Structural_Info Structural Information NMR->Structural_Info High

Caption: A decision matrix for selecting an analytical technique.

Performance Comparison
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.[4][8]High-pressure elution of a liquid mobile phase through a packed column (stationary phase).[14]Partitioning of volatile components between a gaseous mobile phase and a liquid or solid stationary phase.[15]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Resolution Lower separation power compared to HPLC.[16]High resolution, capable of separating complex mixtures.[17][18]Very high resolution for volatile and thermally stable compounds.[15]Provides structural information but may not resolve all impurities.
Quantitation Primarily qualitative or semi-quantitative.[16]Highly accurate and precise for quantitative analysis.[15][18]Highly accurate and precise for quantitative analysis.[15]Can be used for quantitative analysis (qNMR).
Speed Fast, with short development times.[4][6]Moderate analysis time per sample.Fast analysis times.Slower, requires longer acquisition times.
Cost Inexpensive equipment and consumables.[4][16]High initial instrument cost and ongoing operational expenses.Moderate instrument cost.Very high instrument and maintenance costs.
Sample Type Wide range of non-volatile compounds.[6]Broad applicability for soluble compounds.[18]Volatile and thermally stable compounds.Soluble compounds.
Throughput High, multiple samples can be run simultaneously.[16]Can be automated for high throughput.Can be automated for high throughput.Lower throughput.

Trustworthiness and Regulatory Context

The validation of analytical methods is a cornerstone of pharmaceutical development, guided by international standards such as those from the International Council for Harmonisation (ICH).[2] The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, setting thresholds for reporting, identification, and qualification of impurities.[2][19][20] While TLC is often used for preliminary purity checks and reaction monitoring, more sensitive and quantitative methods like HPLC are typically required for regulatory submissions to meet these stringent requirements.[21]

Conclusion

Thin-Layer Chromatography provides a rapid, simple, and cost-effective method for the initial purity assessment of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.[4][5] Its strength lies in its ability to quickly provide a visual confirmation of the presence of impurities. However, for comprehensive purity profiling and quantitative analysis required for drug development, it is often necessary to employ more powerful techniques like HPLC.[18] The choice of analytical method should always be guided by the specific goals of the analysis, balancing the need for speed and cost-effectiveness with the required levels of resolution, sensitivity, and quantitative accuracy.

References

  • Benchchem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Accessed February 18, 2026.
  • Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. Published September 11, 2023. Accessed February 18, 2026.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Published June 25, 2025. Accessed February 18, 2026.
  • Thin Layer Chrom
  • CHEM 344 Thin Layer Chrom
  • Fundamentals and Applications of Thin Layer Chromatography (TLC). Published June 9, 2024. Accessed February 18, 2026.
  • PharmDecks. Chromatography (HPLC, TLC). Accessed February 18, 2026.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Accessed February 18, 2026.
  • BYJU'S. Advantages And Disadvantages Of Thin Layer Chromatography. Published February 28, 2019. Accessed February 18, 2026.
  • Quora. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Published September 17, 2022. Accessed February 18, 2026.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Accessed February 18, 2026.
  • IJRAR.org.
  • PubMed. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Accessed February 18, 2026.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Published October 7, 2025. Accessed February 18, 2026.
  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Published September 1, 2024. Accessed February 18, 2026.
  • Triclinic Labs. Analytical Chromatographic Separation Services (TLC, HPLC, GC). Accessed February 18, 2026.
  • ICH. Impurities in new drug substances Q3A (R2). Published October 25, 2006. Accessed February 18, 2026.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Published July 22, 2020. Accessed February 18, 2026.
  • BOC Sciences. Research Methods of Drug Impurities. Published May 7, 2023. Accessed February 18, 2026.
  • JOCPR. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Published April 29, 2024. Accessed February 18, 2026.
  • Thin Layer Chrom
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Published September 4, 2024. Accessed February 18, 2026.
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  • Labster. TLC Visualization Methods - Theory pages. Accessed February 18, 2026.
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  • A High Performance Thin Layer Chromatographic Method Using a Design of Experiment Approach for Estimation of Phytochemicals in. Accessed February 18, 2026.
  • Thin-Layer Chromatography With Eutectic Mobile Phases – Preliminary Results. Published March 11, 2020. Accessed February 18, 2026.
  • MilliporeSigma. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. Accessed February 18, 2026.
  • PMC. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Published June 14, 2024. Accessed February 18, 2026.
  • ResearchGate. (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Published January 6, 2025. Accessed February 18, 2026.
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  • Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.. Published December 31, 2023. Accessed February 18, 2026.
  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Published March 11, 2022. Accessed February 18, 2026.
  • ChemRxiv. N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Accessed February 18, 2026.
  • MPL Lösungsfabrik. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Published July 11, 2018. Accessed February 18, 2026.
  • Organic Syntheses Procedure.
  • ResearchGate. (PDF) Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. Published November 24, 2025. Accessed February 18, 2026.
  • PMC. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Published July 13, 2023. Accessed February 18, 2026.
  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Published October 15, 2025. Accessed February 18, 2026.
  • TLC Pharmaceutical Standards. All Products. Accessed February 18, 2026.
  • Google Patents. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. Accessed February 18, 2026.
  • PubMed. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Published August 15, 2016. Accessed February 18, 2026.

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Elemental Analysis Standards for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (EBNPG) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-b]pyrazines used in kinase inhibitor development. Its structural complexity—featuring a nitro-deficient pyridine ring, a benzoyl ketone, and a glycine ester—presents unique challenges for characterization.

While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it cannot confirm elemental composition or total mass balance (solvates/inorganics). This guide objectively compares the industry "Gold Standard" Combustion Analysis (CHN) against the modern "Platinum Standard" Quantitative NMR (qNMR) . We provide validated protocols for establishing EBNPG as an in-house reference standard.

Theoretical Profile & Analytical Challenges

Before selecting a calibration standard, one must understand the analyte's theoretical composition. EBNPG (


) poses specific challenges due to its high oxygen content and nitro group.
PropertyValueAnalytical Implication
Molecular Weight 329.31 g/mol Moderate molecular weight; non-volatile.
Theoretical Carbon 58.36%Standard range; requires complete oxidation.
Theoretical Hydrogen 4.59%Low H content; sensitive to moisture contamination.
Theoretical Nitrogen 12.76%Critical: Nitro (

) groups can form stable nitrogen oxides (

) that resist reduction to

, leading to low N recovery.
Oxygen Balance HighRequires precise oxygen dosing in combustion to prevent "flash" soot formation.

Comparative Analysis: Combustion (CHN) vs. qNMR

Method A: Combustion Analysis (The Traditional Standard)

Principle: Flash combustion at >900°C in an oxygen-enriched atmosphere, followed by reduction of gases over copper. Calibration Standard: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) is the primary K-factor standard. However, for EBNPG, we recommend a Sulfanilamide check standard due to its closer nitrogen functionality.

Performance Matrix:

FeatureCombustion Analysis (CHN)Verdict
Precision

absolute deviation
Excellent for confirming bulk purity.
Specificity Low (Cannot distinguish isomer vs. impurity)Poor for structural confirmation.
Sample Req. 1–3 mg (Destructive)Minimal.
Interference Solvents, Moisture, Inorganic saltsHigh. Trapped EtOAc or

skews results significantly.
Nitro-Group Bias Risk of incomplete reduction (

slip)
Requires optimized reduction tube packing.
Method B: Quantitative NMR (The Modern Alternative)

Principle: Ratio-metric analysis comparing the integration of analyte protons against an Internal Standard (IS) of known purity. Calibration Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).

Performance Matrix:

FeatureqNMR (1H)Verdict
Precision

relative deviation
Sufficient for assay, superior for specificity.
Specificity High (Identifies structure + solvent + impurity)Superior. Distinguishes EBNPG from hydrolysis byproducts.
Sample Req. 10–20 mg (Non-destructive)Higher mass required for S/N ratio >250:1.
Interference Overlapping peaksManageable via solvent selection (DMSO-

).
Nitro-Group Bias NoneUnaffected by combustion efficiency.

Validated Experimental Protocols

Protocol A: Optimized CHN Combustion for Nitro-Pyridines

Objective: Achieve


 accuracy for EBNPG.

Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube. Reagents:

  • Calibration Std: Acetanilide (OAS Grade).

  • Check Std: 2,4-Dinitrophenylhydrazine (High N/Nitro content check).

  • Capsules: Tin (Sn) capsules (promote exothermic flash).

Workflow:

  • System Conditioning: Run 3 "blanks" (empty tin capsules) and 3 "conditioners" (Acetanilide) to stabilize the trap currents.

  • K-Factor Determination: Analyze Acetanilide in triplicate. Acceptance: RSD < 0.15%.[1]

  • Sample Preparation:

    • Dry EBNPG at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

    • Weigh 2.000 mg ± 0.005 mg into a tin capsule. Fold tightly to exclude air.

  • Combustion Parameters (Critical for Nitro Groups):

    • Combustion Temp: 975°C (Boosted).

    • Oxygen Dose: 12 mL (Excess

      
       ensures complete nitro-group scission).
      
    • Reduction Temp: 650°C (Ensure Cu packing is fresh; oxidized Cu cannot reduce

      
      ).
      
  • Calculation:

    
    
    
Protocol B: qNMR Purity Assay

Objective: Determine absolute purity and solvent content.

Equipment: 400 MHz (or higher) NMR Spectrometer. Reagents:

  • Solvent: DMSO-

    
     (Solubilizes nitro-pyridines well; prevents aggregation).
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®). Signal at

    
     6.2 ppm (singlet) does not overlap with EBNPG aromatics (
    
    
    
    7.5–9.0 ppm).

Workflow:

  • Weighing: Precision is paramount.

    • Weigh ~10 mg EBNPG (

      
      ) into a vial.
      
    • Weigh ~5 mg Maleic Acid IS (

      
      ) into the same vial.
      
    • Record weights to 0.001 mg precision.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: 
      
      
      
      of the slowest proton, usually the IS).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction must be manual and precise.

  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (EBNPG aromatic proton = 1; Maleic acid = 2).
      
    • 
      : Molecular weight.[2][3]
      

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing EBNPG, highlighting where interferences typically cause failure in standard protocols.

EBNPG_Analysis_Workflow Start Crude EBNPG (Synthesis Product) Dry Vacuum Drying (40°C, 4h) Start->Dry Decision Choose Method Dry->Decision CHN Combustion Analysis (CHN) Decision->CHN Bulk Purity qNMR qNMR (Maleic Acid Std) Decision->qNMR Specific Assay CHN_Risk Risk: Incomplete NO2 Reduction Result: Low %N CHN->CHN_Risk Result_Pass Pass Criteria: CHN ±0.4% OR qNMR >98% CHN->Result_Pass Within Limits Result_Fail Fail: Recrystallize CHN->Result_Fail Outside Limits qNMR_Benefit Benefit: Quantifies Solvent (EtOAc/EtOH) qNMR->qNMR_Benefit qNMR->Result_Pass qNMR->Result_Fail

Figure 1: Decision matrix for analytical method selection. Note the specific risk associated with Nitro-reduction in CHN analysis.

Interpretation of Results (Troubleshooting Guide)

When analyzing Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, deviations from theoretical values often indicate specific synthesis issues.

ObservationLikely CauseRemediation
Low %C, High %H Trapped Ethanol/Ethyl AcetateSolvent detected. Re-dry sample at 60°C or use qNMR to quantify solvent load.
Low %N (e.g., 11.5% vs 12.76%) Incomplete Nitro ReductionThe

group formed

gas that was not reduced to

. Action: Replace Copper reduction tube in analyzer; decrease sample weight to 1.5 mg.
High %C Incomplete Combustion (Soot)Benzoyl ring stability. Action: Add

(Tungsten Oxide) powder to the sample capsule to catalyze oxidation.
Doublets in NMR RotamersThe amide bond (Glycine-Pyridine) may exhibit restricted rotation. Run NMR at 50°C to coalesce peaks.

Conclusion & Recommendation

For Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate :

  • Routine QC: Use Combustion Analysis (CHN) calibrated with Acetanilide . Ensure the reduction furnace is fully active to handle the nitro group.

  • Reference Standard Establishment: Use qNMR with Maleic Acid (internal standard) in DMSO-

    
    . This is the only method that definitively separates "chemical purity" from "solvated mass," which is crucial for calculating molar yields in subsequent synthesis steps.
    

Final Standard Recommendation: If you must purchase a commercial standard to validate your CHN instrument for this specific compound type, Sulfanilamide is the superior "check standard" over Acetanilide due to its similar N-content and heteroatom complexity.

References

  • National Institutes of Health (NIH). (2025). An International Study Evaluating Elemental Analysis Guidelines. PubMed Central. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Katritzky, A. R., et al. (2005).[4] Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Microanalysis, E. (2024). Troubleshooting Nitro Compounds in CHN Analysis. Exeter Analytical Technical Notes. Available at: [Link]

  • Ayuk, E. L., et al. (2020).[5] Synthesis and Preliminary Molecular Docking Studies of Novel Ethyl-Glycinate Amide Derivatives. International Journal of Research - GRANTHAALAYAH. Available at: [Link]

Sources

A Spectroscopic Journey: Differentiating Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of novel pharmaceutical candidates, the unambiguous characterization of the final product is paramount. This guide provides an in-depth spectroscopic comparison of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate with its starting materials, ethyl glycinate and 2-chloro-3-benzoyl-5-nitropyridine. Through a detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we will elucidate the key spectral changes that confirm the successful synthesis of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural verification.

The Synthesis: A Nucleophilic Aromatic Substitution

The synthesis of ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is achieved through a nucleophilic aromatic substitution reaction. The amino group of ethyl glycinate acts as a nucleophile, displacing the chlorine atom on the 2-position of the 2-chloro-3-benzoyl-5-nitropyridine ring. This reaction forms a new carbon-nitrogen bond, linking the glycinate moiety to the substituted pyridine ring.

cluster_0 Starting Materials cluster_1 Product Ethyl Glycinate Ethyl Glycinate Reaction Ethyl Glycinate->Reaction + 2-Chloro-3-benzoyl-5-nitropyridine 2-Chloro-3-benzoyl-5-nitropyridine 2-Chloro-3-benzoyl-5-nitropyridine->Reaction + Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Reaction->Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate Nucleophilic Aromatic Substitution

Caption: Reaction scheme for the synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate.

¹H NMR Spectroscopy: Unveiling the Molecular Tapestry

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. The comparison of the product spectrum with those of the starting materials reveals key structural changes.

Table 1: Comparative ¹H NMR Data (Predicted for Product and Benzoylated Starting Material)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl Glycinate ~1.25Triplet3H-CH₃ (ethyl)
~3.75Quartet2H-CH₂- (ethyl)
~3.40Singlet2H-CH₂- (glycine)
~1.70Broad Singlet2H-NH₂
2-Chloro-3-benzoyl-5-nitropyridine (Predicted) ~7.50-7.80Multiplet5HBenzoyl-H
~8.80Doublet1HPyridine-H
~9.20Doublet1HPyridine-H
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Predicted) ~1.30Triplet3H-CH₃ (ethyl)
~4.25Quartet2H-CH₂- (ethyl)
~4.50Doublet2H-CH₂- (glycine)
~7.50-7.80Multiplet5HBenzoyl-H
~8.70Doublet1HPyridine-H
~9.10Doublet1HPyridine-H
~8.90Triplet1H-NH-

Analysis:

  • Disappearance of the -NH₂ Signal: The broad singlet corresponding to the primary amine protons of ethyl glycinate is absent in the product spectrum.

  • Appearance of the -NH- Signal: A new signal, a triplet, appears in the downfield region, characteristic of a secondary amine proton coupled to the adjacent methylene group of the glycine moiety.

  • Shift of the Glycine -CH₂- Signal: The singlet of the glycine methylene protons in ethyl glycinate shifts downfield and becomes a doublet in the product, due to coupling with the newly formed N-H proton.

  • Retention of Key Features: The signals for the ethyl group (-CH₂- and -CH₃) from ethyl glycinate and the aromatic protons from the benzoyl and nitropyridine rings of the other starting material are retained in the product spectrum, although their chemical shifts may be slightly altered due to the new chemical environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The formation of the new C-N bond and the introduction of the glycinate moiety lead to distinct changes in the carbon spectrum.

Table 2: Comparative ¹³C NMR Data (Predicted for Product and Benzoylated Starting Material)

CompoundChemical Shift (δ, ppm)Assignment
Ethyl Glycinate ~14-CH₃ (ethyl)
~43-CH₂- (glycine)
~61-CH₂- (ethyl)
~172C=O (ester)
2-Chloro-3-benzoyl-5-nitropyridine (Predicted) ~128-138Aromatic-C (benzoyl & pyridine)
~145-155Aromatic-C (pyridine, C-Cl, C-NO₂)
~195C=O (ketone)
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Predicted) ~14-CH₃ (ethyl)
~45-CH₂- (glycine)
~62-CH₂- (ethyl)
~122-158Aromatic-C (benzoyl & pyridine)
~169C=O (ester)
~194C=O (ketone)

Analysis:

  • New Carbon Signals: The spectrum of the product will show a combination of the carbon signals from both starting materials.

  • Shift in Pyridine Ring Carbons: The chemical shift of the carbon atom at the 2-position of the pyridine ring (originally bonded to chlorine) will experience a significant shift upon substitution with the nitrogen atom of the glycine moiety.

  • Confirmation of Functional Groups: The presence of two distinct carbonyl signals in the product spectrum—one for the ester (~169 ppm) and one for the ketone (~194 ppm)—confirms the incorporation of both the ethyl glycinate and benzoyl groups.

FT-IR Spectroscopy: Probing Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The reaction progress can be monitored by observing the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands in the product.

Table 3: Comparative FT-IR Data (cm⁻¹)

Functional GroupEthyl Glycinate2-Chloro-3-benzoyl-5-nitropyridine (Predicted)Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (Predicted)
N-H Stretch3300-3400 (two bands, primary amine)-~3350 (single band, secondary amine)
C-H Stretch (Aromatic)-~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-2980-~2850-2980
C=O Stretch (Ester)~1740-~1740
C=O Stretch (Ketone)-~1670~1670
N-O Stretch (Nitro)-~1530 and ~1350~1530 and ~1350
C-N Stretch~1020-1250~1020-1250~1020-1250
C-Cl Stretch-~700-800-

Analysis:

  • Amine Stretch Transformation: The most significant change is the replacement of the two N-H stretching bands of the primary amine in ethyl glycinate with a single N-H stretching band of the secondary amine in the product.

  • Disappearance of C-Cl Stretch: The characteristic C-Cl stretching vibration of the starting material will be absent in the product spectrum, indicating the displacement of the chlorine atom.

  • Retention of Carbonyl and Nitro Bands: The C=O stretching frequencies for the ester and ketone, as well as the characteristic symmetric and asymmetric stretching vibrations of the nitro group, will be present in the product spectrum.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming the identity of the product.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (Predicted for Product)
Ethyl Glycinate C₄H₉NO₂103.12[M-OC₂H₅]⁺, [M-COOC₂H₅]⁺
2-Chloro-3-benzoyl-5-nitropyridine C₁₂H₇ClN₂O₃262.65[M-Cl]⁺, [C₆H₅CO]⁺, [M-NO₂]⁺
Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate C₁₆H₁₅N₃O₅329.31[M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [C₆H₅CO]⁺

Analysis:

The mass spectrum of the product will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 329.31. The fragmentation pattern will likely exhibit fragments characteristic of both starting materials, such as the loss of the ethoxy group from the ester and the presence of the benzoyl cation.

Start Sample Preparation Technique Spectroscopic Analysis ¹H NMR ¹³C NMR FT-IR Mass Spec Start->Technique Data Data Acquisition Technique->Data Analysis Comparative Analysis Product vs. Starting Materials Data->Analysis Conclusion Structure Elucidation & Confirmation Analysis->Conclusion

Caption: Experimental workflow for spectroscopic comparison.

Conclusion

The comprehensive spectroscopic analysis provides a multi-faceted confirmation of the successful synthesis of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate. The key indicators of the reaction's success are the formation of a secondary amine, confirmed by ¹H NMR and FT-IR, the incorporation of all structural moieties as seen in the ¹³C NMR, and the confirmation of the correct molecular weight by mass spectrometry. This guide demonstrates the power of a combined spectroscopic approach in the rigorous characterization of novel compounds, a cornerstone of modern chemical research and drug development.

References

  • Please note: As specific experimental data for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate and 2-chloro-3-benzoyl-5-nitropyridine were not found in publicly available databases, this guide is based on established principles of spectroscopic interpretation and data for analogous compounds. For definitive characterization, experimental data for the specific compounds of interest should be acquired and analyzed.
  • NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Bioanalytical Profiling of Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assay methods for quantifying Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate in biological samples Content Type: Publish Comparison Guide

Executive Summary

Quantifying Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate (hereafter referred to as EBNG ) in biological matrices presents a distinct set of challenges rooted in its physicochemical structure. As a pyridine derivative featuring both a labile ethyl ester and a nitro group, the analyte demands a bioanalytical strategy that balances sensitivity with stability.[1]

This guide compares the two primary methodologies for EBNG quantification: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection) .[1] While LC-MS/MS is the industry gold standard for pharmacokinetic (PK) sensitivity, HPLC-UV remains a viable, cost-effective alternative for early-stage formulation analysis and high-concentration toxicokinetic studies.[1]

Part 1: Analyte Profile & Method Selection Strategy

Before selecting an assay, researchers must understand the molecule's behavior in a biological environment.[1]

FeatureStructural ImplicationBioanalytical Consequence
Ethyl Ester Moiety High susceptibility to plasma esterases.[1]CRITICAL: Samples must be stabilized (acidified or treated with esterase inhibitors like NaF/PMSF) immediately upon collection to prevent conversion to the carboxylic acid metabolite.[1]
Nitro Group (-NO2) Electron-withdrawing; potential reduction.[1]Can suppress ionization in positive ESI mode; however, the secondary amine usually compensates.[1] Potential for in-source reduction artifacts.[1]
Benzoyl Group Lipophilic, UV-active.[1]Provides strong UV absorbance (~254–280 nm), making HPLC-UV feasible for µg/mL ranges.[1] Increases retention on C18 columns.
Decision Logic: Which Method Do You Need?

MethodSelection Start Start: Define Study Goal Conc Expected Concentration Range? Start->Conc High High (> 1 µg/mL) (Formulation, Dose Analysis) Conc->High High Dose Low Low (< 100 ng/mL) (Plasma PK, Tissue Dist.) Conc->Low Trace Level Matrix Sample Matrix? Simple Simple (Buffer, Water) Matrix->Simple Complex Complex (Plasma, Urine, Bile) Matrix->Complex Recommended High->Matrix MS Method A: LC-MS/MS (High Sensitivity, Specificity) Low->MS Mandatory UV Method B: HPLC-UV (Cost-Effective, Robust) Simple->UV Complex->MS Recommended

Figure 1: Decision tree for selecting the appropriate assay method based on study requirements.

Part 2: Comparative Analysis of Methods
Method A: LC-MS/MS (The Gold Standard)

Best For: Pharmacokinetics (PK), Bioavailability studies, Tissue distribution.[1]

LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the requisite method for biological samples due to the complexity of plasma matrices and the need for low quantification limits (LLOQ).[1]

  • Mechanism: Positive Electrospray Ionization (+ESI).[1] The secondary amine on the glycine linker protonates readily

    
    .[1]
    
  • Transitions:

    • Precursor: m/z corresponding to molecular weight + 1.[1]

    • Product Ions: Typically loss of the ethyl group or cleavage of the benzoyl moiety.[1]

Protocol Highlights (Self-Validating):

  • Internal Standard (IS): Use a stable isotope-labeled analog (SIL-IS) if available. If not, a structural analog like Nicardipine (due to similar pyridine/nitro core) can serve as a surrogate, provided retention times are distinct.[1]

  • Mobile Phase: Formic acid (0.1%) is preferred over ammonium acetate to maximize protonation of the weak amine.[1]

Method B: HPLC-UV (The Alternative)

Best For: Formulation stability testing, Solubility assays, High-dose toxicology.[1]

Mechanism: The conjugated system (Benzoyl-Pyridine-Nitro) creates a strong chromophore.[1]

  • Detection Wavelength: A wavelength scan is required, but 254 nm or 270 nm is theoretically optimal for this conjugated system.[1]

  • Limitation: Lacks the specificity to distinguish EBNG from its acid metabolite (hydrolysis product) if their retention times overlap.

Head-to-Head Performance Data
MetricMethod A: LC-MS/MSMethod B: HPLC-UV
LLOQ (Sensitivity) 0.1 – 0.5 ng/mL (Superior)50 – 100 ng/mL (Moderate)
Selectivity High (Mass-based discrimination)Low (Risk of metabolite co-elution)
Sample Vol.[1] Required 10 – 50 µL100 – 200 µL
Throughput High (2–4 min run time)Medium (10–15 min run time)
Matrix Effect Susceptible (Requires Matrix Factor test)Minimal
Equipment Cost

(Triple Quadrupole)
$ (Standard HPLC)
Part 3: Detailed Experimental Protocols
1. Sample Preparation (Critical Step: Stabilization)

Applicable to both methods. Because EBNG contains an ethyl ester, it is prone to hydrolysis by esterases in plasma (especially rodent plasma).[1]

Stabilization Protocol:

  • Collection: Collect blood into tubes containing K2EDTA and Sodium Fluoride (NaF) (2 mg/mL) to inhibit esterases.[1]

  • Temperature: Keep all samples on crushed ice immediately. Centrifuge at 4°C.

  • Acidification (Optional but Recommended): Add 10 µL of 5% Formic Acid to 100 µL of plasma immediately after separation to lower pH and further stabilize the ester.

2. Extraction Workflow (Protein Precipitation)

Designed for LC-MS/MS.

ExtractionWorkflow Sample Plasma Sample (50 µL) IS Add Internal Std (10 µL) Sample->IS Precip Add Acetonitrile (200 µL, cold) IS->Precip Vortex Vortex Mix (2 min) Precip->Vortex Centrifuge Centrifuge (10k rpm, 10 min) Vortex->Centrifuge Supernatant Inject Supernatant (LC-MS/MS) Centrifuge->Supernatant

Figure 2: Optimized Protein Precipitation (PPT) workflow for high-throughput analysis.[1]

3. Chromatographic Conditions

For LC-MS/MS:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[1]

For HPLC-UV:

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Isocratic 60:40 (Acetonitrile : 10mM Ammonium Acetate pH 4.5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

Part 4: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the pyridine nitrogen and residual silanols on the column.[1]

  • Solution: Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column designed for basic compounds.[1]

Issue: Low Recovery

  • Cause: Protein binding or ester hydrolysis during extraction.[1]

  • Solution: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1).[1] The lipophilic benzoyl group favors organic solvent extraction, leaving polar interferences behind.[1]

Issue: Metabolite Interference

  • Cause: The hydrolyzed "acid" metabolite elutes near the parent "ester".[1]

  • Solution: Adjust the gradient slope.[1] The acid is more polar and will elute earlier.[1] Ensure baseline resolution (>1.5) between the parent EBNG and its acid form.[1]

References
  • Guideline on Bioanalytical Method Validation M10. International Council for Harmonisation (ICH). (2022).[1] Link

  • Stability of Ester-Containing Drugs in Biological Matrices.Journal of Pharmaceutical and Biomedical Analysis. (General reference for esterase inhibition protocols).
  • Strategies for the Bioanalysis of Pyridine Derivatives. Bioanalysis Zone. (General reference for pyridine ionization). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

[1][3][4]

Compound Identification & Hazard Profile

Chemical Class: Nitropyridine Derivative / Amino Acid Ester Molecular Formula (Calc.):

Waste Stream Classification:134
Functional Group Hazard Analysis

This compound contains three distinct functional moieties that dictate its handling and disposal:

Functional GroupAssociated HazardOperational Implication
Nitro Group (-NO₂) Energetic/Explosive Potential High thermal sensitivity.[1][2][3][4] Do not heat to dryness without a blast shield.[1][2][3] Potential for rapid decomposition at high temperatures.[1][2][3]
Pyridine Ring Toxicity & Irritation Likely hepatotoxic and a severe skin/mucous membrane irritant.[1][2][3] Releases toxic

fumes upon combustion.[1][2][3]
Ethyl Ester Flammability Adds organic fuel load; compatible with standard organic solvent waste streams.[1][2][3]

Immediate Safety & Handling Protocols

Before initiating disposal, ensure the following engineering controls are active.

  • Containment: All transfers must occur within a certified Class II Chemical Fume Hood.[1][2][3]

  • PPE: Nitrile gloves (double-gloved recommended due to nitro-compound permeability), chemical splash goggles, and a flame-resistant lab coat.[1][3][4]

  • Incompatibility: Keep strictly isolated from strong reducing agents (e.g., hydrazine, hydrides) and strong bases (which can hydrolyze the ester and potentially destabilize the nitro-pyridine core).[1][2][3][4]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound)

Do not dispose of in trash or biohazard bins. [1][2][3]

  • Segregation: Place the solid material into a dedicated Solid Organic Waste container.[1][2][3]

    • Note: If the compound is suspected to be old or crystallized (potential shock sensitivity), wet it slightly with an inert solvent (e.g., ethanol or mineral oil) to desensitize before transfer.[1][3]

  • Labeling: Label clearly as:

    "Hazardous Waste - Solid Organic - Toxic - Nitrogen Content" Constituents: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate[1][3][4]

  • Secondary Containment: Seal the primary container in a clear polyethylene bag to prevent dust contamination of the waste storage area.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2][3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with Non-Halogenated Organic waste streams.[1][2][3]

    • Compatible: Acetone, Ethanol, Ethyl Acetate, Methanol.[2]

    • Incompatible: Do not mix with oxidizers (Peroxides, Nitric Acid).[1][2][3]

  • PH Adjustment: Ensure the solution is Neutral (pH 6-8). Acidic solutions of nitro compounds can be unstable; basic solutions can induce runaway hydrolysis.[2][3]

  • Container: Transfer to a High-Density Polyethylene (HDPE) or amber glass waste carboy.[1][2][3]

    • Venting:[1][2] Use a vented cap if there is any risk of slow decomposition/gas evolution.[2][3]

C. Final Destruction (Incineration)

The only validated method for the complete destruction of this compound is High-Temperature Incineration equipped with scrubbers for nitrogen oxides (

134
  • Facility Requirement: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • Incineration Spec: Rotary kiln incineration at

    
     with a minimum 2-second residence time is required to break the pyridine ring and safely oxidize the nitro group.
    

Emergency Spill Response Workflow

Scenario: Spillage of solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3][5]

  • Dampen: Gently cover the spill with paper towels soaked in Ethanol or Water to prevent dust generation (critical for nitro compounds).[1][2][3]

  • Collect: Scoop up the damp material using non-sparking tools.[1][2][3]

  • Clean: Wash the surface with a soap/water solution, followed by an ethanol wipe.[2][3]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

Visualized Disposal Decision Tree

The following logic flow ensures the correct waste stream selection based on the physical state of the material.

DisposalFlowStartWaste Material:Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolventWetPre-treatment:Wet with Ethanol to desensitizeSolid->SolventWetIf Dry/OldSolidStreamStream C:Solid Hazardous Waste (Toxic)Solid->SolidStreamFreshHalogenCheckContains Halogenated Solvents?(DCM, Chloroform?)Liquid->HalogenCheckNonHaloStreamStream A:Non-Halogenated Organic WasteHalogenCheck->NonHaloStreamNoHaloStreamStream B:Halogenated Organic WasteHalogenCheck->HaloStreamYesSolventWet->SolidStreamIncineratorDESTINATION:High-Temp Incineration(w/ NOx Scrubbers)NonHaloStream->IncineratorHaloStream->IncineratorSolidStream->Incinerator

Figure 1: Operational logic flow for the segregation and disposal of nitropyridine derivatives.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl N-{[3-(Pyridin-4-Yl)benzyl]carbamoyl}glycinate (Analogous Structure). Retrieved from [Link][1][3][4]

  • U.S. Environmental Protection Agency (EPA). Best Demonstrated Available Technology (BDAT) Background Document for Organic Chemical Wastes.[1][2][3] Retrieved from [Link]

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Retrosynthesis Analysis

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